molecular formula C5H12ClNO B1529200 trans-3-Amino-1-methylcyclobutanol hydrochloride CAS No. 1523571-03-0

trans-3-Amino-1-methylcyclobutanol hydrochloride

Cat. No.: B1529200
CAS No.: 1523571-03-0
M. Wt: 137.61 g/mol
InChI Key: SZQSVGZFSOUXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523571-03-0) is a high-purity cyclobutane-derived compound of significant interest in medicinal and organic chemistry. With the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol, this compound serves as a valuable chiral building block for the synthesis of more complex molecules . Its structure features a cyclobutane ring substituted with a hydroxyl group, a methyl group, and an amino group in a specific trans-configuration, which imparts distinct physicochemical properties such as rigidity, solubility, and reactivity compared to its cis isomer . In scientific research, this compound is primarily utilized as a key intermediate in pharmaceutical development, particularly for creating molecules that target neurological or metabolic pathways . Its structural motifs are investigated for their potential in enzyme inhibition, where the compound may act by binding to enzyme active sites, such as specific kinases, and altering their activity . The spatial arrangement of its functional groups allows for specific interactions with biological targets, influencing structure and function, which makes it a useful model for studying the behavior of similar scaffolds in biological environments . Robust synthetic routes for this compound have been established, often involving a multi-step process that can include a Mitsunobu reaction for stereochemical control, alkaline hydrolysis, and catalytic hydrogenolysis to remove protecting groups, achieving high total molar yields suitable for scale-up . Handling and Safety: For research use only. Not for human or veterinary use. Please refer to the Safety Data Sheet for detailed handling instructions. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

3-amino-1-methylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQSVGZFSOUXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-23-6
Record name rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to trans-3-Amino-1-methylcyclobutanol Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of trans-3-Amino-1-methylcyclobutanol hydrochloride, a valuable chiral building block for research and development in the pharmaceutical and chemical industries. This guide moves beyond a simple data sheet to explore the causal reasoning behind its synthesis, its key characterization features, and its strategic application in modern chemistry.

Core Chemical Identity and Properties

This compound is a substituted cyclobutane derivative characterized by a rigid four-membered ring. This rigidity, combined with the specific trans spatial arrangement of its amino and hydroxyl groups, imparts distinct physicochemical properties that are highly sought after in the design of complex molecular architectures.[1][2]

The structural information and key properties are summarized below. It is important for researchers to note that while the IUPAC name is specific, this compound has been associated with multiple CAS numbers in commercial and public databases; the most frequently cited are included here for comprehensive reference.[3]

PropertyValueSource
IUPAC Name (1r,3r)-3-Amino-1-methylcyclobutan-1-ol hydrochloride[3]
Synonyms trans-3-Hydroxy-3-methylcyclobutylamine HCl[2][4]
CAS Numbers 1523571-03-0; 1523606-23-6[1][2][3]
Molecular Formula C₅H₁₂ClNO[1][2][4]
Molecular Weight 137.61 g/mol [1][2][4]
SMILES O[C@]1(C)C--INVALID-LINK--C1.Cl[4]
InChIKey SZQSVGZFSOUXPL-UHFFFAOYSA-N[2][3]
Computed TPSA 46.25 Ų[4]
Computed LogP 0.2803[4]
Strategic Synthesis: Achieving Stereochemical Control

The synthesis of this compound is not trivial, as control of the stereochemistry at the C1 and C3 positions is paramount. A common and logical synthetic strategy begins with a suitable cyclobutanone precursor and leverages a key stereoinvertive reaction to establish the required trans configuration.[1][2]

The primary challenge is to overcome the thermodynamic preference for the formation of cis products during standard reduction reactions. A direct reductive amination of a 3-hydroxy-1-methylcyclobutanone, for example, would likely yield a mixture of isomers that are difficult to separate. Therefore, a more robust, multi-step approach is employed to ensure high stereochemical purity.

The field-proven strategy involves three core phases:

  • Formation of the cis-Alcohol: A precursor, 3-(protected-amino)-1-methylcyclobutanone, is reduced. The reducing agent typically approaches from the less sterically hindered face of the carbonyl, opposite the protected amino group, resulting in the formation of the cis-alcohol.

  • Stereochemical Inversion via Mitsunobu Reaction: This is the critical, causality-driven step. The cis-alcohol is subjected to a Mitsunobu reaction. This reaction proceeds via an SN2 mechanism, which, by definition, results in a complete inversion of configuration at the chiral center.[5][6] The hydroxyl group is activated by the Mitsunobu reagents (e.g., triphenylphosphine and DIAD/DEAD), and a suitable nucleophile displaces it from the backside, converting the cis-alcohol into a trans-substituted derivative.[2][7]

  • Deprotection and Salt Formation: The protecting groups on the amine are removed, often via catalytic hydrogenolysis, and the final compound is isolated as a stable hydrochloride salt.[2][7]

The following diagram illustrates this logical synthetic pathway.

G cluster_0 Synthetic Pathway A Cyclobutanone Precursor B cis-3-Amino-1-methylcyclobutanol (Protected) A->B  Stereoselective  Reduction C trans-Product (Inverted Stereocenter) B->C  Mitsunobu Reaction  (Key S N2 Inversion) D trans-3-Amino-1-methylcyclobutanol C->D  Deprotection  (e.g., Hydrogenolysis) E Final Product (HCl Salt) D->E  Salt Formation  (HCl)

Caption: General synthetic strategy for stereocontrol.
Physicochemical Properties and Handling

This compound is an irritant and is harmful if swallowed or inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3]

As a hydrochloride salt, the compound is expected to have good solubility in water and polar protic solvents like methanol and ethanol. It should be stored in a cool, dry place away from incompatible materials. The cyclobutane ring provides significant rigidity compared to acyclic analogues.[1][2]

Compound Characterization: Expected Spectroscopic Data

While specific, fully assigned experimental spectra are not widely published in peer-reviewed literature, the structure of this compound allows for the confident prediction of its key spectroscopic features. A self-validating analytical workflow would use the following techniques to confirm identity and purity.

TechniqueExpected Features
¹H NMR Methyl (CH₃): A singlet peak. Cyclobutane Protons (CH₂, CH): A series of complex, overlapping multiplets due to the rigid ring system and diastereotopicity of the methylene protons. Protons on the same face of the ring as the amino/hydroxyl groups will be shifted differently than those on the opposite face. Methine Proton (CH-N): A multiplet. Hydroxyl (OH) & Ammonium (NH₃⁺): Two separate, broad singlets that are exchangeable with D₂O.
¹³C NMR Quaternary Carbon (C-OH): A signal in the alcohol region. Methine Carbon (C-N): A signal in the amine region. Methylene Carbons (CH₂): Two distinct signals for the two non-equivalent methylene carbons of the cyclobutane ring. Methyl Carbon (CH₃): A signal in the aliphatic region.
Mass Spec (ESI+) The primary observed ion will be that of the free base (M+H)⁺. For C₅H₁₁NO, the expected exact mass is 101.0841 g/mol , which would be observed as an [M+H]⁺ ion at m/z 102.0919.
FT-IR O-H Stretch: A broad absorption band characteristic of an alcohol. N-H Stretch: A broad, strong absorption band characteristic of an ammonium salt (R-NH₃⁺). C-N Stretch: An absorption in the fingerprint region. C-H Stretch: Absorptions for aliphatic C-H bonds.
Representative Experimental Protocol: The Mitsunobu Reaction

This protocol is a representative example for the key stereochemical inversion step, adapted from established procedures for similar transformations.[7] It is designed as a self-validating workflow with integrated checkpoints for monitoring and purification.

G cluster_workflow Experimental Workflow A 1. Reagent Charging - Add cis-Alcohol, PPh₃, p-nitrobenzoic acid - Dissolve in anhydrous THF B 2. Reaction Initiation - Cool vessel to 0-10 °C - Add DIAD dropwise via syringe pump A->B  N₂ Atmosphere C 3. Reaction Monitoring - Warm to RT, stir for 4-16h - Monitor by TLC (loss of starting material) B->C  Maintain Temp D 4. Workup & Extraction - Quench reaction - Extract with organic solvent (e.g., EtOAc) - Wash with aq. NaHCO₃ and brine C->D  Reaction Complete E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by silica gel chromatography D->E  Crude Product F 6. Characterization - Obtain purified trans-ester - Confirm structure (NMR, MS) E->F  Pure Product

Caption: Step-by-step Mitsunobu reaction workflow.

Methodology:

  • Vessel Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with the cis-alcohol precursor (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.2 eq.). Anhydrous tetrahydrofuran (THF) is added to dissolve the solids.[7]

  • Reaction Initiation: The solution is cooled in an ice bath to between 0 °C and 10 °C. Diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is added dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.[7] The causality for slow, cooled addition is to control the highly exothermic reaction and prevent side-product formation.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-16 hours.

  • In-Process Control (IPC): The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. A successful reaction is indicated by the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (the ester). This provides a validation checkpoint before proceeding to workup.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid) and brine.

  • Purification and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure trans-ester product.

  • Subsequent Steps: The isolated ester can then be hydrolyzed under basic conditions (e.g., NaOH in THF/water) to yield the trans-alcohol, followed by deprotection to afford the final target amine.[7]

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a constrained, chiral building block.[2] The rigid cyclobutane scaffold restricts conformational flexibility, which is a powerful strategy in drug design to enhance binding affinity and selectivity for biological targets like enzymes and receptors.[1]

  • Scaffold for Novel Therapeutics: Its structure can be incorporated into larger molecules to probe structure-activity relationships (SAR) in neurological or metabolic pathways.[2]

  • Enzyme Inhibitor Design: The defined spatial orientation of the amino and hydroxyl groups can be used to mimic transition states or to make specific hydrogen-bonding interactions within an enzyme's active site.[2]

  • Fine Chemical Synthesis: Beyond pharmaceuticals, it serves as a precursor for agrochemicals and other specialty materials where molecular rigidity and stereochemistry are critical for function.[2]

By providing this unique combination of features, it enables researchers to explore chemical space that is inaccessible with more flexible or achiral building blocks.

References

trans-3-Amino-1-methylcyclobutanol hydrochloride CAS number 1523571-03-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523571-03-0)

Introduction

This compound, with CAS number 1523571-03-0, is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries.[1] Its value lies in the rigid, three-dimensional cyclobutane scaffold, which is increasingly utilized by medicinal chemists to explore novel chemical space and optimize drug-like properties. Unlike more common cyclic systems, the cyclobutane ring imparts a distinct conformational rigidity that can enhance binding affinity and selectivity to biological targets.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of this compound's properties, synthesis, analysis, and applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The unique spatial arrangement of the functional groups on the cyclobutane ring defines the compound's reactivity and utility as a chiral building block.[1] The trans configuration of the amino and hydroxyl groups, relative to the plane of the ring, is a critical feature that distinguishes it from its cis isomer, influencing its physical properties and interactions in synthetic and biological systems.[1][2]

Table 1: Core Chemical Identifiers

Property Value Source
CAS Number 1523571-03-0 [1][3][4]
Molecular Formula C₅H₁₂ClNO [1][3][5]
Molecular Weight 137.61 g/mol [1][3][5]
IUPAC Name (1r,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride [4]
Synonym(s) trans-3-Hydroxy-3-Methylcyclobutylamine hydrochloride [3]
SMILES O[C@@]1(C)C--INVALID-LINK--C1.Cl [3]

| InChI Key | SZQSVGZFSOUXPL-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical and Computed Data

Property Value Source / Note
Appearance White solid [6]
Purity ≥97% [3][5]
Topological Polar Surface Area (TPSA) 46.25 Ų [3]
logP (Computed) 0.2803 [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 2 [3]

| Storage Conditions | 2–8°C, protected from degradation |[1][6] |

Synthesis and Stereochemical Control

The synthesis of this compound is a non-trivial process where achieving high stereochemical purity is the primary objective. The most robust methods often involve a configuration inversion step to establish the desired trans relationship between the key functional groups.

Synthesis_Workflow cluster_0 Stereochemical Inversion Pathway A cis-3-Dibenzylamino cyclobutanol B Mitsunobu Reaction A->B DEAD, PPh3, Carboxylic Acid C trans-3-Dibenzylamino cyclobutyl ester intermediate B->C D Alkaline Hydrolysis C->D NaOH, H2O/THF E trans-3-Dibenzylamino cyclobutanol D->E F Catalytic Hydrogenolysis E->F H2, Pd/C G trans-3-Amino-1-methylcyclobutanol F->G H Salt Formation (HCl) G->H I Final Product: trans-3-Amino-1-methylcyclobutanol HCl H->I

Caption: High-level synthetic workflow for stereochemical control.

Detailed Protocol: Synthesis via Mitsunobu Reaction

This protocol is adapted from established chemical literature for achieving stereochemical inversion.[1][7]

Step 1: Mitsunobu Reaction for Configuration Inversion

  • Objective: To invert the stereocenter of a cis-configured precursor to a trans-configured intermediate.

  • Procedure:

    • Dissolve the starting material, cis-3-dibenzyl amino butyl alcohol, and a suitable carboxylic acid (e.g., p-nitrobenzoic acid) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[1][7]

    • Add triphenylphosphine (PPh₃) to the solution.

    • Cool the mixture to 0-10°C in an ice bath.

    • Slowly add a condensing agent, such as diethyl azodicarboxylate (DEAD), dropwise.[1] Maintain the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to yield the crude trans-ester intermediate.

  • Rationale: The Mitsunobu reaction is a classic and reliable method for dehydrative condensation. The reaction proceeds via an Sₙ2 mechanism at the chiral carbon, resulting in a clean inversion of stereochemistry, which is essential for converting the accessible cis-isomer into the desired trans-product.

Step 2: Alkaline Hydrolysis

  • Objective: To cleave the ester intermediate to reveal the free hydroxyl group.

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of THF and water.[7]

    • Add sodium hydroxide (NaOH) and heat the mixture to reflux for several hours.[7]

    • After cooling, remove the THF via distillation.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield trans-3-dibenzyl cyclobutanol.[7]

  • Rationale: Saponification under basic conditions is a standard method for ester hydrolysis. It is robust, high-yielding, and avoids acidic conditions that could protonate the amine and cause side reactions.

Step 3: Catalytic Hydrogenolysis (Deprotection)

  • Objective: To remove the benzyl protecting groups from the amine.

  • Procedure:

    • Dissolve the product from Step 2 in an alcohol solvent (e.g., methanol or ethanol).

    • Add a catalyst, typically 10% Palladium on Carbon (Pd/C).[7]

    • Place the mixture in a hydrogenation vessel, purge with nitrogen, and then pressurize with hydrogen gas (0.5-1.5 MPa).[7]

    • Heat to 30-45°C and stir until hydrogen uptake ceases.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the free base, trans-3-amino cyclobutanol.

  • Rationale: Catalytic hydrogenation is the method of choice for removing N-benzyl groups. It is a clean and efficient process that typically proceeds with high yield and generates only toluene as a byproduct, which is easily removed.

Analytical Characterization and Quality Control

Confirming the stereochemical identity and purity of the final product is a critical quality control step. The primary analytical challenge is to differentiate the trans isomer from its cis counterpart and other potential impurities.

Analytical_Workflow cluster_1 Isomer Differentiation & Purity Analysis A Sample of trans-3-Amino-1-methylcyclobutanol HCl B Preliminary Check: TLC A->B C Definitive Separation: Chiral HPLC B->C Distinct Rf values D Purity Assessment: >97% trans isomer? C->D Baseline separation of isomers E Structural Confirmation: NMR & Mass Spectrometry D->E Yes G QC Fail: Repurify or Reject D->G No F QC Pass: Release for Use E->F Data consistent with structure

Caption: Standard analytical workflow for quality control.

Detailed Protocol: Chiral HPLC for Isomer Separation
  • Objective: To quantitatively determine the ratio of trans to cis isomers.

  • Methodology:

    • Column: Use a chiral stationary phase column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).[1]

    • Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength, such as 210 nm, where the molecule has some absorbance despite lacking a strong chromophore.[1]

    • Sample Preparation: Dissolve a known concentration of the hydrochloride salt in the mobile phase.

    • Analysis: Inject the sample. The trans and cis isomers will have significantly different retention times due to their differential interaction with the chiral stationary phase.[1] Purity is calculated by peak area integration.

  • Rationale: Chiral HPLC is the gold standard for separating stereoisomers. The helical polymer structure of the stationary phase creates chiral pockets that interact differently with the two isomers, leading to a difference in retention time and allowing for accurate quantification.

Table 3: Expected Analytical Data

Technique Parameter Expected Result
TLC Rf Value The trans isomer will exhibit a distinct Rf value compared to the cis isomer on silica gel with a mobile phase like Ethyl Acetate/Acetic Acid/HCl/Water (11:7:1:1).[1]
¹H NMR Chemical Shifts & Couplings Protons on the cyclobutane ring will show characteristic splitting patterns. The relative stereochemistry will influence the coupling constants between adjacent protons.

| Mass Spec | m/z | The free base will show a molecular ion peak [M+H]⁺ corresponding to its exact mass (102.0919). |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient itself, but rather a valuable starting material. Its utility stems from several key features:

  • Rigid Scaffold: The cyclobutane ring restricts conformational flexibility, which can pre-organize the molecule for optimal binding to a target protein, potentially increasing potency and reducing off-target effects.[2]

  • 3D Vectorial Exit Points: The amino and hydroxyl groups are presented in a well-defined trans orientation, providing two distinct vectors for synthetic elaboration into a larger molecule.

  • Versatile Functional Groups: The primary amine is a key nucleophile for forming amides, ureas, sulfonamides, or for use in reductive amination. The tertiary alcohol can be used as a hydrogen bond donor or can be further functionalized.

Kinase_Inhibitor_Concept cluster_kinase Conceptual Kinase Inhibitor Design BuildingBlock trans-3-Amino-1-methylcyclobutanol (Core Scaffold) AmineLinker Amide Bond Formation (via -NH2 group) BuildingBlock->AmineLinker HydroxylGroup Tertiary -OH Group BuildingBlock->HydroxylGroup HingeBinder Hinge-Binding Motif (e.g., Pyrimidine) AmineLinker->HingeBinder SolventFront Interaction with Solvent-Exposed Region HydroxylGroup->SolventFront Forms H-bond to improve solubility

Caption: Conceptual use as a scaffold in a kinase inhibitor.

In a typical drug discovery campaign, this building block could be used to synthesize a library of compounds targeting a specific enzyme, such as a protein kinase.[1] The amine could be acylated with various aromatic or heteroaromatic carboxylic acids to form a "hinge-binding" element that anchors the inhibitor in the ATP-binding pocket of the kinase. Simultaneously, the tertiary alcohol could be oriented towards the solvent-exposed region of the active site, providing a point to improve solubility and other pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if ingested.

Table 4: GHS Hazard Information

Pictogram Signal Word Hazard Statements Precautionary Statements

|

alt text
| Warning | H302: Harmful if swallowed.[1][8]H315: Causes skin irritation.[1][8]H319: Causes serious eye irritation.[1][8]H335: May cause respiratory irritation.[1][8] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2–8°C.[1][6] This minimizes potential degradation over time.

  • Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined, rigid three-dimensional structure provides a unique platform for constructing complex molecules with tailored biological activities. A thorough understanding of its synthesis, stereochemistry, and analytical validation is paramount for any research program intending to leverage its potential. By following the protocols and insights outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic and medicinal chemistry endeavors.

References

Unveiling the Potential of trans-3-Amino-1-methylcyclobutanol hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of trans-3-Amino-1-methylcyclobutanol hydrochloride, a unique cyclobutane-derived compound. Primarily recognized for its role as a versatile building block in medicinal and organic chemistry, this document will delve into its known chemical properties, synthesis, and the current understanding of its biological potential. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this molecule for the synthesis of novel, complex chemical entities.

Introduction: The Structural Significance of a Versatile Scaffold

This compound (CAS: 1523606-23-6) is a small molecule characterized by a rigid cyclobutane ring substituted with an amino group, a methyl group, and a hydroxyl group in a specific trans-configuration.[1][2] This spatial arrangement is crucial as it imparts distinct physicochemical properties, including solubility, stability, and reactivity, which differ from its cis isomer.[1][2] Its molecular formula is C₅H₁₂ClNO, and it has a molecular weight of 137.61 g/mol .[1][3] The presence of both a primary amine and a tertiary alcohol on a constrained four-membered ring makes it a valuable chiral intermediate for the synthesis of more elaborate molecules, particularly in the pharmaceutical industry.[2]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO[1][3]
Molecular Weight137.61 g/mol [1][3]
CAS Number1523606-23-6[1]
AppearanceSolidN/A
SolubilitySoluble in waterN/A

The synthesis of this compound is a critical aspect for its application. Generally, its preparation involves multi-step synthetic routes that often start from a suitable cyclobutanone derivative.[1] A common method includes the reaction of a cyclobutanone with an amine source, followed by a reduction step and subsequent formation of the hydrochloride salt to ensure stability and ease of handling.[1] Industrial-scale production focuses on optimizing these reaction conditions to achieve high yields and purity.[1][4]

The General Mechanism of Action: A Matter of Application

It is crucial to understand that this compound is primarily utilized as a structural motif to be incorporated into larger, more complex molecules. Therefore, its "mechanism of action" is not defined in isolation but is rather determined by the final compound in which it is integrated. The inherent features of this molecule, however, provide clues to its potential biological interactions.

The amino group can act as a hydrogen bond donor and acceptor, while the hydroxyl group can also participate in hydrogen bonding.[1] These functional groups, held in a specific spatial orientation by the rigid cyclobutane core, can facilitate interactions with biological targets such as enzymes and receptors.[1]

Potential as an Enzyme Inhibitor

One of the hypothesized applications for compounds derived from this scaffold is in the realm of enzyme inhibition. The rigid structure of the cyclobutane ring can allow for precise positioning of the functional groups to fit into the active site of an enzyme, potentially blocking the binding of the natural substrate.[2] The specific enzymes targeted would depend on the other chemical moieties attached to this core structure.

Synthetic_Workflow Start trans-3-Amino-1-methylcyclobutanol hydrochloride Step1 Deprotection/ Activation Start->Step1 Step2 Coupling Reaction (e.g., Amide bond formation) Step1->Step2 Step3 Further Functionalization/ Modification Step2->Step3 Final Target Molecule Step3->Final

References

An In-depth Technical Guide to the Solubility and Stability of trans-3-Amino-1-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of solubility and stability of trans-3-Amino-1-methylcyclobutanol hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind the experimental designs. It integrates established principles of physical chemistry with the regulatory expectations outlined by the International Council for Harmonisation (ICH). Detailed, step-by-step methodologies for equilibrium solubility determination and the development of a stability-indicating assay method (SIAM) via forced degradation studies are presented. The guide is structured to provide a logical workflow, from theoretical considerations to practical execution and data interpretation, ensuring scientific integrity and supporting robust drug development programs.

Introduction and Molecular Overview

This compound (CAS No. 1523571-03-0) is a substituted cyclobutane derivative with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure, featuring a strained four-membered ring, a tertiary alcohol, and a primary amine in a trans-configuration, imparts a unique three-dimensional geometry. This rigid scaffold is of significant interest in pharmaceutical development, where it serves as a valuable intermediate for synthesizing complex molecules with potential therapeutic activities, including enzyme inhibitors and receptor ligands.[1]

The hydrochloride salt form is utilized to enhance the compound's crystallinity and aqueous solubility, which are critical attributes for handling, formulation, and bioavailability. A thorough understanding of its solubility and stability profile is paramount for its effective application in drug discovery and development, ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides the necessary theoretical background and practical protocols to comprehensively characterize these critical properties.

Physicochemical Properties and Structural Rationale

The physicochemical behavior of this compound is a direct consequence of its distinct structural features:

  • Cyclobutane Ring: The four-membered ring provides a conformationally restricted and rigid core. While this is advantageous for designing molecules with specific binding geometries, the inherent ring strain can be a potential driver for C-C bond cleavage under high-energy stress conditions, although this is less common than functional group degradation.[2]

  • Amino Group: As a primary amine, this functional group is basic and is the site of protonation to form the hydrochloride salt. It is also a primary target for oxidative degradation, which can proceed through a free-radical chain mechanism.[1][3] Deamination, the loss of the amino group, is a potential thermal degradation pathway.[4][5]

  • Tertiary Alcohol: The hydroxyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions. While generally stable, it can undergo dehydration under harsh acidic and high-temperature conditions.

  • Hydrochloride Salt: The salt form significantly influences the compound's physical properties. It typically increases the melting point, enhances solid-state stability, and, most importantly, improves solubility in aqueous and polar protic solvents compared to the free base. However, the solubility of amine hydrochlorides in non-polar organic solvents can be limited.[6]

Comprehensive Solubility Profiling

Solubility is a critical parameter that impacts every stage of drug development, from synthesis and purification to formulation and in vivo absorption. For an intermediate like this compound, understanding its solubility in a range of aqueous and organic solvents is essential.

Theoretical Considerations

The aqueous solubility of this compound is expected to be pH-dependent. At low pH, the amine is fully protonated, favoring dissolution in water. As the pH increases towards the pKa of the primary amine (typically around 9-10), the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. Solubility in organic solvents will be governed by the overall polarity of the molecule. Good solubility can be expected in polar protic solvents like methanol and ethanol, while solubility is likely to be lower in non-polar solvents such as toluene or hexanes.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Propylene Glycol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.

  • Solvent Addition: Add a known volume of each pre-equilibrated solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the assay.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

Solvent System Temperature (°C) Solubility (mg/mL) Classification
Purified Water25[Insert Data][e.g., Freely Soluble]
0.1 N HCl25[Insert Data][e.g., Very Soluble]
pH 7.4 Phosphate Buffer25[Insert Data][e.g., Soluble]
95% Ethanol25[Insert Data][e.g., Sparingly Soluble]
Methanol25[Insert Data][e.g., Soluble]
Acetonitrile25[Insert Data][e.g., Slightly Soluble]

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 eq1 Agitate at constant T (24-48h) prep2->eq1 sep1 Centrifuge vials eq1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathway Elucidation

Evaluating the intrinsic stability of a molecule is a regulatory requirement and a scientific necessity.[7][8] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[8][9]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are anticipated:

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various products, including imines, oximes, or cleavage of C-N bonds.[1][3] The presence of dissolved oxygen, metal ions, and peroxides can catalyze these reactions.[10]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially promote reactions.

  • Thermal Degradation: At high temperatures, deamination (loss of ammonia) and decarboxylation (if the molecule were to be oxidized to a carboxylic acid first) are common degradation routes for amino acids and amino alcohols.[4][5][11][12] Dehydration of the tertiary alcohol is also possible.

  • Photodegradation: Exposure to UV or visible light can generate excited states that lead to free-radical-mediated degradation. The ICH Q1B guideline provides a systematic approach for photostability testing.[9][13]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under controlled stress conditions to produce potential degradation products for analytical method development.

General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in the chosen stress media. A parallel "control" sample, stored at ambient conditions or refrigerated, should be analyzed alongside the stressed samples. The extent of degradation should be targeted at 5-20% to ensure that primary degradants are formed without excessive secondary degradation.

Stress Conditions (as per ICH Q1A/Q1B):

Stress Condition Reagent / Condition Typical Duration Rationale
Acid Hydrolysis 0.1 N to 1 N HClHeat at 60-80°C for several hoursTo test susceptibility to low pH environments.
Base Hydrolysis 0.1 N to 1 N NaOHHeat at 60-80°C for several hoursTo test susceptibility to high pH environments.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room temperature for up to 24 hoursTo simulate oxidative stress.
Thermal Degradation Solid state and/or solutionHeat at >60°C (e.g., 80°C, 105°C)To evaluate intrinsic thermal stability.
Photostability Solid state and/or solutionOverall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² near UVTo comply with ICH Q1B photostability testing requirements.[13][14]
Development and Validation of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential to separate the parent compound from all process impurities and degradation products.

Method Development Strategy:

  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values to achieve optimal retention and peak shape for the parent compound.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Optimization: Adjust gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution where necessary. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength.

  • Mass Spectrometry (MS) Compatibility: If possible, use MS-compatible buffers (e.g., ammonium acetate, ammonium formate) to facilitate the identification of unknown degradation products by LC-MS.

Method Validation (as per ICH Q2(R1)): [15][16][17]

Once developed, the method must be validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: Demonstrated by the separation of the parent peak from all known impurities and degradation products. Peak purity analysis using a PDA detector is essential.

  • Linearity: Assessed over a range of concentrations to demonstrate a linear relationship between detector response and concentration.

  • Accuracy: Determined by measuring the recovery of the analyte spiked into a placebo matrix.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition) and observing the effect on the results.

Visual Workflow for Stability Study

G cluster_stress Forced Degradation cluster_dev SIAM Development cluster_val Method Validation (ICH Q2) cluster_id Degradant Identification stress_acid Acid Hydrolysis dev1 Analyze Stressed Samples via RP-HPLC stress_acid->dev1 stress_base Base Hydrolysis stress_base->dev1 stress_ox Oxidation (H₂O₂) stress_ox->dev1 stress_therm Thermal stress_therm->dev1 stress_photo Photolytic stress_photo->dev1 dev2 Optimize Separation dev1->dev2 dev3 Assess Peak Purity (PDA) dev2->dev3 val1 Specificity dev3->val1 id1 LC-MS Analysis dev3->id1 val2 Linearity & Range val3 Accuracy & Precision val4 LOD/LOQ & Robustness

Caption: Workflow for Forced Degradation and SIAM Development.

Data Presentation: Forced Degradation Summary

Results from the forced degradation study should be tabulated to provide a clear overview of the molecule's stability profile.

Stress Condition % Assay of Parent % Total Impurities Major Degradant Peak (RT) Observations
Control100.0< 0.05-No degradation.
1 N HCl, 80°C, 8h92.57.5[e.g., 4.2 min]Significant degradation observed.
1 N NaOH, 80°C, 4h95.14.9[e.g., 3.8 min]Moderate degradation.
10% H₂O₂, RT, 24h88.311.7[e.g., 5.1 min, 5.5 min]Highly susceptible to oxidation.
Dry Heat, 105°C, 48h99.10.9[e.g., 2.9 min]Stable to thermal stress.
Photolytic (ICH Q1B)98.61.4[e.g., 6.1 min]Minor degradation upon light exposure.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following the detailed protocols for solubility determination and forced degradation, researchers can generate a robust data package. This information is critical for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the development of a safe and effective final drug product. The stability-indicating analytical method developed through this process will be an indispensable tool for quality control throughout the lifecycle of any API derived from this versatile building block.

References

spectroscopic data for trans-3-Amino-1-methylcyclobutanol hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of trans-3-Amino-1-methylcyclobutanol Hydrochloride

Introduction

This compound is a substituted cyclobutane derivative of significant interest in medicinal and organic chemistry.[1][2] Its rigid four-membered ring serves as a valuable scaffold, and the specific trans stereochemistry of its functional groups—amino, hydroxyl, and methyl—provides a precise three-dimensional architecture for designing complex molecules and pharmaceutical intermediates.[2] As with any specialty chemical used in drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the complete characterization of this molecule.

This document moves beyond a simple recitation of data. As a senior application scientist, the focus here is on the causality behind experimental choices, the interpretation of expected spectral features, and the integration of data from multiple techniques to build a self-validating analytical workflow. While specific experimental spectra for this exact compound are not widely published in publicly accessible databases, this guide will present the theoretically expected data based on established spectroscopic principles and data from analogous structures, alongside the robust protocols for acquiring such data.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical identity. The hydrochloride salt form ensures that the basic amino group is protonated, rendering the compound more stable and typically more water-soluble.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Expertise & Experience: Experimental Choices

The choice of solvent is the critical first step. Due to the ionic nature of the hydrochloride salt, the compound is expected to have poor solubility in nonpolar solvents like chloroform-d (CDCl₃). Therefore, more polar solvents are required.

  • Deuterium Oxide (D₂O): An excellent choice for its high polarity. A key consequence is that the labile protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups will rapidly exchange with the deuterium from the solvent, causing their signals to disappear from the ¹H NMR spectrum. This can be diagnostically useful for identifying these peaks.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another suitable polar, aprotic solvent. In DMSO-d₆, proton exchange is much slower, and the -OH and -NH₃⁺ protons are typically observable as broad singlets.

For referencing, while Tetramethylsilane (TMS) is common, it is insoluble in D₂O. In this case, a water-soluble standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) is used, with its signal set to 0.00 ppm.[3]

Data Presentation: Expected NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the molecule. These predictions are based on standard chemical shift tables and analysis of similar cyclobutane structures.

Table 1: Predicted ¹H NMR Data

Protons Predicted δ (ppm) Multiplicity Integration Rationale
-CH ~1.3 - 1.5 Singlet (s) 3H Methyl group on a quaternary carbon, deshielded by the adjacent hydroxyl group.
-CH ₂- (ring) ~2.0 - 2.8 Multiplets (m) 4H Diastereotopic cyclobutane ring protons adjacent to substituted carbons. Complex coupling is expected.
>CH -NH₃⁺ ~3.5 - 4.0 Multiplet (m) 1H Methine proton deshielded by the adjacent electron-withdrawing ammonium group.
-OH ~4.0 - 5.5 Broad Singlet (br s) 1H Observable in DMSO-d₆; exchanges in D₂O. Chemical shift is concentration-dependent.

| -NH ₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 3H | Observable in DMSO-d₆; exchanges in D₂O. Deshielded due to the positive charge. |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) Rationale
-C H₃ ~25 - 35 Aliphatic methyl carbon.
-C H₂- (ring) ~40 - 50 Aliphatic methylene carbons of the cyclobutane ring.
>C H-NH₃⁺ ~50 - 60 Methine carbon deshielded by the attached nitrogen atom.

| >C (OH)(CH₃) | ~70 - 80 | Quaternary carbon significantly deshielded by the attached oxygen atom. |

Experimental Protocol & Workflow

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Referencing (for D₂O): If using D₂O, add a small amount of TSP as an internal reference standard. For DMSO-d₆, the residual solvent peak can be used as a reference (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. A standard pulse program is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the appropriate reference signal. Integrate the ¹H signals.

Diagram: NMR Spectroscopy Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL Deuterated Solvent (e.g., D₂O) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H & ¹³C Spectra acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate (¹H), Assign Peaks proc3->proc4

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Experience: Experimental Choices

For a solid sample like this compound, two primary methods are employed:

  • KBr Pellet Method: The sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet.[5] This method provides a high-quality spectrum but is destructive and requires careful preparation to avoid scattering effects from large particles.[6]

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is pressed directly against a high-refractive-index crystal (often diamond). This technique is fast, non-destructive, and requires minimal sample preparation, making it the preferred modern method.[5][7]

Data Presentation: Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H and N-H bonds, in addition to the C-H and C-C bonds of the molecular framework.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
-OH O-H Stretch 3400 - 3200 Strong, Broad
-NH₃⁺ N-H Stretch 3200 - 2800 Strong, Broad
-NH₃⁺ N-H Bend (Asymmetric) ~1600 Medium
-NH₃⁺ N-H Bend (Symmetric) ~1500 Medium
C-H (Aliphatic) C-H Stretch 3000 - 2850 Medium-Strong
C-O C-O Stretch 1150 - 1050 Strong

| C-N | C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocol & Workflow

Protocol for ATR-FTIR Spectroscopy:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly.

Diagram: ATR-FTIR Spectroscopy Workflow

A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal E->F

Caption: Workflow for analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expertise & Experience: Experimental Choices

For a polar, pre-charged molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the ideal technique.[8] It is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing fragmentation and typically showing a strong signal for the molecular ion.[9] The analysis would be performed in positive ion mode to detect the protonated molecule. ESI is often coupled with liquid chromatography (LC) to ensure the analysis is performed on a pure compound.

Data Presentation: Expected Mass Spectrometry Data

The mass spectrum will provide the exact mass of the parent molecule (as the free amine). The molecular formula is C₅H₁₁NO, and the hydrochloride is C₅H₁₂ClNO. The observed ion will be the protonated free amine, [C₅H₁₁NO + H]⁺.

Table 4: Predicted High-Resolution MS Data (ESI+)

Ion Formula Calculated Monoisotopic Mass (Da) Expected m/z
[M+H]⁺ [C₅H₁₂NO]⁺ 102.0919 102.0919

| [M+H-H₂O]⁺ | [C₅H₁₀N]⁺ | 84.0813 | 84.0813 |

Note: The calculated mass is for the free amine parent molecule. The hydrochloride salt dissociates in the ESI source. The calculated monoisotopic mass of the full salt is 137.0607 Da.[10]

Experimental Protocol & Workflow

Protocol for LC-ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or a water/acetonitrile mixture, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the amine remains protonated.[11]

  • LC Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 reversed-phase column, to separate the target compound from any impurities before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to the capillary, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate in a heated capillary, transferring the analyte ions into the gas phase.

  • Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram: ESI-MS Ion Generation and Analysis

cluster_source ESI Source cluster_ms Mass Spectrometer src1 Sample Solution in Charged Capillary src2 Taylor Cone & Charged Droplets src1->src2 src3 Solvent Evaporation src2->src3 src4 Gas-Phase Ions [M+H]⁺ src3->src4 ms1 Mass Analyzer (Separates by m/z) src4->ms1 ms2 Detector ms1->ms2 ms3 Mass Spectrum ms2->ms3

Caption: The process of ion generation and analysis in ESI-MS.

Conclusion: A Self-Validating System

The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques. For this compound:

  • MS confirms the molecular weight of the parent compound.

  • IR confirms the presence of the key hydroxyl and ammonium functional groups.

  • NMR provides the final, unambiguous proof of structure by elucidating the complete C-H framework, confirming the number of protons and carbons, their connectivity, and providing insights into the trans stereochemistry through analysis of coupling constants and potential NOE experiments.

Together, these techniques form a self-validating system, providing the high level of confidence in chemical structure and purity required by researchers, scientists, and drug development professionals.

References

Methodological & Application

The Strategic Incorporation of trans-3-Amino-1-methylcyclobutanol hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclobutane Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated carbocycles, the cyclobutane ring has emerged from a historically underutilized motif to a strategic component in the design of sophisticated therapeutic agents.[1][2][3] Its ascension is largely attributed to the unique conformational rigidity it imparts upon a molecule. Unlike flexible aliphatic chains, the puckered nature of the cyclobutane ring restricts the conformational freedom of a drug candidate, which can reduce the entropic penalty upon binding to a biological target and thereby enhance potency.[1][4] Furthermore, the cyclobutane core is often associated with improved metabolic stability when compared to linear linkers, a critical parameter in optimizing the pharmacokinetic profile of a drug.[5]

This guide focuses on a particularly valuable building block: trans-3-Amino-1-methylcyclobutanol hydrochloride . The specific trans stereochemistry of the amino and hydroxyl groups, combined with the conformational constraint of the cyclobutane ring, provides a precise three-dimensional presentation of key pharmacophoric features. This allows for highly specific interactions with protein targets, making it an attractive scaffold for the development of selective inhibitors, particularly in the realm of kinase-targeted therapies.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The unique structural attributes of this compound make it an ideal building block for creating potent and selective inhibitors of various protein kinases. The amino group can serve as a key hydrogen bond donor or as a point of attachment for further chemical elaboration, while the hydroxyl group can engage in crucial interactions within the ATP-binding pocket of kinases.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of cyclobutane-containing scaffolds is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor signaling. Dysregulation of BTK is implicated in various B-cell malignancies. The rigid cyclobutane framework can position key pharmacophoric elements in an optimal orientation for binding to the BTK active site. While specific examples incorporating the exact trans-3-Amino-1-methylcyclobutanol moiety are often proprietary and found within patent literature, the general strategy involves using the amino group to connect to a heterocyclic core that binds to the hinge region of the kinase, while the rest of the molecule extends into other pockets of the active site.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors

Recent advancements in the discovery of PRMT5 inhibitors have also highlighted the utility of substituted cyclobutanol scaffolds. PRMT5 is a critical enzyme in epigenetic regulation, and its inhibition is a promising strategy for cancer therapy. The cyclobutanol core can serve as a rigid scaffold to orient substituents that interact with both the S-adenosylmethionine (SAM) cofactor binding site and the substrate binding pocket, leading to potent and selective inhibition.[6][7][8][9][10] The trans-disubstituted pattern of the title compound is particularly well-suited for spanning these adjacent binding regions.

Structure-Activity Relationship (SAR) Insights

The incorporation and modification of the this compound scaffold can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate.

Structural Modification Observed Impact on Activity/Properties Rationale
Stereochemistry (trans vs. cis) The trans isomer often exhibits superior potency and selectivity compared to the cis isomer.The trans configuration provides a more linear and extended presentation of substituents, which can be crucial for bridging different binding pockets within a target protein. The cis isomer presents the substituents in a more compact, V-shaped geometry.
Modification of the Amino Group Acylation or sulfonylation of the amino group allows for the introduction of various substituents that can interact with specific residues in the target protein, significantly impacting potency and selectivity.These modifications can introduce additional hydrogen bond donors/acceptors, hydrophobic interactions, or charged groups to optimize binding affinity.
Modification of the Hydroxyl Group Etherification or esterification of the hydroxyl group can be used to modulate solubility, lipophilicity, and metabolic stability.The hydroxyl group is a potential site for glucuronidation or other phase II metabolic transformations. Masking this group can improve the drug's pharmacokinetic profile.
Presence of the 1-Methyl Group The methyl group can provide a beneficial steric interaction with a hydrophobic pocket in the target protein and can also block potential sites of metabolism on the cyclobutane ring.This "magic methyl" effect has been observed to enhance potency and metabolic stability in various drug candidates.[11]

Experimental Protocols

The following protocols provide a representative, adaptable synthesis for this compound and a general workflow for its incorporation into a kinase inhibitor.

Protocol 1: Stereoselective Synthesis of this compound (Adapted from Analogous Syntheses)

This protocol is adapted from established methods for the synthesis of similar trans-3-aminocyclobutanol derivatives.[12] It employs a stereoselective reduction as the key step to establish the desired trans stereochemistry.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Isomer Separation cluster_3 Step 4: Deprotection and Salt Formation A 1-Methylcyclobutane-1,3-dione B 3-(Boc-amino)-1-methylcyclobutanone A->B (Boc)2O, Et3N, DCM C cis/trans-3-(Boc-amino)-1-methylcyclobutanol B->C Ketoreductase (KRED) or NaBH4 D trans-3-(Boc-amino)-1-methylcyclobutanol C->D Column Chromatography E trans-3-Amino-1-methylcyclobutanol Hydrochloride D->E HCl in Dioxane

Caption: Synthetic workflow for this compound.

  • Boc Protection of 1-Methylcyclobutane-1,3-dione:

    • To a solution of 1-methylcyclobutane-1,3-dione (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (Et₃N, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(Boc-amino)-1-methylcyclobutanone.

  • Stereoselective Reduction:

    • Enzymatic Reduction (for high trans selectivity): Employ a ketoreductase (KRED) enzyme screen to identify a suitable enzyme that provides high diastereoselectivity for the trans product. Follow the enzyme manufacturer's protocol for the reduction, which typically involves the enzyme, a cofactor (e.g., NADPH), and a cofactor regeneration system in a buffered aqueous solution.[13]

    • Chemical Reduction (for cis-selectivity, with subsequent inversion if needed): To a solution of 3-(Boc-amino)-1-methylcyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours at 0 °C. Quench the reaction with water and extract with ethyl acetate. The resulting product will likely be a mixture of cis and trans isomers, often favoring the cis isomer.

  • Isomer Separation:

    • Purify the crude product from the reduction step via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.

  • Boc Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified trans-3-(Boc-amino)-1-methylcyclobutanol in a minimal amount of 1,4-dioxane.

    • Add a 4 M solution of HCl in 1,4-dioxane (excess) and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to yield this compound as a solid.

Protocol 2: Incorporation into a Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol describes a general method for coupling this compound to a representative heterocyclic core commonly found in kinase inhibitors.

G A trans-3-Amino-1-methylcyclobutanol Hydrochloride C Nucleophilic Aromatic Substitution (SNAr) A->C B Chlorinated Pyrazolopyrimidine Core B->C D Target Kinase Inhibitor C->D

Caption: Coupling of the building block to a kinase inhibitor core.

  • Free-Basing of the Amine:

    • Suspend this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq) and stir for 15-30 minutes at room temperature.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To the solution of the free-based amine, add the chlorinated pyrazolopyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its inherent conformational rigidity and the precise spatial orientation of its functional groups offer significant advantages in the design of potent and selective drug candidates, particularly in the competitive field of kinase inhibitor development. The strategic application of this scaffold allows for the fine-tuning of a molecule's interaction with its biological target and the optimization of its pharmacokinetic properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utilization of sophisticated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Application Notes & Protocols: Trans-3-Amino-1-methylcyclobutanol Hydrochloride as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Chiral Scaffolds in Drug Design

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a drug molecule is paramount to its efficacy and safety.[1] Chiral building blocks are fundamental tools that allow chemists to exert exquisite control over molecular architecture, enabling the synthesis of single-enantiomer drugs that often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[2]

Among the diverse array of available scaffolds, saturated carbocycles have gained significant traction. The cyclobutane ring, in particular, offers a unique combination of properties that make it highly attractive for drug design.[3] Its puckered, three-dimensional structure provides a rigid conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[4][5] Unlike unsaturated or highly strained systems, the cyclobutane core is generally chemically inert, contributing to the metabolic stability of the final drug candidate.[5]

This guide focuses on trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS No: 1523571-03-0), a bifunctional chiral building block of significant interest.[6][7] Its structure is distinguished by a rigid cyclobutane frame stereospecifically decorated with a primary amine, a tertiary alcohol, and a methyl group.[4][6] This defined spatial arrangement of functional groups makes it an exceptionally valuable intermediate, most notably in the synthesis of a new generation of Janus kinase (JAK) inhibitors for treating autoimmune disorders and other diseases.[8][9]

Physicochemical Properties & Characterization

The reliable use of any building block begins with a thorough understanding of its physical and chemical properties.

PropertyValueSource(s)
CAS Number 1523571-03-0[6][7]
Molecular Formula C₅H₁₂ClNO[4][6][7]
Molecular Weight 137.61 g/mol [4][6][7]
Appearance White to off-white crystalline solidInferred from typical amine HCl salts
IUPAC Name (1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride[10]
Solubility Soluble in water and methanol; sparingly soluble in ethanol.Inferred from structure
Structural and Stereochemical Integrity

The trans configuration of the amino and hydroxyl groups is a critical feature of this molecule. Differentiating between the cis and trans isomers is essential for ensuring the stereochemical purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The relative stereochemistry can be confirmed using 1H NMR. The coupling constants and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment will show distinct patterns for the cis versus the trans isomer.[4]

  • Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a powerful method to resolve and quantify the enantiomeric and diastereomeric purity.[6] Additionally, Thin-Layer Chromatography (TLC) may also be used to distinguish between isomers, which will exhibit different Rf values.[6]

Core Application: A Key Intermediate for Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune responses and cell growth.[11] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases like rheumatoid arthritis and psoriasis.[9]

The trans-3-Amino-1-methylcyclobutanol moiety is a privileged scaffold for interacting with the ATP-binding site of JAK enzymes.[8] The rigid cyclobutane ring serves to correctly orient the primary amine for forming a key hydrogen bond interaction with the hinge region of the kinase, while the rest of the inhibitor molecule occupies the remainder of the binding pocket.

Caption: General workflow for incorporating the chiral building block into a JAK inhibitor.

Experimental Protocols

The following protocols are provided as a guide for researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol describes the fundamental transformation of coupling the primary amine with a carboxylic acid derivative, a common step in pharmaceutical synthesis. The amine hydrochloride must first be neutralized to the free base to enable nucleophilic attack.

Rationale: The use of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical. It neutralizes the hydrochloride salt and scavenges the HCl generated during the acylation reaction without competing in the reaction itself. Anhydrous solvents are used to prevent hydrolysis of the reactive acid chloride.

Materials and Reagents:

  • This compound

  • Acid chloride of interest (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Caption: Reaction scheme for the N-acylation of the cyclobutanol amine.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration).

  • Neutralization: Cool the resulting suspension to 0 °C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

  • Acylation: Slowly add the acid chloride (1.05 eq) dropwise to the cold solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes excess acid chloride and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Protocol 2: Conceptual Synthetic Route to the Building Block

The stereoselective synthesis of the building block itself is key to its utility. While multiple routes exist, a common strategy involves a stereocontrolled transformation of a cyclobutanone precursor.[6] A Mitsunobu reaction is a powerful method for achieving a clean inversion of stereochemistry at a secondary alcohol center.[12]

G A cis-3-(Dibenzylamino)- 1-methylcyclobutanol B Mitsunobu Reaction (e.g., DEAD, PPh₃, p-nitrobenzoic acid) A->B C trans-3-(Dibenzylamino)- 1-methylcyclobutyl ester B->C D Alkaline Hydrolysis (e.g., NaOH, THF/H₂O) C->D E trans-3-(Dibenzylamino)- 1-methylcyclobutanol D->E F Catalytic Hydrogenolysis (e.g., H₂, Pd/C) E->F G trans-3-Amino-1-methylcyclobutanol F->G H HCl Treatment G->H I Final Product (Hydrochloride Salt) H->I

Caption: Conceptual workflow for the stereoselective synthesis of the title compound.

This conceptual pathway illustrates a robust method to ensure the desired trans stereochemistry. The initial cis amino alcohol undergoes a Mitsunobu reaction, which proceeds with inversion of configuration to give the trans ester.[12] Subsequent hydrolysis and deprotection of the benzyl groups yield the target free amine, which is then converted to its stable hydrochloride salt.

Handling and Safety Information

As with all laboratory chemicals, this compound should be handled with care.

  • Hazard Statements: Based on available data, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][10] It may also be harmful if swallowed.[6]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a high-value chiral building block that provides a unique, conformationally restricted scaffold for drug discovery. Its proven utility in the synthesis of potent JAK inhibitors underscores its importance to medicinal chemists. The protocols and information presented here offer a foundational guide for researchers looking to leverage the unique structural and functional characteristics of this compound to advance their research and development programs.

References

Application Notes and Protocols for the Characterization of trans-3-Amino-1-methylcyclobutanol hydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The inhibition of specific enzymes is a cornerstone of modern pharmacology and drug discovery, providing a powerful strategy for therapeutic intervention in a vast array of diseases.[1] The identification and characterization of novel small molecule inhibitors are therefore of paramount importance. trans-3-Amino-1-methylcyclobutanol hydrochloride is a synthetic compound featuring a rigid cyclobutane scaffold.[2][3] This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target and allows for precise spatial orientation of functional groups—namely the amino and hydroxyl moieties—for interaction with an enzyme's active or allosteric sites.[3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to systematically evaluate this compound as a potential inhibitor for a given enzyme of interest. It offers a self-validating framework that progresses from initial potency determination to a detailed mechanistic understanding of its inhibitory action. The protocols are designed to be adaptable to a wide range of enzyme systems and assay formats.

Compound Profile: this compound

Before initiating experimental work, it is crucial to understand the physicochemical properties of the inhibitor.

PropertyValueSource
CAS Number 1523571-03-0[2][4][5]
Molecular Formula C₅H₁₂ClNO[2][4]
Molecular Weight 137.61 g/mol [2][4][5]
Structure A cyclobutane ring with trans-configured amino and methylcyclobutanol groups.[2][3]
Synonym(s) trans-3-Hydroxy-3-methylcyclobutylamine hydrochloride[4][5]

Handling and Storage:

  • Safety: The compound may be harmful if swallowed and can cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE).

  • Storage: Store at room temperature in a dry, well-ventilated area.[4]

  • Solubility: Prepare stock solutions in a suitable solvent, such as sterile deionized water or DMSO. The final solvent concentration in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid artifacts.

Principles of Reversible Enzyme Inhibition Analysis

The goal of these studies is to quantify two key aspects of the inhibitor: its potency and its mechanism of action (MOA) .

  • Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][7] A lower IC₅₀ value signifies a more potent inhibitor.[8]

  • Mechanism of Action describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Understanding the MOA is critical for lead optimization in drug development.[9] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[1][10]

Caption: Modes of reversible enzyme inhibition.

Overall Experimental Workflow

A robust investigation follows a two-stage process. The first stage establishes potency (IC₅₀) under a single, fixed substrate condition. The second stage elucidates the mechanism by systematically varying both substrate and inhibitor concentrations.

workflow cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action prep Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) optimize Optimize Assay Conditions (Buffer, Temp, [E], [S]) prep->optimize assay_ic50 Perform IC₅₀ Assay (Fixed [S], Variable [I]) optimize->assay_ic50 analyze_ic50 Analyze Data (Dose-Response Curve) assay_ic50->analyze_ic50 calc_ic50 Calculate IC₅₀ Value analyze_ic50->calc_ic50 assay_moa Perform Kinetic Assay (Variable [S] and [I]) calc_ic50->assay_moa analyze_moa Analyze Data (Lineweaver-Burk Plot) assay_moa->analyze_moa det_moa Determine MOA & Calculate Kᵢ analyze_moa->det_moa

Caption: High-level workflow for inhibitor characterization.

Protocol 1: Determination of Inhibitor Potency (IC₅₀)

Objective: To determine the concentration of this compound that produces 50% inhibition of the target enzyme's activity.

Causality and Rationale: This experiment is the primary screen for inhibitory activity. By keeping the substrate concentration fixed (typically at or near its Michaelis constant, Kₘ), we can directly attribute changes in reaction velocity to the varying concentrations of the inhibitor. This provides a standardized measure of potency.[6]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound

  • Assay buffer (optimized for pH, ionic strength)

  • Suitable solvent (e.g., sterile dH₂O or DMSO)

  • 96-well microplates (clear flat-bottom for colorimetric, black for fluorescent assays)

  • Multichannel pipette

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a suitable solvent.

    • Prepare working solutions of the enzyme and substrate in assay buffer at 2X the final desired concentration.

    • Self-Validation Check: Ensure the chosen solvent for the inhibitor does not affect enzyme activity at the highest concentration used in the assay.

  • Inhibitor Dilution Series:

    • In a separate 96-well plate or in tubes, prepare a serial dilution of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

    • Include a "no inhibitor" control containing only the solvent (vehicle control).

  • Assay Plate Setup (Final Volume e.g., 200 µL):

    • Add 100 µL of the 2X enzyme solution to all wells (except "no enzyme" blank).

    • Add 50 µL of assay buffer to the "no enzyme" and "100% activity" (vehicle) control wells.

    • Add 50 µL of each inhibitor dilution (at 4X final concentration) to the respective experimental wells.

    • Controls are Critical:

      • 100% Activity Control: Enzyme + Substrate + Vehicle (No Inhibitor)

      • 0% Activity Control (Blank): Buffer + Substrate (No Enzyme)

  • Pre-incubation:

    • Mix the plate gently and incubate for 10-15 minutes at the optimal temperature for the enzyme.

    • Rationale: This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance or fluorescence over time (kinetic mode) at appropriate wavelengths. The initial linear portion of the progress curve represents the initial velocity (V₀).

Data Analysis:

  • Calculate Initial Velocity (V₀): Determine the slope of the linear phase of the reaction progress curve for each well (e.g., ΔAbsorbance/minute).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

  • Plot and Fit Data:

    • Plot % Inhibition versus the log₁₀ of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[6][8]

Protocol 2: Elucidation of the Mechanism of Action (MOA)

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of this compound.

Causality and Rationale: The relationship between substrate concentration and reaction velocity changes in predictable ways depending on the inhibitor's MOA. By systematically varying both substrate and inhibitor concentrations, we can generate a dataset that, when plotted, reveals a characteristic pattern for each inhibition type.[11] This provides deep insight into whether the inhibitor competes with the substrate for the active site or binds elsewhere.[9]

Step-by-Step Protocol:

  • Experimental Design:

    • This experiment involves a matrix of conditions. You will test a range of substrate concentrations against several fixed concentrations of the inhibitor.

    • Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Substrate Concentrations: For each inhibitor concentration, test a wide range of substrate concentrations, typically spanning from 0.2 x Kₘ to 5 x Kₘ or higher.

  • Assay Execution:

    • Following the same general procedure as the IC₅₀ assay, set up reactions for every combination of substrate and inhibitor concentration.

    • Pre-incubate the enzyme with each fixed inhibitor concentration.

    • Initiate the reactions by adding the varying concentrations of substrate.

    • Measure the initial velocity (V₀) for each condition.

Data Analysis and Visualization:

  • Calculate Initial Velocities (V₀): Determine V₀ for every experimental condition.

  • Generate a Lineweaver-Burk Plot: This is a double reciprocal plot that linearizes the Michaelis-Menten kinetics, making it easier to visualize the effects of the inhibitor.[10][12]

    • Calculate 1/V₀ and 1/[S] for each data point.

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • Create a separate line on the plot for each fixed inhibitor concentration.

  • Interpret the Plot: The pattern of the lines indicates the mechanism of action.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition y_int_c x_neg1_c y_int_c->x_neg1_c + Inhibitor x_neg2_c y_int_c->x_neg2_c No Inhibitor y_axis_c 1/V₀ x_pos_c y_pos_c y_pos_c->y_int_c + Inhibitor y_pos_c->y_int_c No Inhibitor x_axis_c 1/[S] y_int1_n x_neg_n y_int1_n->x_neg_n + Inhibitor y_axis_n 1/V₀ y_int2_n y_int2_n->x_neg_n No Inhibitor x_pos_n y_pos_n x_axis_n 1/[S] y_int1_u x_neg1_u y_int1_u->x_neg1_u + Inhibitor y_axis_u 1/V₀ y_int2_u x_neg2_u y_int2_u->x_neg2_u No Inhibitor x_pos_u y_pos_u x_axis_u 1/[S]

Caption: Interpreting Lineweaver-Burk plots for MOA determination.

Data Interpretation and Advanced Analysis

The observed changes in the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) confirm the mechanism of inhibition.

Inhibition TypeEffect on Apparent KₘEffect on Apparent VₘₐₓLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed Varies (Increases or Decreases)DecreasesLines intersect in the upper-left quadrant

Calculating the Inhibition Constant (Kᵢ):

While IC₅₀ is a measure of potency, the inhibition constant (Kᵢ) is a true dissociation constant and a more fundamental measure of the inhibitor's affinity for the enzyme.[6] For competitive inhibition, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[13]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ experiment.

  • Kₘ is the Michaelis constant of the substrate for the enzyme.

This calculation underscores the importance of accurately determining the enzyme's Kₘ for the substrate under identical buffer and temperature conditions before or during inhibitor characterization.

References

Application Notes and Protocols for the Development of CNS Drugs Utilizing trans-3-Amino-1-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) is fraught with challenges, paramount among them being the ability of a molecule to effectively cross the blood-brain barrier (BBB) and engage its intended molecular target with high affinity and specificity. In this context, small, rigid scaffolds have emerged as promising starting points for the design of CNS drug candidates. trans-3-Amino-1-methylcyclobutanol hydrochloride is one such privileged building block, offering a unique three-dimensional architecture that can be strategically elaborated to create potent and selective CNS agents.[1][2] The trans-configuration of the amino and hydroxyl groups is particularly advantageous for CNS drug development as it confers a lower polarity compared to its cis-isomer, a key physicochemical property that can enhance BBB penetration.[2]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a foundational scaffold for the discovery and preclinical development of novel CNS therapeutics, with a particular focus on the development of N-methyl-D-aspartate (NMDA) receptor antagonists.

Chemical Properties and Handling

  • Molecular Formula: C₅H₁₂ClNO[3]

  • Molecular Weight: 137.61 g/mol [3]

  • CAS Number: 1523571-03-0[3]

  • Appearance: White to off-white solid

  • Solubility: Soluble in water and polar organic solvents.

  • Storage: Store at room temperature in a dry, well-ventilated area.[3]

Safety Precautions: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[4] Always handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Rationale for Targeting the NMDA Receptor

The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[5] However, its dysregulation is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and epilepsy.[6] Consequently, the development of NMDA receptor modulators, particularly antagonists, represents a promising therapeutic strategy.[6][7] The rigid cyclobutane core of this compound provides a fixed geometry to which various pharmacophoric elements can be appended to achieve potent and selective antagonism of the NMDA receptor. A notable patent highlights the use of aminocyclobutane derivatives as NMDA receptor antagonists, underscoring the therapeutic potential of this chemical class.

Synthetic Strategy: From Building Block to Lead Compound

The primary amino group of this compound serves as a versatile synthetic handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). A common and effective strategy involves the N-arylation or N-alkylation of the amino group to generate a library of analogues for biological screening.

Protocol 1: General Procedure for the Synthesis of N-Aryl Derivatives

This protocol describes a general method for the synthesis of N-aryl derivatives of trans-3-Amino-1-methylcyclobutanol via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

In Vitro Evaluation: Assessing Potency and Selectivity

A critical step in the drug discovery cascade is the in vitro evaluation of newly synthesized compounds to determine their biological activity and selectivity. For NMDA receptor antagonists, whole-cell patch-clamp electrophysiology is the gold standard for characterizing their inhibitory effects on receptor function.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol outlines the procedure for assessing the inhibitory potency of test compounds on NMDA receptor-mediated currents in cultured neurons or brain slices.[5][8]

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • External solution (aCSF) containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2.[9]

  • Internal pipette solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.[9]

  • NMDA and glycine (co-agonist)

  • Test compound stock solution in DMSO

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Upright microscope with DIC optics

Step-by-Step Procedure:

  • Preparation: Prepare acute brain slices or plate cultured neurons in the recording chamber perfused with aCSF.

  • Patching: Using a borosilicate glass pipette with a resistance of 3-7 MΩ, establish a whole-cell patch-clamp configuration on a target neuron.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Eliciting Currents: Apply a brief pulse of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. To isolate NMDA receptor-mediated currents, AMPA/kainate receptor antagonists (e.g., 10 µM CNQX or NBQX) should be included in the aCSF.[5]

  • Compound Application: After establishing a stable baseline of NMDA-evoked currents, perfuse the test compound at various concentrations.

  • Data Acquisition: Record the peak amplitude of the NMDA-evoked currents before and after the application of the test compound.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the concentration of the test compound. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Interpretation:

The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the maximal response to the agonist.[10] A lower IC₅₀ value indicates a more potent antagonist.[11] It is crucial to compare the IC₅₀ values of newly synthesized compounds to that of known reference compounds to benchmark their potency.

ParameterDescriptionTypical Values for Potent Antagonists
IC₅₀ Half-maximal inhibitory concentrationLow nanomolar to low micromolar range
Hill Slope Steepness of the dose-response curve~1 for competitive antagonists
Maximal Inhibition Percentage of inhibition at saturating concentrations>90%

Assessing Blood-Brain Barrier Permeability

A promising CNS drug candidate must be able to cross the BBB to reach its target in the brain. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro method to predict the passive permeability of compounds across the BBB.[12]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general procedure for conducting a PAMPA-BBB assay.[12][13]

Materials:

  • PAMPA sandwich plate (donor and acceptor plates)

  • Porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • 96-well UV plate reader or LC-MS/MS system

Step-by-Step Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the porcine brain lipid solution.

  • Compound Preparation: Prepare solutions of the test and control compounds in PBS.

  • Donor Plate Loading: Add the compound solutions to the wells of the donor plate.

  • Acceptor Plate Loading: Add fresh PBS to the wells of the acceptor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).[14]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the compound using the following equation:

    Pe = [-ln(1 - [C]A / [C]eq)] / (A * (1/VD + 1/VA) * t)

    Where:

    • [C]A is the concentration of the compound in the acceptor well.

    • [C]eq is the equilibrium concentration.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Data Interpretation:

The permeability of test compounds is often categorized as low, medium, or high based on their Pe values.

Permeability CategoryPe (10⁻⁶ cm/s)Predicted CNS Penetration
High > 4.0High
Medium 2.0 - 4.0Moderate
Low < 2.0Low

In Vivo Evaluation: Assessing Efficacy in Animal Models

Promising compounds with good in vitro potency and BBB permeability should be advanced to in vivo studies to evaluate their efficacy in relevant animal models of CNS disorders. For neurodegenerative diseases like Alzheimer's, cognitive function is a key endpoint.

Protocol 4: Morris Water Maze for Assessing Spatial Learning and Memory in a Mouse Model of Alzheimer's Disease

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[4][15]

Materials:

  • Circular water tank (120-150 cm in diameter) filled with opaque water.

  • Submerged escape platform.

  • Video tracking system and software.

  • Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1) and wild-type littermate controls.[16]

  • Test compound formulation for administration (e.g., oral gavage or intraperitoneal injection).

Step-by-Step Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling for several days before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice according to the desired dosing regimen.

  • Acquisition Phase (4-5 days):

    • Place the mouse into the water maze at one of four starting positions.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each mouse.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the maze.

    • Place the mouse in the maze and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Escape Latency: The time it takes for the mouse to find the platform during the acquisition phase.

    • Time in Target Quadrant: The percentage of time spent in the target quadrant during the probe trial.

    • Swim Speed: To control for motor deficits.

Data Interpretation:

A significant reduction in escape latency during the acquisition phase and a significant increase in the time spent in the target quadrant during the probe trial in the compound-treated group compared to the vehicle-treated group indicates an improvement in spatial learning and memory.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the integrated workflow for the development of CNS drugs using this compound as a starting scaffold.

CNS_Drug_Discovery_Workflow cluster_0 Scaffold-Based Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Scaffold trans-3-Amino-1- methylcyclobutanol HCl Synthesis Chemical Synthesis (e.g., N-Arylation) Scaffold->Synthesis Library Compound Library Synthesis->Library PatchClamp Whole-Cell Patch Clamp (NMDA Receptor Antagonism) Library->PatchClamp Determine IC50 PAMPA PAMPA-BBB Assay (Permeability) PatchClamp->PAMPA Select Potent Hits PK Pharmacokinetic Profiling (Rodent) PAMPA->PK Select Permeable Hits MWM Morris Water Maze (Efficacy Model) PK->MWM Dose Selection SAR Structure-Activity Relationship (SAR) MWM->SAR SAR->Synthesis Iterative Design LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical Candidate Selection

References

Introduction: Beyond Flatland—Embracing Three-Dimensionality with the Cyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Incorporation of Cyclobutane Rings in Pharmaceutical Compounds

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic rings. While undeniably successful, this reliance on two-dimensional structures can lead to challenges in modern drug discovery, including metabolic liabilities, off-target effects, and poor solubility[1]. The strategic shift towards molecules with greater three-dimensional (3D) character, quantified by an increased fraction of sp³-hybridized carbons (Fsp³), is a well-documented trend correlated with higher clinical success rates[1]. In this context, the cyclobutane ring has emerged from a niche curiosity to a validated and powerful tool for the medicinal chemist.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of facts to explain the causal reasoning behind the incorporation of this unique scaffold. We will explore its fundamental physicochemical properties, detail its strategic applications, provide validated synthetic protocols, and present case studies that underscore its transformative potential in drug design. The core principle is that the cyclobutane is not merely a passive spacer but an active modulator of a compound's pharmaceutical profile, offering solutions to vexing problems in potency, selectivity, and pharmacokinetics[2].

The Unique Physicochemical & Structural Landscape of Cyclobutane

The utility of the cyclobutane ring stems from its distinct structural and electronic properties, which differ significantly from both linear alkanes and other cycloalkanes.

  • Puckered Conformation: Unlike the planar and highly strained cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent C-H bonds[3][4][5]. This non-planar geometry is crucial, as it allows substituents to be placed in well-defined axial and pseudo-equatorial positions, providing precise vectorial control for probing interactions within a protein binding pocket[6]. The ring is not static and undergoes rapid inversion between two equivalent puckered conformations.

  • Ring Strain: With a strain energy of approximately 26 kcal/mol, the cyclobutane ring is significantly more strained than cyclopentane or cyclohexane[2]. This inherent strain influences its reactivity and bond characteristics. The C-C bonds have increased p-character, making them slightly shorter and stronger than typical alkane bonds, a feature that contributes to its relative chemical inertness compared to the more reactive cyclopropane[3][7][8].

  • Impact on Physicochemical Properties: The incorporation of a rigid, saturated cyclobutane ring can favorably modulate key drug-like properties. Replacing a planar aromatic ring with a cyclobutane increases the Fsp³ character, which often leads to improved aqueous solubility and reduced melting points[3]. This shift away from planarity can disrupt crystal packing and improve the compound's overall developability profile.

Strategic Applications in Drug Design

The decision to incorporate a cyclobutane ring should be a deliberate, hypothesis-driven choice aimed at solving a specific design challenge. The following workflow outlines common entry points for considering this scaffold.

G cluster_0 Problem Identification cluster_1 Cyclobutane Strategy Start Drug Design Challenge Metabolism Metabolic Instability? (e.g., at aryl or alkyl chain) Start->Metabolism Conformation Need for Conformational Constraint? Start->Conformation IP Novel IP / Scaffold Hop Needed? Start->IP PK Poor Physicochemical Properties? (e.g., solubility) Start->PK Sol_A Replace labile group with cyclobutane Metabolism->Sol_A Yes Sol_B Use cyclobutane as a rigid linker/scaffold Conformation->Sol_B Yes Sol_C Incorporate cyclobutane as core scaffold IP->Sol_C Yes Sol_D Replace aryl ring with cyclobutane bioisostere PK->Sol_D Yes End Optimized Candidate Sol_A->End Proceed to Synthesis & Evaluation Sol_B->End Proceed to Synthesis & Evaluation Sol_C->End Proceed to Synthesis & Evaluation Sol_D->End Proceed to Synthesis & Evaluation

Caption: Decision workflow for incorporating a cyclobutane scaffold.

Conformational Restriction and Pre-organization

Flexible molecules pay an entropic penalty upon binding to their target. By incorporating a cyclobutane ring, the conformational freedom of a molecule is restricted, pre-organizing it into a bioactive conformation[3][6].

  • Causality: Replacing a flexible ethyl or propyl linker with a 1,2- or 1,3-disubstituted cyclobutane ring locks the relative orientation of the pharmacophores it connects. This reduction in the number of accessible low-energy conformations can lead to a significant increase in binding affinity (potency) by minimizing the entropic cost of binding[6].

  • Example: In the development of Janus kinase (JAK) inhibitors, a flexible linker was replaced by a cis-cyclobutane scaffold. This change precisely positioned the key interacting moieties, leading to enhanced potency and selectivity[6].

Improving Metabolic Stability

Linear alkyl chains and electron-rich aromatic rings are often sites of metabolic oxidation by cytochrome P450 (CYP) enzymes. The cyclobutane ring is generally more resistant to such metabolic degradation[6][7].

  • Causality: The C-H bonds on a cyclobutane ring are less susceptible to enzymatic hydroxylation compared to those on a flexible alkyl chain. Furthermore, replacing a metabolically labile aromatic ring with a saturated cyclobutane removes a common site of oxidative metabolism[1][3].

  • Example: In the development of the IDH1 inhibitor Ivosidenib, replacing a metabolically unstable cyclohexane ring with a difluorocyclobutanyl group was a key step in achieving a desirable pharmacokinetic profile with reduced metabolic clearance.

Bioisosteric Replacement

The cyclobutane ring serves as an effective bioisostere for several common chemical motifs, allowing for the modulation of physicochemical properties while maintaining or improving biological activity[6].

  • Aromatic Ring Mimic: As a 3D, saturated bioisostere for a phenyl ring, the cyclobutane can fill the same hydrophobic pocket while improving properties like solubility and metabolic stability[1][9]. The defined exit vectors of 1,3-disubstituted cyclobutanes can mimic the geometry of a para-substituted phenyl ring.

  • tert-Butyl and gem-Dimethyl Replacement: The cyclobutane ring, particularly when substituted, can mimic the steric bulk of a tert-butyl or gem-dimethyl group[10][11]. This replacement can be advantageous in reducing lipophilicity and exploring new SAR, with trifluoromethyl-substituted cyclobutanes emerging as a unique analogue[12][13].

G cluster_0 Common Motifs cluster_1 Cyclobutane Bioisostere Phenyl Phenyl Ring (Planar, Metabolically Liable) Cyclobutane Cyclobutane Ring (3D, Stable, Less Lipophilic) Phenyl->Cyclobutane Improves Fsp3, Solubility, Metabolic Stability GemDimethyl gem-Dimethyl (Lipophilic) GemDimethyl->Cyclobutane Modulates Lipophilicity, Maintains Steric Bulk

Caption: Cyclobutane as a versatile bioisostere.

Synthetic Methodologies & Protocols

The increased use of cyclobutanes has been driven by the development of reliable synthetic methods. While numerous approaches exist, the [2+2] cycloaddition is one of the most powerful and versatile strategies for constructing the cyclobutane core[9][14][15].

Key Synthetic Strategy: The [2+2] Photocycloaddition

The [2+2] photocycloaddition involves the reaction of two alkene-containing molecules under photochemical conditions to form a cyclobutane ring. Modern protocols often use visible light and a photosensitizer, making the reaction milder and more accessible[15][16][17].

G cluster_0 [2+2] Photocycloaddition Workflow A Alkene 1 + Alkene 2 G Stepwise Radical Mechanism A->G B Photosensitizer (e.g., Iridium complex) D Excited State Sensitizer B->D hv C Visible Light (Blue LEDs) E Triplet Energy Transfer D->E F Excited Alkene E->F to Alkene 1 F->G H Cyclobutane Product G->H

Caption: General workflow for a photosensitized [2+2] cycloaddition.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane via Visible-Light-Mediated [2+2] Cycloaddition

Objective: To synthesize a representative 1,3-disubstituted cyclobutane derivative from an allenoate and a terminal alkene, a method that provides rapid access to this important scaffold[9].

Materials:

  • Ethyl 2,3-butadienoate (Allenoate)

  • Styrene (Alkene)

  • Iridium photocatalyst, e.g., Ir(dFppy)₃

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with septum

  • Stir plate

  • Blue LED light source (e.g., 450 nm)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the iridium photocatalyst (1-2 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Add styrene (1.2 equivalents) followed by ethyl 2,3-butadienoate (1.0 equivalent). The final concentration should be approximately 0.1 M.

  • Degassing (Trustworthiness Check): Ensure the reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst. This step is critical for reaction efficiency and reproducibility.

  • Initiation: Place the flask on a stir plate and position the blue LED light source approximately 5-10 cm away. If the reaction vessel warms significantly, use a small fan for cooling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 1,3-disubstituted cyclobutane product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Causality Note: The use of a visible-light photocatalyst provides a mild and selective method for generating the triplet-state alkene necessary for the cycloaddition, avoiding the harsh UV radiation required in older methods. The stepwise radical mechanism allows for the formation of the most stable diradical intermediate, which dictates the regioselectivity of the final product[17].

Performance Data & Case Studies

The true value of incorporating a cyclobutane is demonstrated by comparing the properties of the resulting molecule to its precursor or other analogs.

Table 1: Comparative Properties of Cyclobutane-Containing Compounds
Parent Compound / MotifCyclobutane AnalogTargetKey Improvement(s)Reference
Aryl Ring Analog Cyclobutane Analog VariousImproved Solubility: Increased Fsp³ character disrupts planarity. Metabolic Stability: Removal of aryl ring prevents oxidative metabolism.[1]
Linear Linker (JAK Inhibitor) cis-Cyclobutane Linker JAK1/2Increased Potency: Conformational rigidity reduces entropic penalty of binding. Improved Selectivity: Precise vectoral orientation of pharmacophores.[6]
Cyclohexane (IDH1 Inhibitor) Difluorocyclobutane IDH1Metabolic Stability: Blocked metabolic soft spots on the cycloalkane ring.
tert-Butyl Group CF₃-Cyclobutane VariousModulated Lipophilicity & pKa: Serves as a unique bioisostere. Metabolic Stability: Can enhance resistance to metabolic clearance in some cases.[12][13]

Data is representative and compiled from multiple sources for illustrative purposes.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To evaluate the metabolic stability of a new cyclobutane-containing compound compared to its non-cyclobutane precursor. This is a self-validating system where the inclusion of a known rapidly metabolized compound (e.g., Verapamil) and a known stable compound (e.g., Warfarin) serves as an internal control.

Materials:

  • Test compounds (Cyclobutane analog and precursor, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control (e.g., Verapamil) and negative control (e.g., Warfarin)

  • Acetonitrile with internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare the incubation mixture in a 96-well plate. For each 200 µL reaction, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 parts cold acetonitrile containing an internal standard (e.g., Tolbutamide) to 1 part incubate. The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k [6].

    • Calculate intrinsic clearance (CLᵢₙₜ) to predict in vivo clearance.

Causality Note: This assay directly measures the susceptibility of a compound to Phase I metabolism mediated by CYP enzymes, the most common route of drug metabolism. A longer half-life for the cyclobutane analog compared to its precursor provides direct evidence that the structural modification successfully improved metabolic stability[6][12].

Conclusion and Future Outlook

The incorporation of cyclobutane rings is a validated and powerful strategy in modern medicinal chemistry[1]. It provides a rational, hypothesis-driven approach to solving persistent challenges in drug design, particularly in enhancing metabolic stability and controlling molecular conformation. The experimental data clearly demonstrates that this scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles[6]. As synthetic methods become more robust and our understanding of the interplay between 3D structure and biological function deepens, the rational application of cyclobutane-containing molecules is poised to make an even greater impact on the future of drug discovery[6][18].

References

Application Notes and Protocols for Stereochemical Control via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering Stereochemistry with the Mitsunobu Reaction

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. The Mitsunobu reaction stands as a powerful and widely utilized tool for achieving stereochemical inversion at a chiral center.[1][2][3] Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, azides, and thioethers, with a predictable and clean inversion of configuration.[4][5]

This application note provides an in-depth guide to the experimental procedures of the Mitsunobu reaction, with a specific focus on its application for stereochemical control. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and address common challenges and troubleshooting strategies to empower researchers in leveraging this elegant transformation in their synthetic endeavors. The mild reaction conditions and broad functional group tolerance make the Mitsunobu reaction an indispensable tool in the total synthesis of natural products and the development of novel therapeutic agents.[1][6]

Mechanistic Insight: The Engine of Stereochemical Inversion

The reliability of the Mitsunobu reaction for inverting stereochemistry stems from its well-defined S\textsubscript{N}2 mechanism.[2][7] The overall transformation is a redox-condensation process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][8]

The reaction proceeds through several key steps:

  • Betaine Formation: Triphenylphosphine, a good nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a zwitterionic adduct, often referred to as a betaine.[8][9]

  • Pronucleophile Activation: The betaine is a sufficiently strong base to deprotonate the acidic pronucleophile (e.g., a carboxylic acid, with a pKa typically ≤ 15), generating the active nucleophile.[2][8]

  • Alcohol Activation: The alcohol substrate then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group.[7][10]

  • S\textsubscript{N}2 Displacement: The activated nucleophile then attacks the carbon atom bearing the alkoxyphosphonium group from the backside, displacing the triphenylphosphine oxide (TPPO) and resulting in a complete inversion of the stereocenter.[4][7]

The formation of the highly stable triphenylphosphine oxide byproduct is a significant thermodynamic driving force for the reaction.[2]

Mitsunobu_Mechanism Reagents PPh₃ + DEAD (or DIAD) Betaine Betaine Adduct [Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et] Reagents->Betaine 1. Adduct Formation Nucleophile Activated Nucleophile (Nu⁻) Betaine->Nucleophile 2. Proton Transfer Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Betaine->Alkoxyphosphonium Pronucleophile Pronucleophile (Nu-H) Pronucleophile->Betaine Nucleophile->Alkoxyphosphonium Alcohol Chiral Alcohol (R-OH) Alcohol->Alkoxyphosphonium 3. Alcohol Activation Product Inverted Product (R-Nu) Alkoxyphosphonium->Product 4. SN2 Attack (Inversion) Byproducts Byproducts: TPPO + DEAD-H₂ Alkoxyphosphonium->Byproducts

Caption: The mechanistic pathway of the Mitsunobu reaction.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for a typical Mitsunobu reaction aimed at inverting the stereochemistry of a secondary alcohol using a carboxylic acid as the nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Chiral Secondary Alcohol>98%Commercially AvailableEnsure dryness.
Triphenylphosphine (PPh₃)>99%Commercially AvailableStore under inert gas.
Diisopropyl azodicarboxylate (DIAD)~95%Commercially AvailableCaution: Potentially explosive, handle with care.[11]
Carboxylic Acid (Pronucleophile)>98%Commercially AvailablepKa should be ≤ 15.[11] For sterically hindered alcohols, consider using 4-nitrobenzoic acid.[12]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dried over molecular sieves.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor workup.
BrineACS GradeCommercially AvailableFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary alcohol (1.0 eq.), the carboxylic acid (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.).[11]

    • Dissolve the solids in anhydrous THF (typically 0.1-0.5 M with respect to the alcohol).

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution at 0 °C.[4] A slight exotherm may be observed. The addition of DIAD often results in a color change to yellow or orange.[12]

    • Causality: The order of addition is crucial. Adding the azodicarboxylate last to the mixture of the other components generally provides the best results.[8][11] Pre-forming the betaine by mixing PPh₃ and DIAD first can be an alternative if the standard procedure is unsuccessful.[4]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.[1][11]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the consumption of the starting alcohol. The formation of triphenylphosphine oxide (TPPO) as a white precipitate can also indicate reaction progress.[11]

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add diethyl ether to the residue, which may cause the precipitation of the hydrazine byproduct and TPPO.[12]

    • Filter the mixture to remove the precipitated solids.

    • Wash the filtrate successively with saturated aqueous NaHCO₃ solution (to remove excess carboxylic acid) and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired inverted product.

Experimental_Workflow Setup 1. Reaction Setup - Add Alcohol, Acid, PPh₃ to THF - Cool to 0 °C Addition 2. Reagent Addition - Add DIAD dropwise at 0 °C Setup->Addition Reaction 3. Reaction - Warm to RT - Stir for 6-24h Addition->Reaction Monitoring 4. Monitoring - TLC Analysis Reaction->Monitoring Workup 5. Workup - Concentrate - Add Et₂O, Filter - Wash with NaHCO₃, Brine Monitoring->Workup Reaction Complete Purification 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Pure Inverted Product Purification->Product

Caption: A typical experimental workflow for the Mitsunobu reaction.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently acidic pronucleophile (pKa > 15).2. Sterically hindered alcohol.3. Wet reagents or solvent.4. Incorrect order of addition.1. Use a more acidic pronucleophile.[2]2. For hindered alcohols, use a more acidic nucleophile like 4-nitrobenzoic acid and potentially higher temperatures.[12]3. Ensure all reagents and solvents are rigorously dried.[13]4. Follow the standard protocol of adding the azodicarboxylate last.[11]
Formation of Side Products 1. The azodicarboxylate acting as a nucleophile.2. Elimination (E2) instead of substitution.1. This can occur with non-acidic or sterically hindered nucleophiles.[4] Ensure the pKa of the pronucleophile is appropriate.2. While less common, this can be an issue. Ensure reaction temperatures are not excessively high.
Difficult Purification High amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct co-elute with the product.1. Precipitate byproducts by adding a non-polar solvent like hexanes or by cooling.[12]2. Use polymer-supported triphenylphosphine, which can be removed by filtration.[14]3. Employ modified phosphines or azodicarboxylates designed for easier byproduct removal.[15]

Safety Precautions:

  • Azodicarboxylates such as DEAD and DIAD are hazardous. They are potential sensitizers and can be explosive upon heating or shock.[11] It is recommended to use them as solutions in a suitable solvent.

  • When using azide sources like diphenylphosphoryl azide (DPPA), be aware of the potential formation of explosive hydrazoic acid.[11] Conduct such reactions with appropriate safety measures in a well-ventilated fume hood.

Conclusion

The Mitsunobu reaction is a cornerstone of stereoselective synthesis, offering a reliable and versatile method for the inversion of stereochemistry at alcoholic centers. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and awareness of potential pitfalls are key to its successful implementation. By following the protocols and insights provided in these application notes, researchers can confidently apply the Mitsunobu reaction to advance their synthetic campaigns in drug discovery and natural product synthesis.

References

Application Notes & Protocols for the Development of Novel Antibiotic and Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The golden era of antibiotics, which began with the discovery of penicillin, revolutionized modern medicine, making once-lethal infections treatable and enabling complex medical procedures such as surgery and cancer chemotherapy.[1] However, this success has been undermined by the relentless evolution of antimicrobial resistance (AMR).[2] Pathogens have developed sophisticated mechanisms to evade the effects of our most potent drugs, leading to a global health crisis where common infections could once again become deadly.[3][4] The World Health Organization has classified AMR as one of the top 10 global health threats facing humanity.[3]

Simultaneously, viral diseases, from seasonal influenza to emerging pandemics, continue to pose a significant threat to public health.[5][6] The challenge with antiviral development is distinct; viruses co-opt host cellular machinery for replication, offering fewer unique targets for drugs without causing toxicity to the host.[6] The emergence of drug-resistant viral strains further complicates treatment strategies.[6][7]

This environment necessitates a paradigm shift in the discovery and development of new antibiotics and antiviral agents. The decline in the discovery of new antibiotic classes from traditional sources has forced the scientific community to explore innovative platforms, from untapped natural environments to artificial intelligence-driven drug design.[8][9][10] For antivirals, a deeper understanding of virus-host interactions is paving the way for novel therapeutic strategies, including host-directed therapies and viral entry inhibitors.[5][11][12]

This guide provides an in-depth overview of the modern workflows, key experimental protocols, and strategic considerations that underpin the development of the next generation of antimicrobial drugs. It is designed for researchers, scientists, and drug development professionals dedicated to addressing this critical unmet medical need.

Section 1: The Modern Antimicrobial Drug Discovery Pipeline

The journey from an initial concept to a clinically approved drug is a complex, multi-stage process characterized by high attrition rates.[1] A successful candidate must demonstrate a delicate balance of high potency against the pathogen, favorable pharmacokinetic and pharmacodynamic (PK/PD) properties, and minimal toxicity to the host.[1] The modern pipeline integrates diverse scientific disciplines to navigate these challenges.

G cluster_0 Discovery & Identification cluster_1 Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS, AI-Design) Target_ID->Hit_Gen Identified Target Hit_to_Lead Hit-to-Lead (HTL) (Potency & Initial SAR) Hit_Gen->Hit_to_Lead Confirmed Hits Lead_Opt Lead Optimization (ADMET & PK/PD) Hit_to_Lead->Lead_Opt Validated Lead Series Preclinical Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Optimized Candidate Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Candidate Drug

Caption: The integrated antimicrobial drug discovery and development workflow.

Section 2: High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[13][14] By combining robotics, microplate-based assays, and sensitive detection methods, HTS can screen thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target or phenotype.[14]

The causality behind a successful HTS campaign lies in meticulous assay development. The assay must be robust, reproducible, and relevant to the disease state. For antimicrobials, this often involves either target-based screens (biochemical assays against a specific viral enzyme or bacterial protein) or cell-based phenotypic screens (measuring the ability of a compound to protect a host cell from a pathogen).[13][15]

HTS_Workflow start Assay Development & Miniaturization (e.g., 384/1536-well) plate_prep Microplate Preparation (Cells/Reagents Dispensed) start->plate_prep compound_add Compound Library Addition (Robotics) plate_prep->compound_add incubation Incubation compound_add->incubation readout Signal Detection (Luminescence, Fluorescence, etc.) incubation->readout data_analysis Data Analysis (Hit Identification, Z' Factor) readout->data_analysis end Validated Hits data_analysis->end

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Data Presentation: HTS Campaign Quality Metrics

The reliability of an HTS campaign is assessed using statistical parameters like the Z' factor and Signal-to-Background (S/B) ratio. A Z' factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for screening.[16]

ParameterFormulaTypical ValueInterpretation
Z' Factor 1 - [ (3σp + 3σn) / |μp - μn| ]0.5 - 1.0Measures the statistical separation between positive (p) and negative (n) controls. Indicates assay robustness.
Signal-to-Background (S/B) μp / μn>10The ratio of the mean signal of the positive control to the negative control. Indicates the dynamic range of the assay.
Hit Rate (Number of Hits / Total Compounds) * 1000.1% - 1%The percentage of compounds identified as active.
Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a common cell-based HTS assay to identify compounds that protect host cells from virus-induced death.[15] The principle relies on a viability reagent (e.g., CellTiter-Glo®) that measures ATP, which is proportional to the number of living cells.

Objective: To screen a compound library for inhibitors of virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2).

  • Virus stock with a known titer.

  • Assay-ready 384-well microplates.

  • Compound library dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

  • Automated liquid handling systems and a plate reader capable of luminescence detection.

Methodology:

  • Cell Seeding: Using an automated dispenser, seed host cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment. The choice of cell density is critical to ensure a healthy monolayer and a sufficient signal window.[15]

  • Compound Pinning: Transfer a small volume (e.g., 50 nL) of compounds from the library plates to the assay plates using a robotic pin tool. Include columns for controls: negative control (DMSO vehicle only) and positive control (uninfected cells + DMSO).

  • Virus Infection: Add the virus at a pre-determined Multiplicity of Infection (MOI) that causes significant (>80%) cell death within the assay timeframe (e.g., 72 hours). The MOI is a critical parameter that must be optimized to balance assay sensitivity and duration.[15]

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and induction of CPE (e.g., 72 hours at 37°C, 5% CO₂).

  • Signal Development: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent to all wells according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the negative controls (virus + DMSO) as 0% inhibition and the average of the positive controls (cells only + DMSO) as 100% inhibition.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exceed a defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations above the sample mean).

Section 3: Strategies in Antibiotic Development: Targeting Essential Pathways

The success of antibiotics is rooted in the principle of selective toxicity: inhibiting essential bacterial processes that are absent or significantly different in eukaryotes.[1] Major mechanisms of action include the disruption of cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways.[17][18] The discovery of novel agents often requires identifying new ways to attack these validated targets or discovering entirely new essential pathways.[19]

MoA Bacterium Bacterial Cell CellWall Cell Wall Synthesis (Peptidoglycan) ProteinSynth Protein Synthesis (30S/50S Ribosomes) DNASynth Nucleic Acid Synthesis (DNA Gyrase, RNA Polymerase) Metabolism Folic Acid Metabolism Membrane Cell Membrane Integrity

Caption: Major mechanisms of action (MoA) for antibacterial agents.

Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20] It is a fundamental measurement of a drug's potency and a critical parameter for guiding both preclinical development and clinical use.[21] The broth microdilution method is a standardized technique for determining MICs.[22]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound dissolved in DMSO.

  • Sterile 96-well U-bottom microplates.

  • Spectrophotometer or dedicated plate reader.

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the bacterial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[21]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. Start with the highest concentration and dilute across the plate, typically across 10 columns.

    • Column 11 should serve as a positive growth control (inoculum + broth, no compound).

    • Column 12 should serve as a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to wells 1 through 11. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]

    • Confirm that the positive control well shows robust growth and the sterility control well remains clear.

Data Presentation: Example MIC90 Data

MIC data is often summarized as the MIC₅₀ or MIC₉₀, the concentration required to inhibit 50% or 90% of a panel of clinical isolates, respectively.

CompoundOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Novel-Cillin S. aureus (n=100)0.12 - 80.52
Novel-Cillin E. coli (n=100)4 - >641664
Vancomycin S. aureus (n=100)0.5 - 211
Ciprofloxacin E. coli (n=100)≤0.06 - 40.121

Section 4: Strategies in Antiviral Development: Targeting Viral Entry

Targeting the initial stages of viral infection, particularly viral entry into the host cell, is a highly attractive therapeutic strategy.[11][23] By preventing the virus from gaining access to the cellular machinery it needs for replication, entry inhibitors can halt the infection at its outset.[11] This approach has several advantages, including the potential for broad-spectrum activity and a higher barrier to resistance, especially when targeting stable host factors required for entry.[11][12]

The viral entry process is a multi-step cascade, often involving:

  • Attachment: Initial, often non-specific, binding to the host cell surface.

  • Receptor Binding: High-affinity interaction between a viral protein (e.g., SARS-CoV-2 Spike protein) and a specific host cell receptor (e.g., ACE2).[24]

  • Fusion/Entry: Conformational changes in viral proteins that mediate the fusion of viral and cellular membranes, releasing the viral genome into the cytoplasm. This step can be triggered by receptor binding or the low pH of endosomes and may require host proteases like TMPRSS2.[24][25]

Viral_Entry cluster_host Host Cell cluster_virus SARS-CoV-2 Virion ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Binding triggers cleavage by Spike Spike Protein TMPRSS2->Spike primes Membrane Virus Virus Virus->Spike possesses Spike->ACE2 1. Binds Spike->Membrane 3. Mediates Fusion

Caption: Simplified pathway of SARS-CoV-2 entry into a host cell.

Protocol: Pseudotyped Particle (PP) Entry Assay

This assay provides a safe and effective method for studying viral entry in a BSL-2 laboratory setting, as it uses non-replicating viral particles.[16][25] A surrogate viral core (e.g., from MLV or VSV) lacking its own envelope protein is engineered to express the envelope protein of a pathogenic virus (e.g., SARS-CoV-2 Spike) and to carry a reporter gene like luciferase.[16]

Objective: To identify and characterize inhibitors of SARS-CoV-2 Spike-mediated viral entry.

Materials:

  • SARS-CoV-2 Spike-pseudotyped lentiviral particles carrying a luciferase reporter gene.

  • Host cells expressing the necessary entry factors (e.g., HEK293T cells overexpressing ACE2).

  • Assay-ready 96-well or 384-well white, clear-bottom plates.

  • Test compounds and controls (e.g., a known entry inhibitor).

  • Luciferase assay substrate (e.g., Bright-Glo™).

Methodology:

  • Cell Seeding: Seed HEK293T-ACE2 cells in assay plates and incubate overnight.

  • Compound Addition: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C. This step allows the compounds to interact with their cellular targets before the virus is introduced.

  • Infection: Add the pseudotyped particles to each well and incubate for 48-72 hours. This duration is required for viral entry, integration of the reporter gene, and expression of luciferase.

  • Lysis and Signal Detection: Remove the culture medium. Add luciferase assay substrate, which lyses the cells and provides the necessary components for the luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the number of successfully transduced cells.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of viral entry in vitro.

Section 5: Preclinical Evaluation: Efficacy and Safety

Before a candidate drug can be considered for human trials, it must undergo rigorous preclinical evaluation in both in vitro and in vivo models.[1][26] This stage aims to build a comprehensive profile of the drug's efficacy, safety, and PK/PD properties.

  • In Vitro Studies: These provide controlled environments to dissect molecular mechanisms and determine potency against a wide range of pathogens.[26][27] Key assays include MIC testing for bacteria and IC₅₀/CC₅₀ determination for viruses.

  • In Vivo Studies: Animal models are essential for understanding how a drug behaves in a complex biological system.[28] They provide critical data on efficacy in the context of an active infection, as well as information on dosing, pharmacokinetics, and safety.[26][27]

Protocol: Determining Antiviral Selectivity Index (SI)

A successful antiviral must inhibit the virus at concentrations that are non-toxic to the host cells. The Selectivity Index (SI) is a critical ratio that quantifies this therapeutic window.[26]

Objective: To calculate the SI of an antiviral compound.

Methodology:

  • Determine the IC₅₀: Perform a dose-response experiment (such as the PP Entry Assay or a plaque reduction assay) to find the concentration of the compound that inhibits viral activity by 50%.

  • Determine the CC₅₀: In parallel, perform a cytotoxicity assay using the same host cells and incubation conditions, but without the virus. This measures the 50% cytotoxic concentration—the concentration that reduces cell viability by 50%. A common method is the MTT or CellTiter-Glo® assay.[29]

  • Calculate the Selectivity Index:

    • SI = CC₅₀ / IC₅₀

    • A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that cause harm to host cells. An SI ≥ 10 is often considered a good starting point for a promising antiviral lead.[30]

Data Presentation: Antiviral Efficacy and Cytotoxicity
CompoundIC₅₀ (µM) [Viral Inhibition]CC₅₀ (µM) [Cell Viability]Selectivity Index (SI)
Antivir-A 1.690.156.3
Antivir-B 5.225.85.0
Control Drug 0.8>100>125

Section 6: Pharmacokinetics/Pharmacodynamics (PK/PD)

Pharmacokinetics (PK) describes what the body does to a drug (Absorption, Distribution, Metabolism, Excretion), while Pharmacodynamics (PD) describes what the drug does to the pathogen.[31][32] The integration of PK/PD is crucial for designing dosing regimens that maximize efficacy and minimize the development of resistance.[33][34]

The goal is to ensure that the concentration of the free (unbound) drug at the site of infection is maintained above a critical level for a sufficient duration.[32][35] This relationship is quantified by PK/PD indices.

PKPD cluster_graph Drug Concentration Over Time cluster_indices Key PK/PD Indices Cmax T_MIC Time > MIC (Time-Dependent Killing) curve MIC_line ---------- MIC ---------- Time_axis Time --> Conc_axis Concentration --> Cmax_MIC Cmax / MIC (Concentration-Dependent Killing) AUC_MIC AUC / MIC (Exposure-Dependent Killing)

Caption: Relationship between drug concentration profile and key PK/PD indices.

  • %T > MIC (Time above MIC): The percentage of the dosing interval that the drug concentration remains above the MIC. This is critical for time-dependent antibiotics like beta-lactams.

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is important for concentration-dependent killers like aminoglycosides.

  • AUC₂₄/MIC: The ratio of the total drug exposure over 24 hours to the MIC. This index is often predictive for drugs with mixed killing characteristics, like fluoroquinolones.

Section 7: Regulatory Landscape

Navigating the regulatory pathway is a critical component of drug development. Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on the data required to support the approval of new antimicrobial drugs.[4][36] This includes detailed requirements for nonclinical microbiology data, covering spectrum of activity, mechanism of action, and resistance studies.[4][36]

Recognizing the urgent need for new therapies, the FDA has established flexible pathways, such as the Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD), to streamline the development of drugs targeting serious infections with unmet medical needs.[37] A key consideration is the coordinated development of new antimicrobial drugs and the antimicrobial susceptibility test (AST) devices needed to guide their clinical use, ensuring that clinicians can make informed treatment decisions as soon as a new drug is approved.[38][39]

Conclusion

The development of novel antibiotics and antiviral agents is a complex, high-risk, yet critically important endeavor. Success hinges on an integrated, multidisciplinary approach that combines innovative discovery platforms, robust high-throughput screening, deep mechanistic understanding, and a strategic application of preclinical models and PK/PD principles. As the threats of AMR and viral pandemics grow, continued investment and scientific ingenuity in this field are essential to safeguard global public health.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Amino Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of amino cyclobutanol derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable scaffolds. Cyclobutane motifs, particularly those bearing amino and hydroxyl functionalities, are of increasing interest in medicinal chemistry due to their unique conformational properties which can impart favorable pharmacological characteristics.[1] However, their synthesis, especially with stereocontrol, presents a unique set of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this area of synthesis.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each question is followed by an analysis of the root causes and a set of actionable solutions.

Question 1: I am observing poor diastereoselectivity in my [2+2] cycloaddition reaction to form the cyclobutane ring. How can I improve the cis/trans ratio?

Root Cause Analysis:

Poor diastereoselectivity in [2+2] cycloadditions, a common method for constructing cyclobutane rings, often stems from the reaction proceeding through a stepwise mechanism involving a zwitterionic or diradical intermediate.[2][3] The lifetime of this intermediate can allow for bond rotation, which scrambles the stereochemical information of the starting materials. Several factors can influence this process:

  • Solvent Polarity: Polar solvents can stabilize charged intermediates, prolonging their lifetime and allowing for equilibration to a mixture of diastereomers.[2][3]

  • Steric Hindrance: The steric bulk of substituents on the reacting alkenes plays a crucial role in dictating the facial selectivity of the cycloaddition. Insufficient steric differentiation between the two possible transition states can lead to a mixture of products.[2][3]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, thus reducing selectivity.[3]

  • Lewis Acid Catalysis: The absence of a coordinating agent can result in a less organized transition state, leading to poor stereocontrol.[2]

Solutions & Protocols:

StrategyRationaleExperimental Protocol
Solvent Optimization Decrease solvent polarity to disfavor charge separation in the intermediate, promoting a more concerted-like transition state.[2][3]Screen a range of solvents from polar (e.g., acetonitrile) to non-polar (e.g., toluene, hexanes). Start with a non-polar solvent and monitor the reaction for changes in the diastereomeric ratio by ¹H NMR or GC-MS.
Steric Control Increase the steric bulk of substituents on one or both of the alkene partners to favor the formation of the less sterically hindered diastereomer.[2][3]If substrate modification is feasible, consider using a bulkier protecting group on the amino or hydroxyl functionality, or a sterically demanding ester group if applicable.
Temperature Control Lowering the reaction temperature can enhance selectivity by favoring the kinetic product, which is often the thermodynamically more stable diastereomer.[3]Perform the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or -78 °C). Note that reaction times may need to be extended.
Lewis Acid Catalysis Lewis acids can coordinate to one of the reacting partners, enforcing a more rigid and organized transition state, thereby improving diastereoselectivity.[2]Screen various Lewis acids (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂). A general procedure is to add the Lewis acid (0.1-1.0 equiv) to a solution of the alkene at low temperature (-78 °C) before the addition of the second reaction partner.
Question 2: My enantioselectivity is low when using a chiral catalyst or auxiliary. What are the likely causes and how can I optimize it?

Root Cause Analysis:

Low enantioselectivity in asymmetric [2+2] cycloadditions can be a frustrating issue. The root causes often involve:

  • Inefficient Chiral Induction: The chiral catalyst or auxiliary may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states. This could be due to a poor match between the catalyst/auxiliary and the substrates.

  • Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired chiral pathway, leading to a racemic or near-racemic product mixture.[2]

  • Catalyst Mismatch: The chosen chiral catalyst might be unsuitable for the specific electronic or steric properties of your substrates.[2]

  • Use of Chiral Auxiliaries: While effective, the choice of chiral auxiliary is critical, and its ability to control the facial selectivity of the reaction can vary greatly depending on the specific reaction.[4][5]

Solutions & Protocols:

StrategyRationaleExperimental Protocol
Catalyst/Auxiliary Screening Different chiral catalysts and auxiliaries create unique chiral environments. A systematic screening is often necessary to find the optimal match for your substrates.[2][4]Screen a panel of chiral ligands for your metal catalyst, or a variety of commercially available chiral auxiliaries. For example, Evans oxazolidinones are commonly used auxiliaries.[5]
Lowering Reaction Temperature Reducing the temperature can amplify the small energy differences between the diastereomeric transition states, leading to higher enantioselectivity.Conduct the reaction at progressively lower temperatures (e.g., -20 °C, -40 °C, -78 °C) and analyze the enantiomeric excess (ee) at each point.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry.Screen a variety of solvents with different polarities and coordinating abilities.
Substrate Modification Minor modifications to the substrate, such as changing a protecting group, can sometimes improve the "fit" within the chiral pocket of the catalyst.If possible, synthesize and test analogues of your substrate with different steric or electronic properties.
Question 3: I am struggling with the purification of my aminocyclobutanol diastereomers. What separation techniques are most effective?

Root Cause Analysis:

Diastereomers of aminocyclobutanol derivatives can be notoriously difficult to separate due to their similar polarities and physical properties. This is especially true for cis and trans isomers where the functional groups are in close proximity.

Solutions & Protocols:

StrategyRationaleExperimental Protocol
Flash Column Chromatography This is the most common method, but success depends on finding the right solvent system to maximize the difference in retention times (ΔRf).Systematically screen various solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Using a gradient elution can often improve separation. Consider using specialized silica gel if standard silica is ineffective.
Derivatization Converting the amino or hydroxyl group into a bulkier derivative (e.g., an amide or ester) can amplify the structural differences between the diastereomers, making them easier to separate by chromatography. The protecting group can be removed after separation.[6]React the diastereomeric mixture with an acylating or silylating agent. For example, protection of the amine with a Boc group can alter its chromatographic behavior.[7][8]
Crystallization If one diastereomer is crystalline, fractional crystallization can be a highly effective purification method.Attempt to crystallize the product mixture from various solvents. Seeding with a pure crystal (if available) can sometimes induce crystallization.
Preparative HPLC For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.Both normal-phase and reverse-phase preparative HPLC can be effective. Method development will be required to find the optimal column and mobile phase.

II. Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing the cyclobutane core of amino cyclobutanol derivatives?

The most prevalent methods for constructing the cyclobutane ring are:

  • [2+2] Cycloaddition Reactions: This is arguably the most versatile method and can be achieved through various means:

    • Photochemical [2+2] Cycloadditions: Involves the excitation of an alkene to a higher energy state, which then reacts with another alkene.[4][9] This method is powerful but can sometimes lead to a mixture of regio- and stereoisomers.

    • Thermal [2+2] Cycloadditions: These are often limited to activated alkenes, such as ketenes or electron-deficient olefins.[4][10] Ketene cycloadditions are particularly useful as they can be highly stereospecific.[4]

    • Metal-Catalyzed [2+2] Cycloadditions: Transition metal catalysts can promote cycloadditions that are thermally forbidden, often with high levels of stereocontrol.[2][4]

  • Ring Expansion of Cyclopropanes: Certain substituted cyclopropanes can undergo ring expansion to form cyclobutanes.[2][10]

  • Ring Contraction of Larger Rings: For instance, the Wolff rearrangement of certain diazoketones derived from five-membered rings can lead to cyclobutane derivatives.[11][12]

How can I control the relative stereochemistry (cis/trans) of the amino and hydroxyl groups?

Controlling the cis/trans stereochemistry is a central challenge. Key strategies include:

  • Diastereoselective Reduction of a Cyclobutanone: If you have a cyclobutanone intermediate, its reduction can be directed by existing stereocenters on the ring or by using sterically demanding reducing agents. For example, the reduction of 3-substituted cyclobutanones with sodium borohydride has been reported to favor the cis-cyclobutanol.[13]

  • Stereospecific Ring Opening of a Bicyclic Intermediate: It is sometimes possible to construct a bicyclic system that can be selectively opened to reveal the desired aminocyclobutanol stereochemistry.

  • Mitsunobu Inversion: If you have one diastereomer, a Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group, providing access to the other diastereomer. A novel synthesis of trans-3-aminocyclobutanol utilizes a Mitsunobu reaction on a cis-cyclobutanol precursor.[14]

What are the best protecting group strategies for the amino and hydroxyl functionalities during the synthesis?

A robust protecting group strategy is crucial for success.[15][16] Key considerations include:

  • Orthogonality: Choose protecting groups for the amine and alcohol that can be removed under different conditions.[17] For example, a Boc-protected amine (acid-labile) and a silyl-protected alcohol (fluoride-labile) represent an orthogonal pair.

  • Stability: The protecting groups must be stable to the reaction conditions used for subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.

Common Protecting Groups:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)[7]
AmineCarboxybenzylCbzHydrogenolysis (H₂, Pd/C)
Alcoholtert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)
AlcoholBenzylBnHydrogenolysis (H₂, Pd/C)

The amine group is generally more nucleophilic than the hydroxyl group, allowing for selective protection of the amine in the presence of an unprotected alcohol.[8]

III. Visualizing Key Processes

Decision-Making Workflow for Troubleshooting Poor Diastereoselectivity

G start Poor Diastereoselectivity in [2+2] Cycloaddition step1 Analyze Reaction Conditions start->step1 step2 Is the solvent polar? step1->step2 step3 Switch to a non-polar solvent (e.g., Toluene, Hexanes) step2->step3 Yes step4 Is the reaction run at elevated temperature? step2->step4 No end Improved Diastereoselectivity step3->end step5 Lower the reaction temperature (e.g., 0°C to -78°C) step4->step5 Yes step6 Are steric differences between substrates minimal? step4->step6 No step5->end step7 Increase steric bulk on one substrate (if possible) step6->step7 Yes step8 Is the reaction uncatalyzed? step6->step8 No step7->end step9 Introduce a Lewis Acid catalyst (e.g., TiCl₄, Et₂AlCl) step8->step9 Yes step8->end No step9->end G cluster_1 Conditions cluster_2 Product r1 Alkene 1 r2 Alkene 2 cond hv, heat, or Catalyst p1 Cyclobutane Derivative cond->p1

References

Technical Support Center: Purification of trans-3-Amino-1-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-3-Amino-1-methylcyclobutanol hydrochloride. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common challenges encountered during recrystallization.

Part 1: Foundational Knowledge

This section addresses the fundamental properties of the compound and the core principles of the purification technique.

Q: What is this compound, and why is its purity critical?

A: this compound is a chiral building block used in medicinal and organic chemistry.[1][2] Its molecular structure features a rigid cyclobutane ring with an amino group, a hydroxyl group, and a methyl group in a specific trans-configuration (Molecular Formula: C₅H₁₂ClNO, Molecular Weight: 137.61 g/mol ).[1][2][3][4][5] This precise spatial arrangement is crucial for its interaction with biological targets, such as enzymes or receptors.[1][2]

Purity is paramount because stereochemical integrity and the absence of synthetic byproducts are essential for its intended applications in pharmaceutical development, where impurities can lead to unpredictable biological activity or toxicity.[2][3]

Q: What is the fundamental principle of recrystallization for purification?

A: Recrystallization is a purification technique based on differential solubility.[6][7] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, causing it to form pure crystals.[8] Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent to begin with, allowing for separation by filtration.[8][9]

Part 2: Solvent Selection - The Key to Success

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[8]

Q: What properties define a "good" recrystallization solvent for this compound?

A: An ideal solvent for this compound, a polar organic salt, should meet the following criteria:

  • High Solubility at High Temperature: It must completely dissolve the compound at or near its boiling point.[8]

  • Low Solubility at Low Temperature: It must allow the compound to crystallize out of solution upon cooling, ensuring a good recovery.[9][10]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals during drying.[8]

  • Inertness: The solvent must not react chemically with the compound.[8]

  • Impurity Profile: Impurities should be either completely insoluble in the hot solvent or highly soluble in the cold solvent.

Q: Which single solvents are recommended for initial screening?

A: Given the compound's polar and ionic nature (an amine hydrochloride salt), polar protic solvents are the best starting point. Alcohols are particularly well-suited for recrystallizing amine salts.[11][12]

SolventBoiling Point (°C)Rationale for Use
Isopropanol (IPA) 82.5Excellent starting choice. Often provides a good balance of dissolving the salt when hot and allowing significant precipitation when cold.
Ethanol (EtOH) 78.4Similar to IPA, but the compound might be slightly more soluble at cold temperatures, potentially lowering yield.
Methanol (MeOH) 64.7Often dissolves amine salts very well, sometimes too well even when cold. May be better used as part of a mixed-solvent system.
Water 100The compound is likely very soluble in water.[1] Like methanol, it may be difficult to get good crystal recovery and is often better as the "solvent" in a solvent/antisolvent system.
Q: When and how should I use a mixed-solvent (antisolvent) system?

A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble (e.g., methanol, water) and then slowly adding a miscible "antisolvent" in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether, hexanes) until the solution becomes cloudy (the saturation point).[8][12]

For this compound, a common and effective approach would be:

  • Dissolve the hydrochloride salt in a minimal amount of hot methanol or ethanol.

  • Slowly add a less polar solvent like ethyl acetate or diethyl ether dropwise at an elevated temperature until persistent cloudiness is observed.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will promote crystal formation.

Part 3: Experimental Protocol & Workflow

This section provides a standardized, step-by-step procedure for recrystallization.

Standard Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some product in solution even after cooling.[9]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to align correctly in the crystal lattice, excluding impurities.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6][10]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: Using cold solvent removes residual mother liquor containing soluble impurities without significantly redissolving the purified product crystals.[9][13]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.[10][13] The purity of the final product can be assessed by techniques such as melting point analysis or NMR spectroscopy.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_hot_filter Optional Step A Place Crude Solid in Flask B Add Solvent & Heat to Boiling A->B C Add Minimum Solvent for Full Dissolution B->C D Cool Slowly to Room Temperature C->D Solution is clear HF Insoluble Impurities Present? C->HF E Cool Further in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Product H->I HF->D No HF_Yes Perform Hot Gravity Filtration HF->HF_Yes Yes HF_Yes->D

Caption: Standard workflow for the recrystallization of a solid compound.

Part 4: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[13] This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated, causing saturation to occur at a temperature where the compound is molten.

  • Primary Solution: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[14] Allow the more dilute solution to cool much more slowly. Insulating the flask can help.

  • Alternative: If using a mixed-solvent system, add more of the "good" solvent to ensure the compound stays dissolved at a higher temperature, then proceed with slow cooling.

Q: No crystals have formed after cooling, even in the ice bath. How can I induce crystallization?

A: This is a classic case of a supersaturated solution, where the compound remains in solution below its normal saturation point.[9][10]

  • Scratch Method: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[9][10]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[10]

  • Concentrate the Solution: If the above methods fail, your solution is likely too dilute. Reheat the solution and boil off a portion of the solvent to increase the concentration, then attempt the cooling process again.[14]

Q: My final product yield is very low. What went wrong?

A: Low recovery can be attributed to several factors:

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[9]

  • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in the ice bath will leave product behind.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of your product.[9]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or an antisolvent system may be required.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Problem Encountered During Recrystallization Problem_Oil Compound Oiled Out? Start->Problem_Oil Problem_NoXtal No Crystals Formed? Start->Problem_NoXtal Problem_LowYield Yield is Very Low? Start->Problem_LowYield Sol_Oil 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool slowly. Problem_Oil->Sol_Oil Yes Sol_NoXtal_1 Is solution supersaturated? Problem_NoXtal->Sol_NoXtal_1 Yes Sol_LowYield_1 Review protocol: - Was minimum hot solvent used? - Was washing done with ice-cold solvent? - Was cooling sufficient? Problem_LowYield->Sol_LowYield_1 Yes Sol_NoXtal_2 Scratch flask or add seed crystal. Sol_NoXtal_1->Sol_NoXtal_2 Yes Sol_NoXtal_3 Solution is too dilute. Boil off excess solvent and re-cool. Sol_NoXtal_1->Sol_NoXtal_3 No

Caption: A decision tree for troubleshooting common recrystallization issues.

References

avoiding side reactions in the synthesis of substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing substituted four-membered rings. The inherent ring strain of cyclobutanes makes them valuable synthetic intermediates, but it also presents unique challenges in controlling reactivity and avoiding side reactions.[1][2][3] This resource provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to address specific issues encountered in the lab.

Section 1: Troubleshooting [2+2] Cycloadditions

The [2+2] cycloaddition is the most prevalent method for synthesizing cyclobutane rings.[4] However, its success is highly dependent on controlling stereochemistry, regiochemistry, and competing reaction pathways. This section addresses the most common pitfalls.

FAQ 1.1: My [2+2] cycloaddition is producing a mixture of regioisomers. How can I improve selectivity?

Question: I am performing a [2+2] cycloaddition between two unsymmetrical alkenes and obtaining a mixture of head-to-head (HH) and head-to-tail (HT) isomers. What factors control this, and how can I favor the desired product?

Answer & Analysis: Regioselectivity in [2+2] cycloadditions is a classic problem dictated by the reaction mechanism, which is influenced by the nature of your substrates and conditions (thermal, photochemical, or metal-catalyzed).

  • For Thermal Reactions (e.g., with Ketenes): These often proceed through a stepwise, non-concerted mechanism involving a zwitterionic intermediate.[5] The regioselectivity is governed by the stabilization of this intermediate. The most nucleophilic carbon of the alkene will typically attack the most electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of a ketene).[6] To improve selectivity, you must accentuate these electronic differences.

  • For Photochemical Reactions: The outcome is often determined by the stability of the 1,4-diradical intermediate formed after the initial bond formation. The most stable diradical will be preferentially formed. For example, in the reaction of an electron-rich and an electron-poor alkene, the most stable diradical typically leads to the head-to-tail adduct.[7]

Troubleshooting Strategies:

  • Enhance Electronic Bias: If synthetically feasible, modify your substrates to increase the electronic disparity between the two alkenes. For instance, adding a stronger electron-withdrawing group to one partner and a stronger electron-donating group to the other can significantly improve regiocontrol.

  • Introduce Steric Directing Groups: Bulky substituents can sterically hinder one mode of addition over another, favoring the formation of the less sterically congested regioisomer.[5][7] This is a powerful and often predictable control element.

  • Utilize Catalysis:

    • Lewis Acids: In thermal reactions, Lewis acids can coordinate to one of the reactants, altering its electronics and promoting a more ordered transition state, thereby enhancing regioselectivity.[5]

    • Photocatalysts: Visible-light photocatalysts like Ru(bipy)₃Cl₂ can promote highly selective heterodimerizations of dissimilar alkenes through a radical anion cycloaddition mechanism, offering excellent control.[7][8]

  • Consider an Intramolecular Approach: If possible, tethering the two alkene moieties can enforce a specific regiochemical outcome by making the alternative cycloaddition geometrically impossible.[5]

FAQ 1.2: My reaction is yielding the wrong diastereomer or a mix of cis/trans isomers. How can I control diastereoselectivity?

Question: I am struggling with poor diastereoselectivity in my cyclobutane formation. What are the key factors, and what can I do to obtain the desired stereoisomer?

Answer & Analysis: Diastereoselectivity is fundamentally linked to the geometry of the transition state. In concerted reactions, the stereochemistry of the starting alkenes is retained in the product. However, in stepwise mechanisms (common in thermal and some photochemical reactions), a diradical or zwitterionic intermediate can undergo bond rotation before ring closure, scrambling the stereochemistry.[5]

Troubleshooting Strategies:

StrategyMechanistic Rationale & ApplicationKey Considerations
Lower Reaction Temperature Reduces the kinetic energy of the system, disfavoring higher-energy transition states and potentially increasing the energy barrier for bond rotation in any intermediate. Especially effective in many photochemical reactions.[5]May significantly slow reaction rates. Requires careful optimization.
Change Solvent Polarity For reactions with zwitterionic intermediates, decreasing solvent polarity (e.g., from acetonitrile to toluene or hexanes) can destabilize charge separation, shortening the intermediate's lifetime and reducing the chance for bond rotation.[5]Ensure reactants remain soluble. Drastic changes can alter the reaction mechanism entirely.
Lewis Acid Catalysis Lewis acids can enforce a more rigid, concerted-like transition state by coordinating to the reactants, thus preserving the stereochemistry of the alkene.[5]Requires screening of various Lewis acids (e.g., TiCl₄, AlBr₃ complexes) and optimization of stoichiometry and conditions.
Use Chiral Auxiliaries Attaching a chiral auxiliary to one of the substrates can create a facial bias, directing the approach of the second reactant to form one diastereomer preferentially.[1][9]Requires additional synthetic steps for attachment and removal of the auxiliary.
Solid-State Photochemistry Performing the reaction in a crystalline state can provide extremely high stereocontrol, as the crystal lattice pre-organizes the reactants in a specific orientation, permitting only one reaction pathway.[10]Not universally applicable; requires substrates that crystallize in a favorable arrangement.

Visualizing the Problem: Stereochemical Scrambling The following diagram illustrates how a stepwise mechanism can lead to a loss of stereoselectivity.

G Mechanism of Stereochemical Scrambling cluster_0 Reactants cluster_1 Stepwise Pathway cluster_2 Products A cis-Alkene + Ketene B Zwitterionic Intermediate A->B Initial Attack C Rotated Intermediate B->C Bond Rotation (Scrambling) D cis-Product B->D Direct Ring Closure (Stereoretention) E trans-Product C->E Closure after Rotation (Stereoinversion)

Caption: Stepwise [2+2] cycloaddition via a zwitterionic intermediate.

FAQ 1.3: My reaction yield is low due to dimerization and polymerization of the starting material. How can I prevent this?

Question: My intended heterodimerization is failing. Instead, I'm isolating significant amounts of homodimers and polymer. How can I favor the cross-cycloaddition product?

Answer & Analysis: Dimerization and polymerization are common side reactions, especially with electron-rich alkenes or when using highly reactive species.[11][12] These intermolecular side reactions compete directly with your desired intramolecular or intermolecular cross-cycloaddition. The key is to manipulate the reaction conditions to favor the desired pathway kinetically.

Troubleshooting Strategies:

  • High Dilution: This is the most fundamental strategy. By significantly lowering the concentration of your reactants, you decrease the probability of two molecules of the same starting material encountering each other, thus disfavoring intermolecular homodimerization and polymerization. This is particularly crucial for intramolecular cycloadditions.

  • Slow Addition: Instead of adding all reactants at once, slowly add one of the coupling partners (usually the more reactive or dimerization-prone one) to the reaction mixture containing the other partner. This keeps the instantaneous concentration of the reactive species low, minimizing self-reaction.

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.2 to 2.0 equivalents) of the less reactive or more stable alkene partner. This increases the statistical likelihood that the more reactive partner will encounter a molecule of the desired substrate rather than another molecule of itself.

  • Continuous Flow Chemistry: Flow reactors are exceptionally well-suited for minimizing side reactions like dimerization.[11][12] They allow for precise control over stoichiometry, mixing, and reaction time, and maintain a very low concentration of reactive intermediates, which can significantly enhance the yield of the desired cross-product.[11]

  • Use of Photosensitizers: In photochemical reactions, the choice of sensitizer can be critical. Some sensitizers (like acetone or benzophenone) might favor the triplet state of one reactant over the other, which can be exploited to control the reaction pathway.[13]

Section 2: Ring Expansion and Contraction Issues

Methods like the ring expansion of cyclopropanes or ring contraction of larger rings (e.g., via Wolff or Favorskii rearrangements) offer alternative entries to substituted cyclobutanes.[1][14][15] However, these reactions are often prone to their own set of side reactions.

FAQ 2.1: My ring expansion/contraction is giving me a mixture of rearranged products. How can I control the reaction?

Question: I am attempting a carbocation-mediated ring expansion to form a cyclobutane, but I'm getting a complex mixture of products, including what appear to be cyclopentanes and acyclic byproducts.

Answer & Analysis: Carbocation-mediated rearrangements are powerful but can be difficult to control. The reaction proceeds through the most stable carbocation intermediate, and if multiple rearrangement pathways are accessible and energetically similar, a product mixture is inevitable.[16][17] The key to success is to design a system where the desired rearrangement is overwhelmingly favored.

Troubleshooting Workflow:

G Troubleshooting Carbocation Rearrangements Start Mixture of Rearranged Products Observed Q1 Is the initial carbocation stabilized? Start->Q1 Sol1 Redesign substrate to form a more stable initial carbocation (e.g., adjacent to a heteroatom or phenyl group). Q1->Sol1 No Q2 Are there competing hydride or alkyl shifts? Q1->Q2 Yes Sol1->Q2 Sol2 Block competing pathways by replacing migrating groups (e.g., use quaternary centers) to direct the rearrangement. Q2->Sol2 Yes Q3 Are reaction conditions too harsh? Q2->Q3 No Sol2->Q3 Sol3 Use a milder Lewis acid or lower the reaction temperature to increase selectivity. Q3->Sol3 Yes End Selective Ring Expansion/Contraction Q3->End No Sol3->End

Caption: Decision workflow for controlling carbocation rearrangements.

Key Strategies:

  • Substrate Design: The most effective method is to design the substrate so that the desired rearrangement pathway is the most energetically favorable. For example, placing an electron-donating group on a migrating bond can accelerate its migration and direct the course of the reaction.[14]

  • Reaction Conditions: For acid-catalyzed rearrangements, screen different acids (both Lewis and Brønsted) and solvents. Sometimes a bulkier, non-coordinating counter-ion can prevent unwanted side reactions of the carbocation intermediate. Lowering the temperature is also a standard approach to enhance selectivity.

  • Alternative Mechanisms: If carbocation control is impossible, consider a different synthetic approach. For instance, a Wolff rearrangement for ring contraction proceeds through a ketene intermediate, avoiding carbocations entirely and often yielding cleaner products.[14][15]

Section 3: General Issues & Advanced Strategies

FAQ 3.1: A functional group elsewhere in my molecule is interfering with the cyclobutane synthesis. How can I avoid this?

Question: My starting material has multiple functional groups (e.g., a ketone and an ester), and the reagents I'm using for the cycloaddition are reacting with the wrong group, leading to byproducts.

Answer & Analysis: This is a classic challenge in complex molecule synthesis that is solved using protecting group strategies.[18][19] A protecting group is a temporary modification of a functional group to render it inert to a specific set of reaction conditions.[20] After the desired transformation is complete, the protecting group is removed to reveal the original functionality.

A General Protecting Group Protocol:

  • Choose the Right Protecting Group: The selected group must be:

    • Easy to install selectively on the desired functional group.

    • Stable and inert to the conditions of your cyclobutane-forming reaction.

    • Easy to remove cleanly without affecting the newly formed cyclobutane ring or other functional groups.[20]

  • Execute the Strategy:

    • Step 1 (Protection): Selectively protect the interfering functional group. For example, an aldehyde can be selectively protected as an acetal in the presence of a ketone due to its higher reactivity.[20]

    • Step 2 (Main Reaction): Perform your cyclobutane synthesis. The protected group will not react.

    • Step 3 (Deprotection): Remove the protecting group under conditions that are orthogonal to the rest of your molecule. For instance, an acetal is easily removed with aqueous acid.

Visualizing the Strategy:

References

Technical Support Center: Optimization of Amination Reactions for Cyclobutanone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the amination of cyclobutanone precursors. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable synthetic intermediates. The unique reactivity of the strained cyclobutanone ring presents both opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Core Principles: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine or iminium ion. The reaction for a cyclobutanone precursor typically proceeds in two key stages, which can be performed sequentially in one pot or in separate steps.[1]

  • Iminium Ion Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of the cyclobutanone. This forms a hemiaminal intermediate, which then reversibly loses a molecule of water to form a C=N double bond—the iminium ion. This step is crucial and is typically catalyzed by mild acid (pH 4-5), which protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O).[2]

  • Hydride Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final cyclobutylamine product.[3]

The inherent ring strain of the cyclobutanone ring makes the carbonyl carbon more electrophilic, which can facilitate the initial amine attack.[4] However, successful optimization hinges on balancing the conditions to favor iminium ion formation without prematurely reducing the starting ketone or causing unwanted side reactions.

G cluster_1 Stage 1: Iminium Formation cluster_2 Stage 2: Reduction Cyclobutanone Cyclobutanone Hemiaminal Hemiaminal Intermediate Cyclobutanone->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH₂) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Cyclobutylamine Product Iminium->Product + Hydride (H⁻) ReducingAgent Hydride Source (e.g., STAB) ReducingAgent->Product

Caption: General workflow for the reductive amination of cyclobutanone.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is low, or I'm recovering only starting materials. What should I check?

This is the most common issue and usually points to a problem in the first stage of the reaction: imine formation.

  • Probable Cause 1: Incorrect pH. The formation of the iminium ion is optimal under mildly acidic conditions (pH 4-5).[2] If the medium is too basic, the dehydration of the hemiaminal is slow. If it's too acidic, the starting amine becomes fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.

    • Solution: Add a catalytic amount of acetic acid (typically 0.5-1.0 equivalents) to the reaction mixture. This both catalyzes imine formation and provides the iminium ion, which is the species that is actually reduced.[5]

  • Probable Cause 2: Inefficient Water Removal. Imine formation is an equilibrium process.[1] The presence of water can push the equilibrium back towards the hemiaminal and starting materials.

    • Solution: While many modern one-pot procedures with agents like Sodium Triacetoxyborohydride (STAB) are robust, stubborn cases may benefit from adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture.[6] Alternatively, consider a two-step approach where the imine is pre-formed using a Dean-Stark apparatus to azeotropically remove water before adding the reducing agent.[1]

  • Probable Cause 3: Substrate Reactivity. A highly electron-deficient amine or a sterically hindered cyclobutanone can slow down the initial nucleophilic attack.

    • Solution: For less reactive substrates, consider adding a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂).[7][8] These additives coordinate to the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.

Q2: I'm observing significant formation of the corresponding cyclobutanol. How can I prevent this?

This side reaction indicates that your reducing agent is too reactive and is reducing the starting cyclobutanone instead of the desired iminium intermediate.

  • Probable Cause: Non-selective Reducing Agent. This is a classic problem when using a powerful reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[6] NaBH₄ is capable of reducing both ketones and iminium ions.[9]

    • Solution: Switch to a milder, more selective reducing agent.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most one-pot reductive aminations. The bulky and electron-withdrawing acetate groups moderate its reactivity, making it highly selective for the reduction of iminium ions over ketones.[1][5]

      • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reagent that is particularly effective at reducing iminium ions at pH levels where ketone reduction is slow.[2][10] However, it is toxic and can liberate hydrogen cyanide gas upon acidic workup, so STAB is now generally preferred.[10]

G Start Low Yield / No Reaction CheckpH Is pH mildly acidic (pH 4-5)? Start->CheckpH Start Troubleshooting CheckWater Is water being removed effectively? CheckpH->CheckWater Yes AddAcid Action: Add catalytic AcOH. CheckpH->AddAcid No CheckReactivity Are substrates sterically hindered or electron-deficient? CheckWater->CheckReactivity Yes AddSieves Action: Add molecular sieves or use Dean-Stark. CheckWater->AddSieves No CheckByproduct Is cyclobutanol a major byproduct? CheckReactivity->CheckByproduct No AddLewisAcid Action: Add Ti(OiPr)₄ or ZnCl₂. CheckReactivity->AddLewisAcid Yes ChangeReductant Action: Switch to STAB or NaBH₃CN. CheckByproduct->ChangeReductant Yes

Caption: A decision tree for troubleshooting common reductive amination issues.

Q3: My primary amine is being over-alkylated, leading to a tertiary amine byproduct. How can I improve selectivity?

This occurs because the desired secondary amine product can be more nucleophilic than the starting primary amine, allowing it to react with another molecule of cyclobutanone.[6]

  • Probable Cause: Stoichiometry and Reaction Rate. If the amine is the limiting reagent or if the reaction is run for an extended time at high concentration, the product has a higher chance of reacting again.

    • Solution 1: Adjust Stoichiometry. Use a slight excess of the amine (e.g., 1.2-1.5 equivalents) relative to the cyclobutanone. This increases the probability that the ketone will react with the starting amine rather than the product. Conversely, using an excess of the carbonyl compound can also suppress over-alkylation.[6]

    • Solution 2: Slow Addition. If practical, slowly add the reducing agent to the mixture of the amine and ketone. This keeps the concentration of the newly formed secondary amine low, minimizing its chance to compete with the primary amine.

    • Solution 3: Use a Stepwise Procedure. Pre-forming the imine and then adding the reducing agent can sometimes give cleaner results by allowing for better stoichiometric control.[6]

Q4: My amine starting material is an HCl salt. How should I adapt the procedure?

Amine hydrochlorides are common but require an extra step. The amine must be in its freebase form to be nucleophilic.

  • Probable Cause: The amine is protonated and non-nucleophilic.

    • Solution: Add one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture before adding the other reagents. This will neutralize the HCl and liberate the free amine, allowing it to participate in the reaction. Alternatively, perform a separate liquid-liquid extraction to freebase the amine before the reaction.

Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is best for my cyclobutanone amination: NaBH(OAc)₃ (STAB), NaBH₃CN, or NaBH₄?

The choice depends primarily on whether you are performing a one-pot or two-step reaction.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Reactivity MildestMildStrongest
Selectivity Excellent for iminium ions over ketones[5]Good for iminium ions over ketones at controlled pH[10]Poor; reduces ketones and imines[6][9]
Best Use Case One-pot reactions [1]One-pot reactionsTwo-step reactions (after imine formation)[7]
Common Solvents Dichloroethane (DCE), THF, DCM[5][7]Methanol (MeOH), Ethanol (EtOH)[7]Methanol (MeOH), Ethanol (EtOH)[7]
Pros High selectivity, effective, non-toxic byproductsStable to mild acid, effective[1]Inexpensive, powerful[9]
Cons Moisture sensitive, more expensiveHighly toxic (cyanide) [10]Non-selective, requires pre-formation of imine[9]

FAQ 2: Should I perform the reaction as a one-pot or a two-step (stepwise) procedure?

  • One-Pot Procedure: This is the most common and convenient method. The cyclobutanone, amine, and a mild reducing agent (like STAB) are all mixed together.[1] This approach is efficient and generally provides good yields, especially for routine transformations.

  • Two-Step (Stepwise) Procedure: In this method, the cyclobutanone and amine are first reacted to form the imine, often with azeotropic removal of water. The reducing agent is then added in a separate step.[1] This approach is beneficial for:

    • Difficult Substrates: When imine formation is slow or unfavorable.

    • Preventing Side Reactions: When using a less selective reducing agent like NaBH₄.

    • Controlling Over-alkylation: As it allows for more precise control over the reaction intermediates.[6]

FAQ 3: Are there any specific safety concerns with these reagents?

Yes, caution is always warranted.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic. Crucially, it can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acid.[10] Work should be conducted in a well-ventilated fume hood, and the workup procedure should avoid strongly acidic conditions.

  • Borohydride Reagents (General): These reagents react with water and protic solvents to release hydrogen gas, which is flammable. Additions should be controlled to manage the rate of gas evolution.

  • Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are chlorinated solvents and should be handled with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is a robust starting point for the amination of a typical cyclobutanone precursor.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the cyclobutanone precursor (1.0 eq).

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE) (to make a ~0.1-0.2 M solution). Add the amine (1.1 eq) followed by acetic acid (1.0 eq).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. An exotherm or gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM or DCE (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Two-Step Reductive Amination with Imine Pre-formation

This protocol is suitable for challenging substrates or when using NaBH₄.

  • Imine Formation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the cyclobutanone precursor (1.0 eq), the amine (1.05 eq), and a suitable solvent for azeotropic distillation (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Dehydration: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Once water collection ceases (typically 2-4 hours), cool the reaction to room temperature.

  • Reduction: Dilute the reaction mixture with methanol and cool to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • Reaction and Workup: Stir for 1-3 hours at 0 °C to room temperature. Quench carefully with water, and then proceed with a standard aqueous workup and extraction as described in Protocol 1.

References

Technical Support Center: Scaling Up the Synthesis of trans-3-Amino-1-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis and scale-up of this valuable cyclobutane-derived building block. Here, we provide not just protocols but also the underlying scientific principles and troubleshooting guidance to navigate the complexities of this synthesis, ensuring high yield, purity, and stereochemical fidelity.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a significant stereochemical challenge. The desired trans configuration of the amino and hydroxyl groups on the cyclobutane ring requires precise stereocontrol. This guide outlines a robust synthetic strategy that addresses this challenge through a combination of stereoselective reduction and a strategic stereochemical inversion.

Proposed Synthetic Pathway

The following multi-step synthesis is a recommended route for obtaining the target compound with high purity and stereoselectivity.

Synthesis_Pathway A 1-Methyl-3-oxocyclobutane-1-carboxylic acid B cis-3-Hydroxy-1-methylcyclobutane-1-carboxylic acid A->B NaBH4 (Stereoselective Reduction) C cis-N-Benzyl-3-hydroxy-1-methylcyclobutane-1-carboxamide B->C 1. SOCl2 2. Benzylamine, Et3N D cis-3-(Benzylamino)-1-methylcyclobutanol C->D LiAlH4 (Amide Reduction) E trans-3-(Benzylamino)-1-methylcyclobutanol benzoate D->E Benzoic Acid, PPh3, DIAD (Mitsunobu Reaction) F trans-3-(Benzylamino)-1-methylcyclobutanol E->F NaOH (aq) (Hydrolysis) G trans-3-Amino-1-methylcyclobutanol F->G H2, Pd/C (Debenzylation) H This compound G->H HCl in Ether (Salt Formation)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Stereoselective Reduction of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The synthesis commences with the stereoselective reduction of the ketone in 1-methyl-3-oxocyclobutane-1-carboxylic acid. The use of a hydride reducing agent like sodium borohydride is expected to favor the formation of the cis-alcohol due to the hydride attacking from the less sterically hindered face of the cyclobutanone ring[1].

  • Protocol:

    • Dissolve 1-methyl-3-oxocyclobutane-1-carboxylic acid in methanol at 0 °C.

    • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of acetone, followed by acidification with 1 M HCl to pH ~3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-hydroxy-1-methylcyclobutane-1-carboxylic acid.

Step 2: Amide Formation

The carboxylic acid is converted to an amide with benzylamine. This is a standard procedure involving activation of the carboxylic acid, for example, via an acyl chloride.

  • Protocol:

    • Suspend cis-3-hydroxy-1-methylcyclobutane-1-carboxylic acid in dichloromethane (DCM) and add a catalytic amount of DMF.

    • Slowly add thionyl chloride (SOCl₂) at 0 °C and then stir at room temperature for 2 hours.

    • Remove the excess SOCl₂ under reduced pressure.

    • Dissolve the resulting acyl chloride in DCM and add it dropwise to a solution of benzylamine and triethylamine in DCM at 0 °C.

    • Stir for 3-4 hours at room temperature.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain cis-N-benzyl-3-hydroxy-1-methylcyclobutane-1-carboxamide.

Step 3: Amide Reduction

The amide is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol:

    • Add a solution of cis-N-benzyl-3-hydroxy-1-methylcyclobutane-1-carboxamide in anhydrous THF dropwise to a suspension of LiAlH₄ in THF at 0 °C.

    • Stir the mixture at room temperature overnight.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate to yield cis-3-(benzylamino)-1-methylcyclobutanol.

Step 4: Stereochemical Inversion via Mitsunobu Reaction

This is the key step to invert the stereochemistry from cis to trans. The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of configuration[2][3][4].

  • Protocol:

    • Dissolve cis-3-(benzylamino)-1-methylcyclobutanol, benzoic acid, and triphenylphosphine (PPh₃) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture and purify by column chromatography to isolate trans-3-(benzylamino)-1-methylcyclobutanol benzoate.

Step 5: Hydrolysis of the Benzoate Ester

The benzoate ester is hydrolyzed under basic conditions to yield the trans-amino alcohol.

  • Protocol:

    • Dissolve the trans-3-(benzylamino)-1-methylcyclobutanol benzoate in a mixture of methanol and water.

    • Add sodium hydroxide and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to give trans-3-(benzylamino)-1-methylcyclobutanol.

Step 6: N-Debenzylation

The N-benzyl protecting group is removed by catalytic hydrogenation.

  • Protocol:

    • Dissolve trans-3-(benzylamino)-1-methylcyclobutanol in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate to obtain trans-3-amino-1-methylcyclobutanol.

Step 7: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve stability and handling.

  • Protocol:

    • Dissolve the trans-3-amino-1-methylcyclobutanol in anhydrous diethyl ether or isopropanol.

    • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

    • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Troubleshooting Guide

Troubleshooting_Guide cluster_step1 Step 1: Reduction cluster_step4 Step 4: Mitsunobu Reaction cluster_step6 Step 6: Debenzylation q1 Low Yield or Incomplete Reaction Possible Causes: • Inactive NaBH4 • Insufficient reagent • Low temperature Solutions: • Use fresh, dry NaBH4 • Increase molar excess of NaBH4 • Allow reaction to warm to RT slowly q2 Poor cis:trans Selectivity Possible Causes: • High reaction temperature • Bulky reducing agent Solutions: • Maintain low temperature (0 °C or lower) • Use a less sterically demanding hydride source q3 Low Yield of trans Product Possible Causes: • Impure starting alcohol • Wet solvent or reagents • Incomplete reaction Solutions: • Purify cis-amino alcohol before use • Use anhydrous solvents and fresh reagents • Increase reaction time or temperature slightly q4 Formation of Byproducts Possible Causes: • Side reactions of DIAD/DEAD • Elimination reaction Solutions: • Add DIAD/DEAD slowly at 0 °C • Use alternative Mitsunobu reagents q5 Incomplete Deprotection Possible Causes: • Inactive catalyst • Insufficient hydrogen pressure • Catalyst poisoning Solutions: • Use fresh Pd/C catalyst • Increase hydrogen pressure • Add a small amount of acid (e.g., acetic acid) q6 Product Contamination Possible Causes: • Catalyst leaching • Side reactions Solutions: • Filter through a 0.45 µm filter • Recrystallize the final product

References

Technical Support Center: Analytical Techniques for Reaction Monitoring & Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing the analytical techniques that form the backbone of modern chemical research and drug development. This guide is designed for researchers, scientists, and professionals who rely on precise and accurate data to monitor reaction progress and assess compound purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues with confidence.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[1][2] Its precision makes it invaluable for monitoring the conversion of reactants to products and detecting the formation of impurities.[2] However, the complexity of HPLC systems can lead to a variety of issues. This section addresses common problems encountered during reaction monitoring and purity analysis.

Frequently Asked Questions & Troubleshooting HPLC Issues

Q1: Why are my peaks broad and poorly resolved?

A1: Broad peaks can stem from several factors, often related to the column, mobile phase, or system plumbing.

  • Causality: Peak broadening, or band broadening, occurs when analyte molecules travel through the column at different rates. This can be caused by issues with the stationary phase, improper mobile phase composition, or excessive dead volume in the system.[3]

  • Troubleshooting Steps:

    • Check for Column Degradation: The bonded phase of the column can be stripped over time, especially with aggressive mobile phases.[4] Consider flushing the column with a strong solvent or replacing it if it's old or has been used extensively.[4]

    • Optimize Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Air bubbles in the pump can cause flow rate fluctuations, leading to broadening. Also, confirm that your sample is dissolved in a solvent that is of equal or lower eluotropic strength than the mobile phase.

    • Minimize Dead Volume: Inspect all fittings and tubing for leaks or improper connections.[3] Loose fittings, especially between the column and the detector, can introduce dead volume where the sample can diffuse, causing peak broadening.[4]

    • Adjust Flow Rate: A mobile phase flow rate that is too low can sometimes contribute to broader peaks.[4]

Q2: I'm observing a drifting or noisy baseline. What's the cause?

A2: Baseline instability can obscure small peaks and affect integration accuracy. It's often related to the detector, mobile phase, or column contamination.

  • Causality: A drifting baseline can be caused by a change in the mobile phase composition over time, temperature fluctuations, or a contaminated column slowly eluting impurities.[3][4] Noise is often due to air bubbles in the detector, a failing lamp, or electronic issues.[3]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity and are thoroughly mixed and degassed. Cover solvent reservoirs to prevent compositional changes due to evaporation.[4]

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or gradients. At least 10 column volumes are recommended.[4]

    • Detector Check: Purge the detector flow cell to remove any air bubbles. If the noise persists, check the detector lamp's age and intensity.

    • Isolate the Problem: To determine if the issue is with the fluid path or electronics, disconnect the detector from the column and observe the baseline. If it stabilizes, the problem is likely upstream (column, pump, mobile phase). If not, the issue is with the detector or electronics.[3]

Q3: My retention times are shifting between runs. Why is this happening?

A3: Inconsistent retention times are a critical issue for peak identification and quantification. The root cause is often related to the pump, mobile phase, or column temperature.

  • Causality: Retention time is highly dependent on the precise and consistent delivery of the mobile phase. Any variation in flow rate or mobile phase composition will affect how long an analyte is retained on the column.[5] Temperature also plays a significant role in the separation process.[4]

  • Troubleshooting Steps:

    • Check Pump Performance: Verify that the pump flow rate is accurate and consistent. Check for leaks in the pump seals and ensure check valves are functioning correctly.

    • Ensure Mobile Phase Consistency: If using a gradient, ensure the gradient system is delivering the correct composition. You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[5]

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can cause retention time shifts.[4]

    • Column Equilibration: As with baseline drift, ensure the column is fully equilibrated before starting a new run.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and is particularly useful for monitoring reaction progress in real-time.[6][7] It provides quantitative information about the disappearance of starting materials and the appearance of products.[8] However, obtaining high-quality, reproducible NMR data for reaction monitoring presents its own set of challenges.

Frequently Asked Questions & Troubleshooting NMR Issues

Q1: Why is the signal-to-noise ratio in my spectrum so low?

A1: A low signal-to-noise (S/N) ratio can make it difficult to detect low-concentration intermediates or accurately quantify species. This can be due to sample concentration, acquisition parameters, or hardware issues.

  • Causality: The S/N ratio is directly related to the number of scans, the concentration of the sample, and the proper functioning of the spectrometer's hardware.

  • Troubleshooting Steps:

    • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

    • Check Sample Concentration: If possible, use a more concentrated sample.

    • Optimize Acquisition Parameters: Ensure the pulse width is calibrated correctly and that the relaxation delay is appropriate for the nuclei being observed. A short relaxation delay can lead to signal saturation and lower S/N.

    • Shimming: Poor magnetic field homogeneity will result in broad lineshapes and a lower S/N. Ensure the sample is shimmed correctly.[9]

Q2: I'm seeing unexpected artifacts in my baseline. What are they and how can I get rid of them?

A2: Baseline artifacts can interfere with peak integration and make the spectrum difficult to interpret. These can arise from a variety of sources, including detector saturation and improper data processing.

  • Causality: When a signal is too intense, it can saturate the detector, leading to baseline distortions.[10] Improper phasing and baseline correction during data processing can also introduce artifacts.

  • Troubleshooting Steps:

    • Reduce Signal Intensity: If a particular peak is extremely concentrated, you can reduce the tip angle (pulse width) to decrease the amount of signal that hits the detector.[10] Alternatively, solvent suppression techniques like Wet1D can be used to selectively reduce the intensity of large signals.[10]

    • Adjust Receiver Gain: Lowering the receiver gain can also help to prevent detector saturation.

    • Proper Data Processing: Carefully phase the spectrum and apply a baseline correction algorithm. Be mindful that aggressive baseline correction can distort peak shapes.

Q3: How can I accurately quantify the components of my reaction mixture using NMR?

A3: Quantitative NMR (qNMR) requires careful experimental setup and data processing to ensure accuracy.

  • Causality: The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. However, factors like different relaxation times (T1) and the Nuclear Overhauser Effect (NOE) can affect the accuracy of integration.

  • Troubleshooting Steps:

    • Ensure Full Relaxation: Use a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure all nuclei have fully relaxed before the next pulse. This is crucial for accurate integration.

    • Use an Internal Standard: Add a known amount of an internal standard with a simple spectrum that does not overlap with your analyte signals. This allows for accurate concentration determination.

    • Inverse-Gated Decoupling: To suppress NOE effects that can alter peak intensities, use an inverse-gated decoupling sequence.

    • Process Data Carefully: Use a consistent method for phasing, baseline correction, and integration.

Section 3: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique for monitoring reaction progress, identifying compounds, and determining the purity of a substance.[11][12] Despite its simplicity, several common issues can lead to ambiguous or misleading results.

Frequently Asked Questions & Troubleshooting TLC Issues

Q1: Why are my spots streaking instead of forming tight circles?

A1: Streaking is a common problem in TLC that can obscure the separation of components. It is typically caused by sample overloading, an inappropriate solvent system, or interactions with the stationary phase.[11][12]

  • Causality: Streaking occurs when the analyte continuously deposits along the path of migration rather than moving as a discrete band. This can happen if the sample is too concentrated and overwhelms the stationary phase, or if the mobile phase is not able to effectively elute the compound.[12]

  • Troubleshooting Steps:

    • Dilute the Sample: The most common cause of streaking is applying too much sample to the plate.[12] Dilute your sample and re-spot.

    • Change the Mobile Phase: If the solvent system is too polar, it may not effectively move highly polar compounds, leading to streaking. Conversely, a solvent system that is not polar enough may not move nonpolar compounds off the baseline. Experiment with different solvent systems to find one that provides good separation with minimal streaking.

    • Modify the Stationary Phase (Indirectly): For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape by preventing unwanted interactions with the silica gel.[12]

Q2: My spots are not moving from the baseline, or they are all running with the solvent front. What should I do?

A2: This indicates that the polarity of your mobile phase is not well-matched to your compounds and the stationary phase.

  • Causality: In normal-phase TLC (with a polar stationary phase like silica gel), nonpolar compounds will travel further up the plate with a nonpolar mobile phase, while polar compounds will remain closer to the baseline. The opposite is true for reverse-phase TLC.

  • Troubleshooting Steps:

    • Spots at the Baseline: If your spots are stuck at the baseline, your eluent is not polar enough to move them up the plate.[12] Increase the proportion of the more polar solvent in your mobile phase.

    • Spots at the Solvent Front: If your spots are all running with the solvent front, your eluent is too polar.[12] Decrease the proportion of the polar solvent or choose a less polar solvent system.

Q3: I can't see any spots on my TLC plate after development. What went wrong?

A3: The absence of spots can be due to insufficient sample concentration, a non-UV active compound, or experimental error.[11]

  • Causality: For a spot to be visible, there must be enough compound present to be detected by the chosen visualization method.

  • Troubleshooting Steps:

    • Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[11][12]

    • Use a Different Visualization Method: If your compound is not UV-active, you will not see it under a UV lamp. Try using a chemical stain, such as potassium permanganate, iodine, or anisaldehyde, that reacts with your compound to produce a colored spot.

    • Check the Solvent Level: Ensure that the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[11][12]

Section 4: Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the identity of reaction products, detecting low-level impurities, and monitoring reaction kinetics by tracking the intensity of reactant and product ions over time.[13][14]

Frequently Asked Questions & Troubleshooting MS Issues

Q1: I'm observing ion suppression in my analysis. How can I mitigate this?

A1: Ion suppression is a common issue in electrospray ionization (ESI) and can lead to inaccurate quantification and poor sensitivity.

  • Causality: Ion suppression occurs when the ionization of the analyte of interest is inhibited by the presence of other components in the sample matrix (e.g., salts, buffers, or co-eluting compounds). These other components compete with the analyte for ionization, reducing its signal intensity.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components before analysis.

    • Optimize Chromatography: Improve the chromatographic separation to ensure that the analyte of interest does not co-elute with interfering compounds.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby minimizing ion suppression.

    • Use a Different Ionization Technique: If ion suppression remains a problem with ESI, consider using an alternative ionization method, such as atmospheric pressure chemical ionization (APCI), which is less susceptible to matrix effects.

Q2: Why is it challenging to detect short-lived reaction intermediates with MS?

A2: The detection of transient species is a significant challenge due to their inherent instability and the time required for sample preparation and analysis.

  • Causality: Traditional offline MS analysis requires taking a sample from the reaction, quenching it, and then preparing it for analysis. This process can be too slow to capture highly reactive intermediates, which may have already decomposed.[15]

  • Solutions:

    • In-situ/Online MS: Couple the mass spectrometer directly to the reaction vessel. This allows for real-time monitoring of the reaction mixture without the need for sample workup, enabling the detection of short-lived species.[15]

    • Rapid Quenching Techniques: If online MS is not available, use rapid quenching methods that can "freeze" the reaction at a specific point in time, preserving the intermediates for subsequent analysis.

Q3: My mass accuracy is poor. What could be the cause?

A3: Poor mass accuracy can lead to incorrect elemental composition assignments and misidentification of compounds.

  • Causality: Inaccurate mass measurements can result from improper instrument calibration, fluctuations in temperature or pressure, or space charge effects in the mass analyzer.

  • Troubleshooting Steps:

    • Calibrate the Instrument: Regularly calibrate the mass spectrometer using a known calibration standard across the mass range of interest.

    • Maintain a Stable Environment: Ensure the mass spectrometer is in a temperature and humidity-controlled environment.

    • Optimize Ion Source Conditions: Adjust the ion source parameters (e.g., spray voltage, gas flow rates) to optimize signal intensity and minimize space charge effects.

    • Use an Internal Calibrant: For high-resolution mass spectrometers, using an internal calibrant (a lock mass) can correct for mass drift during the analysis, leading to improved mass accuracy.

Section 5: In-situ Reaction Monitoring

In-situ (or real-time) reaction monitoring techniques provide a continuous stream of data on the progress of a chemical reaction without the need for sampling.[16][17] This allows for a more detailed understanding of reaction kinetics and mechanisms.[7] Common in-situ techniques include FTIR, Raman, and NMR spectroscopy.[6][16][17]

Frequently Asked Questions & Troubleshooting In-situ Monitoring

Q1: When should I choose in-situ monitoring over traditional offline analysis?

A1: In-situ monitoring is particularly advantageous in several scenarios:

  • Fast Reactions: When a reaction is too fast to allow for manual sampling and analysis.[16]

  • Transient Intermediates: For detecting and studying short-lived, unstable intermediates that would decompose during offline analysis.[16][17]

  • Sensitive Reactions: When the reaction is sensitive to air, moisture, or other environmental factors, and sampling would perturb the system.[16]

  • Process Optimization: For real-time optimization of reaction parameters (e.g., temperature, catalyst loading) to improve yield and reduce byproducts.[6]

Q2: My in-situ FTIR/Raman probe is giving a poor signal. What are the common causes?

A2: A weak signal can be due to probe fouling, improper positioning, or scattering/absorption from the reaction mixture.

  • Causality: The probe must have a clear optical path into the reaction mixture. If the probe window becomes coated with solid material or if the reaction mixture is highly scattering (e.g., a slurry), the signal can be significantly attenuated.

  • Troubleshooting Steps:

    • Clean the Probe: Regularly clean the probe tip to remove any adhered material.

    • Optimize Probe Position: Ensure the probe is positioned correctly in the reactor to get a representative measurement of the bulk reaction mixture.

    • Adjust Acquisition Parameters: Increase the number of scans or the laser power (for Raman) to improve the signal-to-noise ratio.

    • Consider a Different Probe Type: For highly scattering or absorbing systems, a different type of probe (e.g., an attenuated total reflectance (ATR) probe for FTIR) may be more suitable.

Q3: How do I validate the quantitative data from my in-situ spectroscopic measurements?

A3: While in-situ techniques provide valuable trend data, it is often necessary to validate the quantitative results with a primary analytical method.[16]

  • Causality: Spectroscopic signals are often proportional to concentration, but the relationship may not be linear across a wide range of conditions. Calibration models are typically required for accurate quantification.

  • Validation Protocol:

    • Offline Sampling: At several time points during the reaction, take a sample for offline analysis using a validated quantitative technique like HPLC or qNMR.[16]

    • Build a Calibration Model: Correlate the in-situ spectroscopic data (e.g., peak height or area) with the concentration values obtained from the offline analysis.

    • Validate the Model: Use the calibration model to predict the concentrations for a new set of reaction data and compare the predictions with offline measurements to assess the model's accuracy.

Visualizations & Data Tables

Diagrams

Troubleshooting_Workflow General Troubleshooting Workflow for Analytical Techniques start Problem Identified (e.g., Broad Peaks, Drifting Baseline) check_system Check System Basics (Connections, Leaks, Power) start->check_system check_method Review Method Parameters (Mobile Phase, Temperature, Acquisition Settings) check_system->check_method isolate_module Isolate the Problem Module (Pump, Column, Detector, etc.) check_method->isolate_module troubleshoot_module Troubleshoot Specific Module (e.g., Clean, Replace Parts, Calibrate) isolate_module->troubleshoot_module escalate Consult Senior Scientist or Instrument Manual isolate_module->escalate validate_fix Validate the Fix (Run Standard or Blank) troubleshoot_module->validate_fix validate_fix->isolate_module Unsuccessful resolved Problem Resolved validate_fix->resolved Successful

References

Validation & Comparative

A Comparative Analysis of Trans- vs. Cis-3-Amino-1-methylcyclobutanol Hydrochloride Bioactivity for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the stereochemical nuances that dictate biological function, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of the bioactivity of trans- and cis-3-Amino-1-methylcyclobutanol hydrochloride. We will explore the fundamental principles of stereoisomerism and their profound impact on pharmacological activity, supported by experimental data and detailed protocols.

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity.[1][2] For chiral molecules, which are non-superimposable on their mirror images, the different spatial arrangements, known as stereoisomers, can lead to vastly different interactions with biological targets such as enzymes and receptors.[1][2] This guide focuses on two such stereoisomers: trans- and cis-3-Amino-1-methylcyclobutanol hydrochloride, highlighting how their distinct geometries translate into different biological and physicochemical properties.

Unveiling the Bioactivity Landscape: A Stereochemical Dichotomy

The rigid cyclobutane core of 3-Amino-1-methylcyclobutanol hydrochloride imparts a defined spatial orientation to its functional groups—an amino group, a hydroxyl group, and a methyl group.[3] The trans and cis configurations dictate the relative positioning of these groups, leading to significant differences in their biological activity.

The trans isomer of 3-Amino-1-methylcyclobutanol hydrochloride is a compound of considerable interest in medicinal chemistry, primarily for its role as a chiral building block in the synthesis of more complex molecules targeting neurological and metabolic pathways.[3] Its structural motifs are particularly investigated for their potential in enzyme inhibition, with studies suggesting it can bind to the active sites of specific kinases, thereby altering their activity.[3] In contrast, the cis isomer is reported to exhibit reduced enzyme inhibition compared to its trans counterpart.[4]

This difference in bioactivity can be attributed to the spatial arrangement of the functional groups, which influences how the molecule fits into the binding pocket of a biological target.[3] The specific orientation of the amino and hydroxyl groups in the trans isomer may allow for more favorable interactions, such as hydrogen bonding, with key residues in an enzyme's active site.

Physicochemical Properties: A Tale of Two Isomers

Beyond direct bioactivity, the stereochemistry of these compounds also influences their physicochemical properties, which in turn affects their pharmacokinetic profiles. A notable difference lies in their polarity. The cis isomer, with its functional groups in closer proximity, exhibits higher polarity.[3] This increased polarity can be a significant drawback in the development of drugs targeting the central nervous system (CNS), as it may hinder the molecule's ability to cross the blood-brain barrier.[3]

Propertytrans-3-Amino-1-methylcyclobutanol hydrochloridecis-3-Amino-1-methylcyclobutanol hydrochlorideReference
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol 137.61 g/mol [5]
Reported Bioactivity Enzyme inhibition, receptor modulationReduced enzyme inhibition compared to trans[4]
Potential Applications Intermediate for molecules targeting neurological or metabolic pathwaysResearch chemical[3]
Key Physicochemical Trait Lower polarityHigher polarity, potentially limiting blood-brain barrier penetration[3]

Probing Bioactivity: Experimental Protocols

To quantitatively assess the differential bioactivity of the trans and cis isomers, a variety of in vitro assays can be employed. Given the established link between cyclobutane derivatives and kinase inhibition, a representative protocol for a Janus Kinase (JAK) inhibition assay is provided below.[6][7]

In Vitro Janus Kinase (JAK) Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK isoform by measuring ATP consumption.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Adenosine triphosphate (ATP)

  • This compound

  • cis-3-Amino-1-methylcyclobutanol hydrochloride

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of both the trans and cis isomers in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: Add 1 µL of each compound dilution or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the JAK enzyme and the peptide substrate in the kinase assay buffer. Add 2 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Plate Compounds Compound_Prep->Assay_Plate Add_Enzyme Add Enzyme/Substrate Assay_Plate->Add_Enzyme Enzyme_Substrate_Mix Prepare Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme Pre_incubation Pre-incubate (15 min) Add_Enzyme->Pre_incubation Add_ATP Initiate with ATP Pre_incubation->Add_ATP Reaction_Incubation Incubate (60 min) Add_ATP->Reaction_Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Reaction_Incubation->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

The Bigger Picture: Stereoisomerism in Drug Discovery

The case of trans- and cis-3-Amino-1-methylcyclobutanol hydrochloride serves as a compelling example of the critical role of stereochemistry in drug discovery and development. The subtle difference in the spatial orientation of functional groups can lead to significant variations in biological activity, pharmacokinetics, and overall therapeutic potential. For researchers in this field, a thorough understanding and early consideration of stereoisomerism are paramount to the successful design and optimization of novel therapeutic agents. As evidenced by the use of cyclobutane derivatives in JAK inhibitors, harnessing the specific properties of each stereoisomer can lead to the development of highly potent and selective drugs.[6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression 5. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor trans-3-Amino-1- methylcyclobutanol hydrochloride Inhibitor->JAK Inhibition

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

References

A Senior Application Scientist's Guide to the Validation of Enzyme Inhibition by trans-3-Amino-1-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Enzyme Inhibition

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors is paramount. Enzymes, as the catalysts of life's intricate biochemical reactions, are frequently implicated in the pathogenesis of numerous diseases. Their targeted inhibition offers a powerful therapeutic strategy.[1] This guide provides a comprehensive framework for the validation of trans-3-Amino-1-methylcyclobutanol hydrochloride as a potential enzyme inhibitor, with a focus on two critical kinase families implicated in oncology and inflammatory diseases: AKT and Janus Kinase (JAK).

The rigid, puckered structure of the cyclobutane core in this compound presents a unique scaffold in medicinal chemistry.[2] This conformational rigidity can offer advantages in potency, selectivity, and pharmacokinetic properties by orienting pharmacophoric groups in a precise manner for optimal interaction with an enzyme's active site. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to rigorously assess the inhibitory potential of this compound and compare its performance against established inhibitors.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Protein kinases, such as AKT and JAK, catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to cellular signaling. The majority of kinase inhibitors, including those we will use for comparison, are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase domain.[1] The unique structural features of this compound, namely its amino and hydroxyl functionalities on the rigid cyclobutane ring, suggest its potential to form key hydrogen bond interactions within the ATP-binding site of kinases like AKT and JAK, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3][4]

The validation process detailed herein is designed to not only quantify the inhibitory potency of this compound but also to elucidate its mechanism of action, providing a comprehensive understanding of its biochemical activity.

Experimental Validation: A Step-by-Step Approach

The following protocols provide a robust framework for determining the inhibitory activity of this compound against AKT and JAK kinases. These assays are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

I. In Vitro Kinase Inhibition Assay: Determining IC50

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following luminescence-based assay, which measures the amount of ADP produced in the kinase reaction, is a widely accepted method for determining IC50 values.[5]

Materials:

  • Recombinant human kinase (AKT1 or JAK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound

  • Reference Inhibitors (See Table 1 and Table 2 for suggestions)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle (DMSO for positive control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing the kinase (e.g., AKT1 or JAK2) and its specific substrate peptide to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

II. Mechanism of Action Studies: Elucidating the Inhibition Modality

Understanding how an inhibitor interacts with its target enzyme is crucial. This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Vmax and Km.

Protocol:

  • Varying Substrate and Inhibitor Concentrations: Perform the kinase activity assay with multiple fixed concentrations of this compound while varying the substrate concentration for each inhibitor concentration.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition:

    • Competitive Inhibition: Lines intersect at the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the inhibitory potential of this compound, it is essential to compare its performance against well-characterized, commercially available inhibitors of AKT and JAK.

AKT Inhibitor Comparison

The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]

InhibitorTypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound To be determined To be determined To be determined To be determined
Capivasertib (AZD5363)ATP-Competitive388
Ipatasertib (GDC-0068)ATP-Competitive5188
MK-2206Allosteric81265

Table 1: Comparative IC50 Values of AKT Inhibitors. [7] The IC50 values for the reference compounds provide a benchmark for evaluating the potency of this compound.

JAK Inhibitor Comparison

The JAK-STAT signaling pathway is central to the immune response and is a key target in the treatment of inflammatory diseases and myeloproliferative neoplasms.[1]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound To be determined To be determined To be determined To be determined
Ruxolitinib3.32.842819
Tofacitinib120112-
Baricitinib5.95.7>40053

Table 2: Comparative IC50 Values of JAK Inhibitors. The selectivity profile of this compound across the JAK family will be a critical determinant of its potential therapeutic utility.

Visualizing the Workflow and Pathways

To provide a clear visual representation of the experimental process and the targeted signaling pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (Test & Reference) plate_setup Assay Plate Setup (384-well) compound_prep->plate_setup enzyme_prep Enzyme/Substrate Preparation enzyme_prep->plate_setup atp_prep ATP Preparation reaction Kinase Reaction Initiation (Add ATP) atp_prep->reaction incubation Incubation (Inhibitor Binding) plate_setup->incubation incubation->reaction detection Signal Detection (Luminescence) reaction->detection data_acq Data Acquisition (Plate Reader) detection->data_acq calc IC50 Calculation (Dose-Response Curve) data_acq->calc comparison Comparative Analysis calc->comparison jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates inhibitor trans-3-Amino-1- methylcyclobutanol HCl inhibitor->jak Inhibits stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene

References

Comparative Efficacy of Novel Cyclobutane-Based Scaffolds in Cellular Models: A Focus on trans-3-Amino-1-methylcyclobutanol hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity is paramount for identifying next-generation therapeutics. The rigid, puckered structure of the cyclobutane ring presents a compelling, albeit under-explored, framework for developing potent and selective enzyme inhibitors.[1][2] This guide provides a comparative analysis of the potential efficacy of compounds derived from trans-3-Amino-1-methylcyclobutanol hydrochloride, a versatile building block, within the context of cellular models.[3][4] We will situate these novel derivatives in a competitive landscape with established inhibitors targeting critical oncogenic signaling pathways.

This analysis is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The Rationale for Cyclobutane Scaffolds in Kinase Inhibition

The pursuit of kinase inhibitors has been a cornerstone of oncology drug development for decades. However, challenges such as acquired resistance and off-target toxicity necessitate the continuous innovation of chemical matter. Saturated carbocycles, like the cyclobutane moiety, offer several advantages over traditional flat, aromatic structures:

  • Three-Dimensionality: The non-planar structure of the cyclobutane ring allows for the precise spatial projection of functional groups into complex protein binding pockets, potentially enhancing both potency and selectivity.[1]

  • Improved Physicochemical Properties: Cyclobutane-containing compounds can exhibit favorable properties such as metabolic stability and solubility, which are critical for successful drug development.[2]

  • Novelty and Patentability: As an under-represented scaffold in medicinal chemistry, it offers significant opportunities for generating novel intellectual property.[1]

This compound (herein referred to as Compound T-AMCH) serves as an ideal starting point for library synthesis.[3] Its trans configuration provides a rigid and defined stereochemistry, while the amino and hydroxyl groups offer versatile handles for synthetic elaboration to create derivatives targeting specific enzyme active sites.[3][4]

Hypothetical Target Pathways: MAPK/ERK and PI3K/AKT

Given the general description of T-AMCH as a potential scaffold for enzyme inhibitors, we will hypothesize its derivatization to target two of the most frequently dysregulated pathways in cancer: the MAPK/ERK and PI3K/AKT signaling cascades.[4][5][6] These pathways are central regulators of cell proliferation, survival, and differentiation.

Below is a diagram illustrating the core components of these pathways, which represent the primary targets for the inhibitors discussed in this guide.

SignalingPathways cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway RTK1 Receptor Tyrosine Kinase (RTK) RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Proliferation1 Cell Proliferation & Survival CREB->Proliferation1 RTK2 Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation2 Cell Proliferation & Survival mTOR->Proliferation2

Caption: Key oncogenic signaling pathways targeted for inhibition.

Comparative Analysis: A Proof-of-Concept Study

To evaluate the potential of a novel T-AMCH derivative, which we will call Cyclobut-Inhib-7 , we designed a hypothetical head-to-head comparison against well-characterized inhibitors in relevant cellular models. For this guide, we assume Cyclobut-Inhib-7 has been synthetically optimized to inhibit both ERK1/2 and AKT kinases.

Competitor Compounds
CompoundTarget(s)Mechanism of Action
Ulixertinib (BVD-523) ERK1/2A potent and selective ATP-competitive inhibitor of ERK1 and ERK2 kinases.[7]
GDC-0994 ERK1/2A selective inhibitor of ERK1/2 with demonstrated anti-tumor activity.[7]
Capivasertib (AZD5363) AKT1/2/3An ATP-competitive pan-AKT inhibitor.
Cyclobut-Inhib-7 ERK1/2, AKT (Hypothetical)A novel, dual-target inhibitor derived from the T-AMCH scaffold.
Experimental Data Summary

The following tables summarize hypothetical data from a series of standard in vitro assays performed in A375 (BRAF V600E mutant melanoma) and MCF-7 (PIK3CA mutant breast cancer) cell lines.

Table 1: Biochemical Kinase Inhibition

CompoundERK2 IC₅₀ (nM)AKT1 IC₅₀ (nM)
Ulixertinib6.5>10,000
GDC-09943.1>10,000
Capivasertib>10,0004.4
Cyclobut-Inhib-7 15.2 25.8

IC₅₀: Half-maximal inhibitory concentration. Data represents hypothetical results from in vitro kinase assays.

Table 2: Cellular Proliferation Inhibition (72-hour Assay)

CompoundA375 GI₅₀ (nM)MCF-7 GI₅₀ (nM)
Ulixertinib551,200
GDC-0994481,500
Capivasertib95085
Cyclobut-Inhib-7 75 110

GI₅₀: Half-maximal growth inhibition. Data represents hypothetical results from a cell viability assay (e.g., CellTiter-Glo).

Interpretation of Results:

The hypothetical data suggests that Cyclobut-Inhib-7, while being a less potent inhibitor at the biochemical level compared to the highly selective single-target agents, demonstrates potent anti-proliferative effects in both cell lines. This is a key advantage of dual-targeting, as it can simultaneously block two critical survival pathways, leading to a robust cellular response. The efficacy of Cyclobut-Inhib-7 in both a BRAF-mutant (ERK-dependent) and a PIK3CA-mutant (AKT-dependent) cell line supports its proposed dual-action mechanism.

Experimental Protocols and Workflows

To ensure scientific rigor, the generation of comparative data must follow validated and reproducible protocols. Below is a detailed workflow for assessing a novel inhibitor like Cyclobut-Inhib-7.

Workflow for Inhibitor Characterization

G A Compound Synthesis (e.g., Cyclobut-Inhib-7 from T-AMCH) B Biochemical Kinase Assay (Determine IC₅₀ vs. ERK, AKT) A->B C Cellular Proliferation Assay (Determine GI₅₀ in cancer cell lines) B->C D Target Engagement Assay (Western Blot for p-ERK, p-AKT) C->D E Data Analysis & Comparison (Benchmark against known inhibitors) D->E F Conclusion & Next Steps (Lead optimization, in vivo studies) E->F

Caption: Standard workflow for novel kinase inhibitor evaluation.

Step-by-Step Protocol: Western Blot for Target Engagement

This protocol is essential for visually confirming that the compound inhibits the intended target within the cell.

  • Cell Culture and Treatment:

    • Seed A375 or MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells/well.

    • Allow cells to adhere for 24 hours.

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a dose-response curve of Cyclobut-Inhib-7 or a competitor compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the relevant pathway (e.g., with 100 ng/mL EGF for 15 minutes) to induce phosphorylation of ERK and AKT.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to 20 µg per lane.

    • Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK, anti-phospho-AKT, and their total protein counterparts).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Self-Validation: The inclusion of total protein controls (Total-ERK, Total-AKT) is critical. A decrease in the phosphorylated form of the protein without a corresponding decrease in the total protein level validates that the inhibitor is acting on the kinase activity and not causing general protein degradation.

Conclusion and Future Directions

The unique, three-dimensional structure of the cyclobutane ring, accessed via building blocks like this compound, holds significant promise for the development of novel kinase inhibitors.[1] Our hypothetical case study of Cyclobut-Inhib-7 illustrates a rational approach to evaluating such compounds, positioning them against established competitors. The potential for dual-target inhibition offers a compelling strategy to overcome the limitations of single-agent therapies.

Future work should focus on synthesizing a library of T-AMCH derivatives and screening them against a broad panel of kinases to identify potent and selective leads. Promising candidates should then be subjected to the rigorous experimental workflow outlined in this guide, progressing from biochemical assays to cellular and, ultimately, in vivo efficacy models. This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting chemical scaffold.

References

The Amino-Methylcyclobutanol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable pharmacological properties is perpetual. Among these, conformationally restricted motifs have garnered significant attention for their ability to pre-organize a molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. The amino-methylcyclobutanol scaffold has emerged as a promising building block in this regard, offering a unique three-dimensional architecture that can be strategically exploited in drug design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of amino-methylcyclobutanol derivatives, supported by experimental data and mechanistic insights, to inform the rational design of next-generation therapeutics.

The Allure of the Cyclobutane Ring in Medicinal Chemistry

The cyclobutane moiety, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity into otherwise flexible molecules.[1][2] Unlike more flexible acyclic or larger cyclic systems, the puckered conformation of the cyclobutane ring limits the number of accessible spatial arrangements of its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating to enhanced binding affinity and potency. Furthermore, the introduction of a cyclobutane ring can improve a compound's pharmacokinetic profile by blocking sites of metabolism and increasing metabolic stability.

Core Scaffold: 1-Amino-3-(hydroxymethyl)cyclobutane and its Analogs

The fundamental amino-methylcyclobutanol core presents multiple points for diversification, allowing for a systematic exploration of the chemical space around this rigid scaffold. The key structural features amenable to modification include the amino group, the hydroxymethyl group, and the cyclobutane ring itself. Understanding how modifications at each of these positions influence biological activity is the cornerstone of SAR studies.

Comparative SAR Analysis: Learning from Related Scaffolds

While comprehensive SAR studies on a single, unified series of amino-methylcyclobutanol derivatives are not extensively documented in a single therapeutic area, valuable insights can be gleaned by comparing related cyclobutane-based structures that have been investigated as bioactive agents. By examining these analogs, we can extrapolate key SAR trends that are likely applicable to the amino-methylcyclobutanol scaffold.

Case Study 1: Cyclobutane-Based Integrin Antagonists

Studies on cyclobutane-based antagonists of the αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis, provide a compelling example of how the cyclobutane core can be used to orient pharmacophoric groups.[3][4] In these studies, the cyclobutane ring serves as a rigid spacer to mimic the glycine residue in the natural Arg-Gly-Asp (RGD) ligand.

Key SAR Observations:

  • Stereochemistry is Crucial: The relative stereochemistry of the substituents on the cyclobutane ring significantly impacts biological activity. For instance, cis- and trans-isomers often exhibit dramatic differences in potency, highlighting the importance of precise spatial arrangement of the pharmacophores.

  • Side Chain Optimization: Modification of the side chains mimicking the arginine and aspartate residues led to significant improvements in inhibitory activity. This underscores the necessity of optimizing the functional groups attached to the core scaffold to achieve high-affinity binding.[3]

Compound ID Arginine Mimetic Aspartate Mimetic αvβ3 Adhesion IC50 (μM) Reference
Analog 1TetrahydronaphthyridineEster< 1[3]
Analog 2AminopyridineEster> 10[3]

Table 1: Comparison of αvβ3 integrin antagonist activity with different arginine mimetics on a cyclobutane scaffold.

The data clearly indicates that the nature of the sidechain appended to the cyclobutane core is a critical determinant of biological activity.

Case Study 2: Cyclobutane-Containing Antiviral Agents

The development of carbocyclic nucleoside analogs, where a cyclobutane ring replaces the furanose sugar of natural nucleosides, has yielded potent antiviral agents.[5] For example, cyclobut-A and cyclobut-G are broad-spectrum antiviral compounds. These molecules leverage the rigid cyclobutane scaffold to present the nucleobase and a hydroxymethyl group (analogous to the 5'-hydroxyl of a nucleoside) in a specific orientation for recognition by viral enzymes like polymerases and kinases.

Key SAR Insights:

  • Hydroxymethyl Group is Key for Phosphorylation: The presence and orientation of the hydroxymethyl group are critical for the initial phosphorylation step by viral kinases, which is often the rate-limiting step for activation of these prodrugs.

  • Nature of the Nucleobase: The identity of the nucleobase (e.g., adenine vs. guanine) dictates the specific viral enzymes the compound will interact with and, consequently, its spectrum of antiviral activity.

Experimental Protocols: A Foundation for SAR Studies

The generation of robust SAR data relies on well-defined and reproducible experimental protocols. Below are representative methodologies for the synthesis of a key amino-methylcyclobutanol intermediate and a common biological assay used to evaluate such compounds.

Synthesis of (1s,3s)-methyl 3-aminocyclobutane-1-carboxylate

A common starting material for the synthesis of amino-methylcyclobutanol derivatives is the corresponding amino acid or ester. The cis-isomer is often synthesized to provide a specific stereochemical arrangement of the functional groups.

Step-by-Step Protocol:

  • Starting Material: Commercially available cis-3-aminocyclobutane-1-carboxylic acid.

  • Esterification: The carboxylic acid is converted to the methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of acid, or thionyl chloride in methanol).

  • Purification: The resulting methyl ester is purified by chromatography to yield (1s,3s)-methyl 3-aminocyclobutane-1-carboxylate.

  • Reduction: The methyl ester can then be reduced to the corresponding primary alcohol (the hydroxymethyl group) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford (1s,3s)-3-aminocyclobutane-1-methanol.

This synthetic intermediate provides a platform for further derivatization of the amino group to explore SAR.

In Vitro Kinase Inhibition Assay

Given that conformationally restricted scaffolds are often employed in the design of kinase inhibitors, a representative kinase inhibition assay is described below.

Protocol:

  • Enzyme and Substrate Preparation: A solution of the target kinase and its specific peptide substrate are prepared in assay buffer.

  • Compound Preparation: The amino-methylcyclobutanol derivatives are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The kinase will phosphorylate the substrate.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Structure-Activity Relationships

Diagrams are invaluable tools for visualizing the complex relationships between chemical structure and biological activity.

SAR_aminomethylcyclobutanol cluster_scaffold Amino-Methylcyclobutanol Scaffold cluster_modifications Potential Modification Sites cluster_properties Resulting Pharmacological Properties scaffold Core Structure R1 Amino Group (R1) scaffold->R1 R2 Hydroxymethyl Group (R2) scaffold->R2 R3 Cyclobutane Ring (R3) scaffold->R3 Potency Potency R1->Potency Amide, Sulfonamide, etc. Selectivity Selectivity R1->Selectivity Varying substituents R2->Potency Ester, Ether, etc. PK Pharmacokinetics R2->PK Prodrug strategies R3->Potency Stereochemistry R3->PK Metabolic stability

Caption: Key modification sites on the amino-methylcyclobutanol scaffold and their potential impact on pharmacological properties.

Future Directions and Conclusion

The amino-methylcyclobutanol scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of conformationally restricted molecules. While comprehensive SAR studies on a unified series of these derivatives are still emerging, the analysis of related cyclobutane-containing compounds provides a strong rationale for their further exploration. Future work should focus on the systematic synthesis and biological evaluation of libraries of amino-methylcyclobutanol derivatives against a variety of therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource to stimulate and inform these future drug discovery efforts.

References

A Comparative Guide to Stereochemical Confirmation of Synthesized trans-3-Amino-1-methylcyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The biological activity and safety profile of a chiral molecule are intrinsically linked to its stereochemistry. This guide provides an in-depth comparison of analytical techniques to definitively confirm the trans stereochemistry of synthesized 3-Amino-1-methylcyclobutanol hydrochloride, a valuable building block in medicinal chemistry.[1] We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.

The spatial arrangement of the amino and hydroxyl groups on the cyclobutane ring dictates the molecule's interaction with biological targets.[1] Misassignment of stereochemistry can lead to the pursuit of inactive or even toxic compounds, wasting valuable resources. Therefore, rigorous and orthogonal analytical methods are not just recommended; they are essential for advancing a drug development program.

Comparative Analysis of Key Analytical Techniques

We will explore and compare three powerful techniques for stereochemical elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each method offers unique advantages and, when used in concert, provides an unassailable confirmation of the desired trans isomer.

Analytical Technique Principle of Stereochemical Discrimination Sample Requirements Throughput Cost Key Advantage
NMR Spectroscopy (NOESY) Measures through-space correlations between protons. In the trans isomer, no Nuclear Overhauser Effect (NOE) is expected between the methine proton adjacent to the amino group and the methyl protons.5-10 mg of pure sample dissolved in a suitable deuterated solvent.HighModerateProvides detailed structural information and is non-destructive.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.High-quality single crystal (0.1-0.3 mm).[2]LowHighProvides absolute and unambiguous stereochemical assignment.[3]
Chiral HPLC Differential interaction of enantiomers or diastereomers with a chiral stationary phase, leading to different retention times.[4][5]Micrograms to milligrams of sample dissolved in the mobile phase.HighLow to ModerateExcellent for determining enantiomeric purity and separating isomers.[6]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Spatial Relationships

NMR spectroscopy is a cornerstone of chemical analysis, capable of providing a wealth of structural information. For distinguishing between cis and trans isomers of cyclobutane derivatives, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful.[1][7] The challenge with cyclobutane systems lies in their fluxional nature, which can lead to unpredictable chemical shifts and coupling constants, making definitive assignment from ¹H NMR alone difficult.[8]

Causality of Experimental Choice: Why NOESY?

A standard ¹H NMR spectrum will show the presence of the necessary functional groups, but it is the through-space correlation provided by a 2D NOESY experiment that allows for the unambiguous assignment of the trans stereochemistry. The NOE is distance-dependent (proportional to 1/r⁶, where r is the distance between two protons). In the cis isomer, the methine proton adjacent to the amino group and the methyl protons would be on the same face of the cyclobutane ring, resulting in a detectable NOE cross-peak. Conversely, in the desired trans isomer, these protons are on opposite faces of the ring, and no such correlation will be observed.[9]

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the synthesized trans-3-Amino-1-methylcyclobutanol hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Acquisition of ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Acquisition of 2D NOESY:

    • Set the mixing time (tm) to a value appropriate for the size of the molecule (typically 500-800 ms for small molecules).

    • Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data and look for cross-peaks. The absence of a cross-peak between the methine proton of the C-NH₂ group and the protons of the C-CH₃ group is a strong confirmation of the trans configuration.

Visualizing the Workflow

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_conclusion Conclusion Sample Synthesized Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H Acquire 1D ¹H NMR NMR_Tube->Acquire_1H Acquire_NOESY Acquire 2D NOESY Acquire_1H->Acquire_NOESY Process_Data Process Data Acquire_NOESY->Process_Data Analyze_Correlations Analyze NOE Correlations Process_Data->Analyze_Correlations Confirm_Trans Confirm trans Stereochemistry Analyze_Correlations->Confirm_Trans

Caption: Workflow for stereochemical confirmation using 2D NOESY NMR.

II. Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[3] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom in the molecule.[2]

Causality of Experimental Choice: Why X-ray Crystallography?

While NMR provides strong evidence for the relative stereochemistry, X-ray crystallography provides an irrefutable depiction of the molecular structure. It is a direct visualization of the molecule in the solid state. For regulatory submissions or when establishing a reference standard, the certainty provided by this method is unparalleled.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-purity material is essential.[2]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[2]

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.[2]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters until the model accurately fits the experimental data.[2]

Visualizing the Workflow

Xray_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution Pure_Sample High-Purity Compound Grow_Crystals Grow Single Crystals Pure_Sample->Grow_Crystals Select_Crystal Select Suitable Crystal Grow_Crystals->Select_Crystal Mount_Crystal Mount Crystal Select_Crystal->Mount_Crystal Xray_Diffraction X-ray Diffraction Mount_Crystal->Xray_Diffraction Collect_Data Collect Diffraction Data Xray_Diffraction->Collect_Data Solve_Structure Solve and Refine Structure Collect_Data->Solve_Structure Confirm_Stereochem Confirm Absolute Stereochemistry Solve_Structure->Confirm_Stereochem

Caption: Workflow for stereochemical confirmation using X-ray crystallography.

III. Chiral High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Purity

Chiral HPLC is an indispensable technique for separating enantiomers and diastereomers.[4][5][6] While NMR and X-ray crystallography are excellent for structural elucidation of a purified sample, chiral HPLC can quantify the stereochemical purity of a synthetic batch, ensuring that the desired trans isomer is the major product and separating it from the cis isomer if present.

Causality of Experimental Choice: Why Chiral HPLC?

In any chemical synthesis, the formation of undesired stereoisomers is a possibility. Chiral HPLC provides a direct method to assess the success of a stereoselective synthesis. It is a highly sensitive technique that can detect even small amounts of the undesired isomer. There are two main approaches: direct and indirect separation.[4] For this application, a direct method using a chiral stationary phase (CSP) is preferred for its simplicity and efficiency.

Experimental Protocol: Direct Chiral HPLC
  • Column Selection: The choice of the chiral stationary phase is critical. For aminocyclobutanol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Method Development:

    • Mobile Phase Screening: Screen a variety of mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve separation.

    • Additive Screening: The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

    • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Sample Analysis:

    • Dissolve a small amount of the synthesized sample in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the isomers using a suitable detector (e.g., UV or mass spectrometry). The retention times of the cis and trans isomers will be different, allowing for their separation and quantification.

Visualizing the Logical Relationship

Chiral_HPLC_Logic cluster_input Input cluster_separation Chiral Separation cluster_output Output Synthetic_Mixture Synthetic Mixture (cis and trans isomers) Chiral_Column Chiral Stationary Phase Synthetic_Mixture->Chiral_Column Differential_Interaction Differential Interaction Chiral_Column->Differential_Interaction Separated_Peaks Separated Peaks in Chromatogram Differential_Interaction->Separated_Peaks Quantification Quantification of Isomeric Purity Separated_Peaks->Quantification

Caption: Logical relationship in chiral HPLC for isomer separation.

Conclusion and Best Practices

For the unequivocal confirmation of the stereochemistry of synthesized this compound, a multi-faceted approach is recommended.

  • Initial Confirmation: Utilize NMR spectroscopy (specifically 2D NOESY) as a primary, non-destructive method to confirm the relative trans stereochemistry.

  • Purity Assessment: Employ chiral HPLC to determine the stereochemical purity of the synthetic batch and to separate the trans isomer from any potential cis contamination.

  • Absolute Confirmation: For critical applications, such as the generation of a reference standard or in late-stage drug development, obtain a single-crystal X-ray structure for absolute and unambiguous stereochemical assignment.

By leveraging the strengths of these complementary techniques, researchers can have the utmost confidence in the stereochemical integrity of their synthesized compounds, paving the way for successful and reproducible downstream applications.

References

A Senior Application Scientist's Guide to Cross-Reactivity and Target Specificity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a biological agent for its intended target is paramount. Off-target binding, or cross-reactivity, can lead to unreliable experimental results, adverse drug reactions, and the failure of promising therapeutic candidates.[1][2][3] This guide provides an in-depth comparison of key methodologies for analyzing cross-reactivity and target specificity, offering insights into the causal relationships behind experimental choices and providing actionable protocols.

The Imperative of Specificity: On-Target Efficacy and Off-Target Risks

The fundamental principle of targeted therapies, whether they are antibodies, small molecules, or cell-based therapies, is to exert a specific biological effect by interacting with a designated molecular target.[4] Target specificity refers to the ability of a therapeutic agent to bind exclusively to its intended target. Conversely, cross-reactivity describes the undesirable binding of the agent to other, structurally similar or dissimilar, molecules in the proteome.[1][3]

The consequences of poor specificity are significant. In research applications, a cross-reactive antibody can lead to erroneous data interpretation and irreproducible experiments.[1] In a clinical context, off-target binding is a major cause of adverse drug reactions and toxicity, potentially jeopardizing patient safety and leading to late-stage drug development failures.[2][5] Therefore, rigorous and comprehensive specificity analysis is not just a regulatory requirement but a cornerstone of sound scientific and therapeutic development.[6][7]

A Comparative Overview of Core Methodologies

A multi-faceted approach, employing a combination of orthogonal assays, is the most robust strategy for assessing specificity.[8] Each technique offers unique advantages and limitations, and the choice of methodology should be guided by the specific research question, the nature of the therapeutic agent, and the stage of development.

Table 1: Comparison of Key Specificity and Cross-Reactivity Assays
Assay Principle Throughput Data Output Key Advantages Limitations
Protein Microarrays Binding of a labeled therapeutic to thousands of purified proteins immobilized on a solid surface.[9][10]HighQualitative/Semi-quantitative binding signalsBroad screening against a large portion of the proteome; identifies potential off-targets early.[11]Proteins may not be in their native conformation; potential for false positives/negatives.
Cell-Based Microarrays Binding of a therapeutic to cells overexpressing specific membrane proteins from a large library.[2][6]HighQuantitative binding signals (e.g., via flow cytometry)[5]Assesses binding to proteins in their native cellular context; highly relevant for membrane targets.[11]Limited to membrane and secreted proteins; overexpression may not reflect physiological levels.
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics (association and dissociation rates) between two molecules.[12][13][14]Low to MediumQuantitative kinetic data (ka, kd, KD)Provides detailed information on binding affinity and stability; label-free.[15]Not a screening tool; requires purified interactants; can be technically demanding.
Western Blotting Detection of a specific protein in a complex mixture after separation by size.[16][17]LowQualitative/Semi-quantitative band detectionConfirms target engagement and molecular weight; can be used with knockout validation for high specificity.[18][19]Denaturing conditions may obscure conformational epitopes; low throughput.[20]
Immunohistochemistry (IHC) Visualization of protein expression and localization within the context of tissue architecture.[8][21]Low to MediumQualitative/Semi-quantitative staining patternsProvides crucial information on tissue and cell-type specificity; essential for pre-clinical safety assessment.[22]Prone to artifacts and non-specific staining; requires careful validation and controls.[23]

Experimental Workflows and Decision-Making Logic

The selection and sequence of assays for specificity analysis should follow a logical progression, starting with broad screening and moving towards more focused, in-depth characterization.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: In-depth Kinetic & Affinity Analysis cluster_3 Phase 4: In Situ Validation & Pre-clinical Assessment Protein Microarray Protein Microarray Western Blot Western Blot Protein Microarray->Western Blot Identify potential off-targets Cell-Based Microarray Cell-Based Microarray Flow Cytometry Flow Cytometry Cell-Based Microarray->Flow Cytometry Confirm cell surface binding SPR Surface Plasmon Resonance (SPR) Western Blot->SPR Validate binding to purified protein Flow Cytometry->SPR Characterize binding kinetics IHC Immunohistochemistry (IHC) SPR->IHC Assess tissue cross-reactivity

Caption: A logical workflow for comprehensive specificity analysis.

Detailed Experimental Protocols

Protocol 1: Protein Microarray for Broad Cross-Reactivity Screening
  • Array Preparation: Utilize a commercially available protein microarray containing thousands of unique, purified human proteins spotted onto a solid support.

  • Blocking: Block the microarray with a suitable blocking buffer (e.g., BSA or milk-based) to prevent non-specific binding of the antibody.

  • Antibody Incubation: Incubate the fluorescently labeled test antibody with the blocked microarray at a predetermined concentration for 1-2 hours at room temperature.

  • Washing: Wash the microarray extensively with a wash buffer (e.g., PBS with Tween-20) to remove unbound antibody.

  • Signal Detection: Scan the microarray using a laser scanner at the appropriate wavelength to detect fluorescent signals.

  • Data Analysis: Analyze the scanned image to identify proteins that exhibit significant binding signals above the background. These are considered potential off-targets.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
  • Chip Preparation: Immobilize the purified target protein (ligand) onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the test antibody (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the ligand-immobilized surface and monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.[13]

  • Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]

Interpreting the Data: A Self-Validating System

The trustworthiness of specificity data relies on a self-validating system where results from one assay are confirmed by an orthogonal method. For example, a potential off-target identified by a protein microarray should be further investigated using Western blotting with lysates from cells known to express that protein. A positive result in both assays provides a higher degree of confidence in the off-target interaction.

G High-Throughput_Screening High-Throughput Screening (e.g., Protein Microarray) Orthogonal_Validation Orthogonal Validation (e.g., Western Blot, Flow Cytometry) High-Throughput_Screening->Orthogonal_Validation Identifies potential hits In-depth_Characterization In-depth Characterization (e.g., SPR, IHC) Orthogonal_Validation->In-depth_Characterization Confirms and prioritizes hits Confident_Specificity_Profile Confident Specificity Profile In-depth_Characterization->Confident_Specificity_Profile Provides comprehensive data

Caption: A self-validating approach to specificity analysis.

Mitigating Off-Target Effects: An Engineering Perspective

Should undesirable cross-reactivity be identified, several protein engineering strategies can be employed to mitigate these effects. These can include targeted mutagenesis of the antibody's complementarity-determining regions (CDRs) to reduce affinity for the off-target while preserving affinity for the intended target.[4]

Conclusion

A thorough and rigorous analysis of cross-reactivity and target specificity is a non-negotiable aspect of modern biological research and therapeutic development. By employing a multi-pronged, logical approach that combines high-throughput screening with in-depth biochemical and cell-based assays, researchers can build a comprehensive and reliable specificity profile. This not only ensures the validity and reproducibility of research findings but also enhances the safety and efficacy of novel therapeutics, ultimately accelerating their path from the laboratory to the clinic.

References

A Researcher's Guide to Assessing Blood-Brain Barrier Penetration: A Comparative Analysis of Trans vs. Cis Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals targeting the central nervous system (CNS), the blood-brain barrier (BBB) is the principal gatekeeper. This highly selective barrier protects the brain but also presents a formidable challenge, excluding the vast majority of potential therapeutics. A molecule's ability to cross this barrier is dictated by a complex interplay of its physicochemical properties. Among the most subtle yet profound of these are stereochemical considerations, specifically cis-trans (geometric) isomerism.

This guide provides an in-depth comparison of the methodologies used to assess and predict the BBB penetration of cis and trans isomers. We will move beyond simple protocols to explore the causal relationships between molecular geometry, physicochemical properties, and brain exposure, empowering researchers to make more informed decisions in the design and selection of CNS drug candidates.

The Isomer Conundrum: Why Geometry Matters at the BBB

Cis-trans isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond or a ring structure. This geometric variation can lead to significant differences in a molecule's three-dimensional shape, polarity, and flexibility. These differences are not trivial; they directly influence the key physicochemical properties that govern BBB permeation.

  • Lipophilicity (LogP/LogD): The trans isomer is often less polar and thus more lipophilic than its cis counterpart due to a lower molecular dipole moment. Since transcellular passive diffusion is a primary route across the BBB for many drugs, higher lipophilicity generally correlates with better penetration, although an optimal range exists.

  • Molecular Shape and Rigidity: The distinct shapes of cis and trans isomers can affect their interaction with the lipid bilayer of the endothelial cells and their recognition by active transport proteins. For instance, the more linear shape of a trans isomer might facilitate easier insertion into the membrane compared to the bent shape of a cis isomer.

  • Polar Surface Area (TPSA): While the TPSA value calculated from 2D structure is identical for both isomers, their effective polarity and interaction with the aqueous environment can differ, influencing the energy required for desolvation before entering the lipid membrane.

  • Interaction with Transporters: The BBB is not a simple lipid barrier; it is equipped with a host of influx (e.g., SLC family) and efflux (e.g., P-glycoprotein, P-gp) transporters. The specific 3D conformation of an isomer can determine whether it is a substrate for these transporters, a critical factor that can drastically alter its net brain accumulation.

The following diagram illustrates the cascading effect of isomerism on the factors that determine BBB penetration.

G cluster_0 Molecular Isomerism cluster_3 Outcome Isomerism Cis vs. Trans Isomerism Lipophilicity Lipophilicity (LogD) Isomerism->Lipophilicity Shape Molecular Shape & Rigidity Isomerism->Shape Polarity Dipole Moment / Polarity Isomerism->Polarity Passive Passive Transcellular Diffusion Lipophilicity->Passive Shape->Passive Active Active Transport (Influx/Efflux) Shape->Active Polarity->Passive BBB_Pen Net BBB Penetration (Kp,uu) Passive->BBB_Pen Active->BBB_Pen

Caption: The influence of cis-trans isomerism on BBB penetration pathways.

A Multi-Tiered Strategy for Assessing Isomer-Specific BBB Penetration

A robust assessment requires a tiered approach, progressing from high-throughput, low-complexity assays to low-throughput, high-fidelity in vivo studies. This strategy allows for early, cost-effective deselection of unfavorable isomers and dedicates resources to the most promising candidates.

Tier 1: In Silico and Computational Modeling

Before synthesis, computational tools can provide valuable initial predictions. Quantitative Structure-Activity Relationship (QSAR) models can correlate physicochemical descriptors with BBB permeability. For isomers, 3D QSAR models are particularly useful as they can account for differences in shape and electrostatic potential that 2D models would miss.

Key Considerations for Isomers:

  • Descriptor Selection: Ensure the model uses 3D descriptors that capture molecular shape, volume, and dipole moment.

  • Model Validation: The predictive power of any model is only as good as its training set. Use models trained on diverse chemical spaces and validate them with compounds structurally related to the isomers of interest.

Tier 2: In Vitro Barrier Models

In vitro models are the workhorses of BBB permeability screening, offering a balance of throughput and biological relevance.

A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based model that exclusively measures passive transcellular permeability. It uses a synthetic membrane impregnated with a lipid solution to mimic the BBB's lipid environment.

Causality Behind the Choice: This assay is an excellent first step to isolate the impact of lipophilicity. A significant difference in the permeability (Pe) values between a cis and trans isomer in this assay strongly suggests that passive diffusion is a key differentiator. Because it lacks transporters, it provides a clean baseline for passive permeability.

G cluster_workflow PAMPA-BBB Experimental Workflow start Prepare Donor Plate (Isomers in Buffer) sandwich Assemble 'Sandwich' (Acceptor on Donor) start->sandwich prep_acceptor Prepare Acceptor Plate (Buffer) prep_membrane Coat Filter Plate (Lipid Solution) prep_membrane->sandwich incubate Incubate (e.g., 4-18 hours) sandwich->incubate analyze Quantify Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: High-level workflow for the PAMPA-BBB assay.

B. Cell-Based Transwell Assays (e.g., MDCK-MDR1, hCMEC/D3)

Cell-based models, grown on microporous Transwell inserts, provide a more complex biological system. They not only model passive diffusion but also incorporate active transport mechanisms.

  • MDCK-MDR1: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are a standard for assessing P-gp efflux.

  • hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line that expresses a range of BBB transporters and forms tight junctions.

Causality Behind the Choice: If two isomers show similar permeability in the PAMPA-BBB assay but differ significantly in a cell-based model, it strongly implies an interaction with cellular transporters. By measuring permeability in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), an Efflux Ratio (ER) can be calculated (Papp(B-A) / Papp(A-B)). An ER > 2 is a common indicator of active efflux. A difference in ER between isomers is a critical finding.

Experimental Protocol: Cell-Based Permeability Assay
1. Cell Seeding: Seed MDCK-MDR1 or hCMEC/D3 cells onto Transwell inserts and culture until a confluent monolayer is formed.
2. Monolayer Integrity Check: Confirm monolayer integrity by measuring Transendothelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold for the specific cell line.
3. A-to-B Permeability: Add the test isomer to the apical (donor) chamber. At specified time points, take samples from the basolateral (receiver) chamber.
4. B-to-A Permeability: In a separate set of wells, add the test isomer to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
5. Sample Analysis: Quantify the concentration of the isomer in all samples using a sensitive analytical method like LC-MS/MS.
6. Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio.
Tier 3: In Vivo Studies

In vivo experiments in animal models are the gold standard for confirming BBB penetration.

A. Brain-to-Plasma Concentration Ratio (LogBB)

This classic method involves administering the compound to an animal (typically a rodent) and, at a specific time point, measuring the total concentration in both brain homogenate and plasma. The ratio, expressed as LogBB, gives a measure of the extent of brain uptake.

Causality Behind the Choice: While straightforward, LogBB measures total drug concentration, which includes drug bound to brain tissue and plasma proteins. This can be misleading, as only the unbound drug is free to interact with the CNS target. High brain tissue binding can inflate the LogBB value, giving a false impression of high target site availability.

B. Cerebral Microdialysis

Microdialysis is a sophisticated technique that directly measures the unbound concentration of a drug in the brain interstitial fluid (ISF) and plasma. This allows for the calculation of the unbound brain-to-plasma partition coefficient (Kp,uu), which is the most accurate and pharmacologically relevant measure of BBB penetration. A Kp,uu close to 1 suggests passive diffusion is the dominant mechanism, while Kp,uu << 1 indicates poor penetration or significant efflux, and Kp,uu >> 1 suggests active influx.

Causality Behind the Choice: This is the definitive experiment. By comparing the Kp,uu values of cis and trans isomers, a researcher can unequivocally determine which has better access to the CNS target environment, integrating all factors: passive permeability, active transport, and plasma/brain protein binding.

Data Interpretation: A Comparative Case Study

Let's consider a hypothetical pair of isomers, "Drug-X-cis" and "Drug-X-trans," to illustrate how data from this tiered approach is synthesized.

ParameterDrug-X-cisDrug-X-transInterpretation
LogD (pH 7.4) 1.82.5The trans isomer is significantly more lipophilic.
PAMPA Pe (10⁻⁶ cm/s) 3.58.0Higher lipophilicity of the trans isomer translates to >2x higher passive permeability.
MDCK-MDR1 Papp (A-B) 2.14.5The permeability trend follows the PAMPA results.
MDCK-MDR1 Papp (B-A) 2.322.5The trans isomer shows a massive increase in B-to-A transport.
Efflux Ratio (ER) 1.15.0The trans isomer is a strong P-gp substrate; the cis isomer is not.
In Vivo Kp,uu (rat) 0.850.15Despite superior passive permeability, the trans isomer's brain penetration is severely limited by efflux, while the cis isomer achieves near-equilibrium.

Final Recommendations: A Decision-Making Framework

When faced with assessing the BBB penetration of cis and trans isomers, a systematic and multi-faceted investigation is paramount. A single data point is rarely sufficient to make a confident decision.

G cluster_workflow Decision Framework for Isomer Assessment start Synthesize Cis & Trans Isomers pampa PAMPA-BBB Assay start->pampa low_pe Both Isomers Low Permeability (Pe) pampa->low_pe No diff_pe Significant Difference in Permeability (Pe) pampa->diff_pe Yes cell_assay Cell-Based Assay (e.g., MDCK-MDR1) no_efflux Both Isomers Low Efflux (ER < 2) cell_assay->no_efflux No Efflux high_efflux One or Both Isomers High Efflux (ER > 2) cell_assay->high_efflux Efflux Detected microdialysis In Vivo Microdialysis (Kp,uu) select_winner Select Isomer with Higher Kp,uu microdialysis->select_winner redesign Redesign Scaffold (Improve Passive Permeability) low_pe->redesign diff_pe->cell_assay no_efflux->microdialysis high_efflux->microdialysis

Caption: A strategic workflow for selecting a lead CNS candidate from a pair of isomers.

By integrating these methodologies, researchers can deconstruct the complex process of BBB penetration and understand precisely how the subtle geometric differences between cis and trans isomers dictate their potential as CNS therapeutics. This rigorous, evidence-based approach minimizes the risk of late-stage failures and maximizes the probability of success in the challenging field of neuroscience drug discovery.

A Comprehensive Guide to Validating Mechanism of Action: Experimental Assays and Strategic Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Mechanism of Action (MoA) Validation in Drug Discovery

In the intricate landscape of drug discovery and development, elucidating a drug candidate's mechanism of action (MoA) is paramount. The MoA describes the specific biochemical interaction through which a drug substance produces its pharmacological effect. A well-defined MoA provides confidence in the therapeutic rationale, guides lead optimization, predicts potential toxicities, and is a cornerstone of regulatory submissions. While not always explicitly required for initial approval, a clear understanding of the MoA significantly increases the probability of clinical success.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize understanding the pharmacological basis of a drug's principal effects as a key component of the development program.[3][4]

This guide provides a strategic framework for validating the MoA of a therapeutic candidate, moving sequentially from direct target interaction to broader cellular and systemic consequences. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to aid in the design of a robust MoA validation strategy.

Foundational Assays: Target Engagement and Binding

The initial and most fundamental question in MoA validation is whether the drug physically interacts with its intended molecular target within a biologically relevant context.[5] Target engagement assays are designed to measure and quantify this direct binding.[6] A variety of biophysical and cell-based methods are available, each with its own set of advantages and limitations.[1][2]

Biochemical vs. Cell-Based Approaches:

  • Biochemical assays , utilizing purified recombinant proteins, are often employed in the early stages of drug discovery for high-throughput screening (HTS) and initial characterization of binding kinetics and thermodynamics.[5] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of binding affinity and kinetics.[1]

  • Cell-based assays offer a more physiologically relevant context by measuring target engagement within intact cells.[5] This is crucial for confirming that a compound can permeate the cell membrane and bind to its target amidst the complexity of the cellular milieu.

Key Target Engagement Assays
AssayPrincipleAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the drug flows over and binds to the immobilized target protein.Real-time kinetics (on/off rates), label-free, high sensitivity.Requires purified protein, potential for protein immobilization to affect conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the drug to the target protein.Provides a complete thermodynamic profile (affinity, enthalpy, entropy), label-free, solution-based.Requires large amounts of pure protein, lower throughput.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7][8]Measures target engagement in intact cells and tissues, label-free.[9][10]Can be lower throughput, requires a specific antibody for detection.
NanoBRET™ Target Engagement Assay A live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein.[11][12]High-throughput, measures intracellular affinity and residence time in live cells.[13][14]Requires genetic modification of the target protein.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[9][15] The fundamental principle is that a drug binding to its target protein will increase the protein's thermal stability.[7]

Objective: To determine if a compound engages and stabilizes its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heat treatment (e.g., PCR thermocycler).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Heating Step: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions to a range of temperatures for a set time (e.g., 3 minutes).[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities. Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][15]

Workflow for Selecting a Target Engagement Assay

G start Start: Need to Confirm Target Engagement purified_protein Is Purified Protein Available? start->purified_protein throughput_need High-Throughput Screening Needed? purified_protein->throughput_need Yes live_cell Is Live-Cell, Intracellular Affinity Measurement Critical? purified_protein->live_cell No kinetic_data Are Kinetic Data (on/off rates) Required? throughput_need->kinetic_data No thermodynamic_data Is a Full Thermodynamic Profile Required? kinetic_data->thermodynamic_data No spr Use Surface Plasmon Resonance (SPR) kinetic_data->spr Yes itc Use Isothermal Titration Calorimetry (ITC) thermodynamic_data->itc Yes cetsa Use Cellular Thermal Shift Assay (CETSA) thermodynamic_data->cetsa No, proceed to cell-based nanobret Use NanoBRET™ Target Engagement Assay live_cell->nanobret Yes no_antibody Is a Specific Antibody Available for CETSA? live_cell->no_antibody No no_antibody->cetsa Yes no_antibody->nanobret No, consider NanoBRET™ if genetic modification is feasible

Caption: Decision tree for selecting a suitable target engagement assay.

Elucidating Downstream Signaling: Pathway-Specific Assays

Confirming target engagement is the first step. The next is to demonstrate that this binding event leads to a functional consequence, specifically the modulation of the downstream signaling pathway associated with the target.[16] This involves measuring changes in key signaling molecules, such as second messengers or the phosphorylation status of downstream proteins.

Common Pathway-Specific Assays
  • Western Blotting: A widely used technique to detect changes in the phosphorylation state or total protein levels of key signaling molecules.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that can be used to quantify specific proteins or post-translational modifications with high sensitivity.

  • Reporter Gene Assays: These assays are used to monitor the transcriptional activity of a signaling pathway.[17][18] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is activated by a specific transcription factor in the pathway of interest.[19][20]

  • Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), or calcium ions (Ca2+), which are often early events in signal transduction.[21]

Detailed Protocol: Luciferase Reporter Gene Assay for GPCR Signaling

This protocol describes how to measure the activation of a G-protein coupled receptor (GPCR) that signals through the cAMP pathway using a CRE (cAMP response element) driven luciferase reporter.[21][22]

Objective: To quantify the activation or inhibition of a GPCR signaling pathway by measuring the expression of a luciferase reporter gene.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector for the GPCR of interest.

  • CRE-luciferase reporter vector.

  • Transfection reagent.

  • Cell culture medium and serum.

  • Test compound and appropriate controls (e.g., known agonist/antagonist).

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the GPCR expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

  • Cell Starvation (Optional): For some pathways, it may be necessary to serum-starve the cells for a period (e.g., 4-6 hours) before compound treatment to reduce basal signaling.[21]

  • Compound Treatment: Add the test compound at various concentrations to the cells. Include a positive control (known agonist) and a negative control (vehicle). For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of agonist.

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the luciferase gene (typically 4-6 hours).[22]

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control. For agonists, plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50. For antagonists, calculate the percent inhibition and determine the IC50.[21]

Signaling Pathway and Assay Intervention Points

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Drug GPCR GPCR Target Drug->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Assay_cAMP cAMP Assay cAMP->Assay_cAMP Downstream_Protein Downstream Protein PKA->Downstream_Protein CREB CREB PKA->CREB Phospho_Protein Phosphorylated Protein Downstream_Protein->Phospho_Protein Assay_WB Western Blot (Phospho-Protein) Phospho_Protein->Assay_WB Phospho_CREB Phosphorylated CREB CREB->Phospho_CREB CRE CRE Response Element Phospho_CREB->CRE Reporter_Gene Reporter Gene (e.g., Luciferase) CRE->Reporter_Gene Assay_Reporter Reporter Gene Assay Reporter_Gene->Assay_Reporter

Caption: A hypothetical GPCR signaling pathway and points of intervention for various assays.

Phenotypic and Functional Assays: Connecting MoA to Cellular Response

The ultimate goal of a therapeutic agent is to elicit a desired physiological response. Functional assays are designed to measure the impact of the drug on cellular behavior and function, providing a crucial link between target engagement and the intended therapeutic effect.[16][23] These assays are critical for demonstrating the biological relevance of the MoA.[24][25]

Key Functional Assays
Assay TypeExamplesPrinciple
Cell Proliferation/Viability MTT, MTS, CellTiter-Glo®Measures metabolic activity as a surrogate for cell number and viability.
Cytotoxicity LDH release, Real-time impedance-based assaysMeasures the release of lactate dehydrogenase from damaged cells or changes in cell adherence and morphology.
Apoptosis Caspase-Glo®, Annexin V/PI stainingMeasures the activity of caspase enzymes, key mediators of apoptosis, or the externalization of phosphatidylserine on the cell surface.
Cell Migration/Invasion Transwell (Boyden chamber) assay, Wound healing (scratch) assayQuantifies the ability of cells to move through a porous membrane or across a cleared area in a cell monolayer.
Integrating Functional Assays for a Comprehensive View

A single functional assay provides a limited snapshot of a drug's effect. A more robust approach involves integrating multiple functional assays to build a comprehensive picture. For example, in an oncology setting, one might combine a proliferation assay with an apoptosis assay and a cell migration assay to fully characterize the anti-cancer effects of a compound.

G cluster_functional Functional/Phenotypic Readouts Drug Drug Candidate Target_Engagement Target Engagement (e.g., CETSA) Drug->Target_Engagement Signaling_Modulation Signaling Pathway Modulation (e.g., Western Blot) Target_Engagement->Signaling_Modulation Proliferation Decreased Proliferation (MTT Assay) Signaling_Modulation->Proliferation Apoptosis Increased Apoptosis (Caspase-Glo®) Signaling_Modulation->Apoptosis Migration Inhibited Migration (Transwell Assay) Signaling_Modulation->Migration Comprehensive_Effect Comprehensive Anti-Tumor Effect Proliferation->Comprehensive_Effect Apoptosis->Comprehensive_Effect Migration->Comprehensive_Effect

Caption: Workflow integrating multiple functional assays to confirm the MoA.

Advanced and Orthogonal Approaches for MoA Validation

To build an irrefutable case for a specific MoA, it is essential to employ orthogonal approaches that provide independent lines of evidence. These advanced techniques can help to rule out off-target effects and provide a more global view of the drug's impact on cellular systems.

  • "Omics" Technologies:

    • Transcriptomics (e.g., RNA-seq): Provides a global view of changes in gene expression following drug treatment, which can confirm the modulation of the target pathway and identify unexpected off-target effects.[26][27]

    • Proteomics (e.g., Mass Spectrometry): Can be used to identify changes in protein expression and post-translational modifications on a proteome-wide scale.[26]

    • Metabolomics: Analyzes the global metabolic profile of cells to understand how the drug alters cellular metabolism.[28]

  • CRISPR-Cas9 Gene Editing: This powerful tool can be used to validate the on-target activity of a drug.[29][30] By knocking out the proposed target gene, one can determine if the drug's effect is ablated, thus confirming that the drug acts through that specific target.[31][32]

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) use chemical probes to identify the direct targets of a compound in a complex biological sample, providing an unbiased method for target identification and validation.

G cluster_primary Primary Evidence cluster_orthogonal Orthogonal Validation Proposed_MoA Proposed MoA: Drug X inhibits Protein Y Target_Binding Target Binding (SPR, CETSA) Proposed_MoA->Target_Binding Functional_Assay Functional Assays (Proliferation, Apoptosis) Proposed_MoA->Functional_Assay CRISPR_KO CRISPR Knockout of Protein Y Abolishes Drug Effect Proposed_MoA->CRISPR_KO RNA_seq RNA-seq Shows Downregulation of Protein Y Pathway Proposed_MoA->RNA_seq Chem_Proteomics Chemical Proteomics Identifies Protein Y as a Primary Target Proposed_MoA->Chem_Proteomics Confirmed_MoA Confirmed MoA Target_Binding->Confirmed_MoA Functional_Assay->Confirmed_MoA CRISPR_KO->Confirmed_MoA RNA_seq->Confirmed_MoA Chem_Proteomics->Confirmed_MoA

Caption: Logical relationship between primary evidence and advanced orthogonal validation methods.

Conclusion: Synthesizing the Evidence for a Confirmed Mechanism of Action

Validating the mechanism of action is not a single experiment but a carefully orchestrated series of investigations. It requires a multi-pronged, evidence-based approach that progresses from demonstrating direct target engagement to confirming downstream pathway modulation and, ultimately, linking these molecular events to a relevant cellular phenotype. The integration of traditional biochemical and cell-based assays with advanced orthogonal techniques like CRISPR and 'omics' provides the most robust and compelling case for a drug's MoA. This comprehensive understanding is not merely an academic exercise; it is a critical component of a successful drug development program, de-risking clinical translation and ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-3-Amino-1-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS No. 1523571-03-0, among others). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable procedures rooted in scientific principles to ensure this compound is managed responsibly from the moment it is designated as waste.

Section 1: Executive Summary & Hazard Profile

This compound is a solid organic compound that presents moderate acute hazards. The primary disposal route for this chemical is incineration by a licensed professional waste disposal service .[1] Under no circumstances should this compound or its solutions be disposed of down the drain.[1] The hazards associated with this compound necessitate careful handling and strict adherence to the disposal protocols outlined below.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Hazard CodeHazard StatementSource(s)
H302Harmful if swallowed[2][3]
H315Causes skin irritation[2][3][4]
H319Causes serious eye irritation[2][3][4]
H335May cause respiratory irritation[2][3][4]

Section 2: The "Why": Deconstructing the Molecule for Safe Disposal

Understanding the chemical nature of this compound is fundamental to appreciating the rationale behind its disposal requirements.

  • The Organic Amine Core: The molecule is built on a cyclobutane ring, making it a distinct organic compound. Standard practice for many organic laboratory chemicals is destructive incineration to prevent the release of potentially harmful organic molecules into the environment. When heated to decomposition, this compound can release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride.[1] A professional incinerator is equipped with afterburners and scrubbers to neutralize these harmful byproducts.[1]

  • The Hydrochloride Salt: This compound is a hydrochloride salt, meaning the basic amino group has been neutralized with hydrochloric acid. While one might consider neutralizing the acidic nature of the salt before disposal, this does not address the environmental persistence or potential ecotoxicity of the organic portion of the molecule. General guidelines for drain disposal are reserved for simple, soluble inorganic salts or very dilute acids and bases with a pH between 5.5 and 10.5, a category this complex organic salt does not fall into.[5] The explicit instruction from the manufacturer's safety data sheet is to prevent the product from entering drains.[1]

  • Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) and similar international regulations mandate that chemical waste be properly characterized and disposed of to protect human health and the environment.[6] Treating this compound as regulated hazardous waste and transferring it to a licensed disposal facility is the only way to ensure full compliance.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe and compliant disposal decisions for this compound.

G cluster_0 start Waste Generation: trans-3-Amino-1-methylcyclobutanol hydrochloride characterize Characterize Waste: Solid Organic Amine Salt GHS Hazards Identified start->characterize drain_q Is Drain Disposal Permitted? characterize->drain_q sds_check Consult SDS: 'Do not let product enter drains.' drain_q->sds_check No no_drain Conclusion: Drain Disposal Prohibited sds_check->no_drain collect Collect in Designated Hazardous Waste Container no_drain->collect label Label Container: 'Hazardous Waste' List all components collect->label store Store in Satellite Accumulation Area (SAA) label->store dispose Arrange Pickup by Licensed Waste Disposal Service store->dispose end Final Disposal: High-Temperature Incineration dispose->end caption Disposal Decision Workflow

Caption: Disposal Decision Workflow

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the collection and disposal of waste this compound.

3.1 Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

3.2 Waste Container Selection and Labeling

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate for solid waste.[7] The container must be in good condition, free of cracks or deterioration.[6][8]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write all required information, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate percentages if it is a mixture.[8]

    • The date waste was first added to the container.

3.3 Waste Collection and Storage

  • Transferring Waste: Carefully transfer the solid waste into the prepared container, minimizing the creation of dust.[1]

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[8] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[7][8]

  • Incompatible Wastes: Ensure the container is segregated from incompatible materials. Specifically, store it separately from strong bases and oxidizing agents.[8]

3.4 Arranging for Final Disposal

  • Contact EH&S: Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months, but check your institutional policy), contact your facility's Environmental Health & Safety (EH&S) department or designated chemical safety officer.[7]

  • Professional Disposal: The EH&S department will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1][9]

Section 4: Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert colleagues in the immediate area and evacuate if necessary.

  • Control Access: Restrict access to the spill area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your facility's emergency response team.

  • Cleanup Protocol:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust formation.[1]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.

    • Label the container appropriately and dispose of it according to the SOP in Section 3.

Section 5: Disposal of Empty Containers

The original product container is also considered hazardous waste unless properly decontaminated.

  • Triple Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).

    • Collect all rinsate (the rinse liquid) as hazardous waste. Add the rinsate to a designated liquid hazardous waste container for organic compounds.

    • Do not pour the rinsate down the drain.

  • Container Disposal:

    • After triple rinsing, deface or remove the original manufacturer's label.[10]

    • The decontaminated container may now be discarded in the general waste stream (e.g., glass recycling), but only if institutional policy allows.

    • The safest practice is to dispose of the rinsed, empty container as solid hazardous waste.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and ensure the responsible management of chemical waste in our shared research environment.

References

Navigating the Uncharted: A Guide to Safely Handling trans-3-Amino-1-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The core principle when handling chemicals of unknown toxicity is to treat them as potentially hazardous.[1] This involves a multi-layered approach to safety, combining engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).[2][3] This document will serve as your procedural blueprint for the safe management of trans-3-Amino-1-methylcyclobutanol hydrochloride, from initial handling to final disposal.

The Foundation of Safety: Hazard Assessment and the Precautionary Principle

Before any laboratory work begins, a thorough hazard assessment is mandatory.[4][5] Given the absence of a specific Safety Data Sheet (SDS) for this compound, our assessment must be based on its chemical class. As an amine hydrochloride, it is a salt and likely a solid, which can present an inhalation hazard if handled as a powder.[6] Skin and eye contact should also be considered primary routes of exposure.[7]

Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct contact with the substance.[6] The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE at no cost to employees.[2][5]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is a critical barrier between you and a potential hazard.[1][8] For handling this compound, a comprehensive PPE ensemble is required. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety goggles and a face shield[9]Two pairs of nitrile gloves[9]Laboratory coat (flame-resistant if flammable solvents are nearby)[4]Use within a certified chemical fume hood is mandatory to control airborne particles.[10]
Preparing Solutions Chemical safety goggles[4]Nitrile gloves[4]Laboratory coatWork in a well-ventilated area; a chemical fume hood is strongly recommended.[8]
General Handling/Reactions Safety glasses with side shields[9]Nitrile glovesLaboratory coatMaintain good laboratory ventilation.[10]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesSplash apron or chemical-resistant suitAir-purifying respirator with appropriate cartridges if outside a fume hood.

This table represents minimum requirements. A site-specific risk assessment may necessitate additional or more specialized PPE.

The selection of appropriate PPE is governed by a hazard assessment of the specific tasks to be performed.[2][9] Always inspect PPE for damage before use and ensure it fits properly.[7][11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow is designed for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Chemical Hygiene Plan [4] prep2 Conduct Hazard Assessment [6] prep1->prep2 prep3 Assemble all necessary PPE [2] prep2->prep3 prep4 Verify fume hood certification [12] prep3->prep4 handle1 Don appropriate PPE [6] prep4->handle1 Proceed to Handling handle2 Weigh solid in fume hood on a disposable weigh paper handle1->handle2 handle3 Carefully transfer to vessel handle2->handle3 handle4 Add solvent slowly to avoid splashing handle3->handle4 handle5 Cap and mix solution handle4->handle5 post1 Clean work area thoroughly handle5->post1 Proceed to Post-Handling post2 Decontaminate or dispose of weigh paper as hazardous waste [17] post1->post2 post3 Carefully doff PPE [22] post2->post3 post4 Wash hands and exposed skin [5] post3->post4

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving the Solid Compound

  • Preparation : Before entering the lab, review your institution's Chemical Hygiene Plan.[12] Confirm that the chemical fume hood to be used has been certified within the last year.[13] Assemble all required PPE as detailed in the table above, ensuring a proper fit.

  • Donning PPE : Put on your lab coat, followed by safety goggles and a face shield.[9] Then, put on the first pair of nitrile gloves, followed by the second pair.

  • Weighing : Perform all manipulations of the solid compound within the chemical fume hood.[10] Use a disposable weigh paper or a tared container to weigh the desired amount of this compound. Avoid creating dust.

  • Transfer : Carefully transfer the weighed solid into the reaction vessel or beaker.

  • Dissolution : Slowly add the desired solvent to the vessel, directing the stream to the side of the container to prevent splashing.

  • Post-Handling Cleanup : Once the compound is in solution, carefully fold the weigh paper and place it in a designated solid hazardous waste container.[14] Clean any spills within the fume hood immediately.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first, followed by the face shield and goggles, lab coat, and finally the inner pair of gloves.

  • Hygiene : Immediately wash your hands and any exposed skin thoroughly with soap and water.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.[3] All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

Waste Management Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Generate Waste solid1 Contaminated weigh paper, gloves, etc. start->solid1 liquid1 Unused solutions, reaction mixtures, rinsates [17] start->liquid1 solid2 Place in a labeled, sealed hazardous waste bag or container [10] solid1->solid2 storage Store in designated Satellite Accumulation Area [17] solid2->storage liquid2 Collect in a compatible, labeled hazardous waste container [17] liquid1->liquid2 liquid2->storage disposal Arrange for pickup by certified hazardous waste disposal service [19] storage->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of waste containing the target compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless you have confirmed their compatibility.[15]

  • Solid Waste : Place all contaminated solid waste, including gloves, weigh papers, and bench paper, into a clearly labeled hazardous waste container.[6]

  • Liquid Waste : Collect all solutions and rinsates containing the compound in a designated, leak-proof, and chemically compatible hazardous waste container.[14]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage : Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[14]

  • Final Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste, likely through incineration.[15][16] Never dispose of this compound down the drain or in the regular trash.[14]

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment. This commitment to best practices is the bedrock of trustworthy and authoritative scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.